molecular formula C5H4BrNO3 B1344677 4-Bromo-5-methylisoxazole-3-carboxylic acid CAS No. 850832-55-2

4-Bromo-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1344677
CAS No.: 850832-55-2
M. Wt: 205.99 g/mol
InChI Key: TVXIVXIIHHPVRX-UHFFFAOYSA-N
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Description

4-Bromo-5-methylisoxazole-3-carboxylic acid (CAS 850832-55-2) is a solid, brominated isoxazole derivative with the molecular formula C5H4BrNO3 and a molecular weight of 205.99 g/mol . This compound serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. The bromine atom on the isoxazole core makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. Simultaneously, the carboxylic acid functional group can be readily functionalized, for instance into esters like methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate , or converted into amides, facilitating its use in the development of novel pharmaceutical candidates and other biologically active molecules. Researchers should handle this material with appropriate safety precautions. It is classified as harmful and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to wear protective gloves, eye and face protection, and use only in a well-ventilated area . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(6)4(5(8)9)7-10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXIVXIIHHPVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for a plausible synthetic pathway to 4-bromo-5-methylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous biologically active molecules, and the introduction of a bromine atom at the C4 position offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies.

The proposed synthesis is a two-stage process. The first stage focuses on the construction of the 5-methylisoxazole-3-carboxylic acid core through a classical cyclocondensation reaction. The second stage details the regioselective bromination of this intermediate at the C4 position to yield the final target molecule. This guide emphasizes the rationale behind the chosen synthetic strategy and provides detailed, step-by-step experimental procedures.

I. Strategic Overview of the Synthesis Pathway

The synthesis of this compound is strategically divided into two key stages, commencing with readily available starting materials.

Stage 1: Synthesis of the Isoxazole Core

The initial focus is the construction of the foundational 5-methylisoxazole-3-carboxylic acid. This is achieved through a well-established cyclocondensation reaction involving a 1,3-dicarbonyl compound and hydroxylamine, followed by hydrolysis.

Stage 2: Regioselective Bromination

The second stage involves the introduction of a bromine atom at the C4 position of the isoxazole ring. This is accomplished via electrophilic substitution, a reaction that requires careful control to achieve the desired regioselectivity.

Diagram of the Overall Synthesis Workflow

Overall Synthesis Workflow cluster_stage1 Stage 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid cluster_stage2 Stage 2: Regioselective Bromination start1 Ethyl 2,4-dioxovalerate + Hydroxylamine hydrochloride intermediate1 Ethyl 5-methylisoxazole-3-carboxylate start1->intermediate1 Cyclocondensation product1 5-Methylisoxazole-3-carboxylic acid intermediate1->product1 Hydrolysis start2 5-Methylisoxazole-3-carboxylic acid product2 This compound start2->product2 Electrophilic Bromination

Caption: Overall workflow for the synthesis of this compound.

II. Stage 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

The synthesis of the isoxazole core is a critical first step. The chosen pathway involves the formation of an ethyl ester intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Part 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

The isoxazole ring is constructed via a cyclocondensation reaction between ethyl 2,4-dioxovalerate and hydroxylamine hydrochloride.[1] This reaction is a classic and reliable method for the formation of isoxazoles from 1,3-dicarbonyl compounds.[2]

Diagram of the Cyclocondensation Reaction

Cyclocondensation Reaction reactant1 Ethyl 2,4-dioxovalerate reagents Sodium Bicarbonate, Ethanol, Reflux reactant1->reagents reactant2 Hydroxylamine hydrochloride reactant2->reagents product Ethyl 5-methylisoxazole-3-carboxylate reagents->product

Caption: Cyclocondensation to form the ethyl ester intermediate.

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2,4-dioxovalerate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium bicarbonate (1.03 eq) in ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for approximately 2.5 hours.

  • Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. The resulting residue contains the desired ethyl 5-methylisoxazole-3-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Part 2: Hydrolysis of Ethyl 5-methylisoxazole-3-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.[3]

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxylic acid
  • Reaction Setup: Dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Execution: Add an aqueous solution of lithium hydroxide (LiOH) to the mixture. Heat the reaction to reflux for approximately 20 minutes.

  • Work-up: Cool the reaction mixture to room temperature and acidify with a saturated solution of citric acid to a pH of approximately 3.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxylic acid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical State
Ethyl 5-methylisoxazole-3-carboxylateC7H9NO3155.1570-80%Liquid
5-Methylisoxazole-3-carboxylic acidC5H5NO3127.10>90%Solid

III. Stage 2: Regioselective Bromination of 5-Methylisoxazole-3-carboxylic acid

The isoxazole ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging.[4] However, the C4 position can be susceptible to functionalization. For the bromination of the isoxazole ring at the C4 position, N-Bromosuccinimide (NBS) is a suitable reagent.[5][6] NBS is a convenient source of electrophilic bromine and is widely used for the bromination of various organic compounds, including heterocyclic systems.[7][8]

Diagram of the Bromination Reaction

Bromination Reaction reactant 5-Methylisoxazole-3-carboxylic acid reagents N-Bromosuccinimide (NBS), Solvent reactant->reagents product This compound reagents->product

Sources

physicochemical properties of 4-Bromo-5-methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Abstract

This compound is a substituted heterocyclic compound of significant interest to medicinal chemists and drug development professionals. As a functionalized isoxazole, it serves as a versatile building block in the synthesis of novel therapeutic agents, where its physicochemical properties directly influence molecular interactions, bioavailability, and formulation characteristics.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Rather than merely listing data, this document focuses on the underlying scientific principles and provides detailed, field-proven experimental protocols for their determination. It is structured to serve as a practical reference for researchers, offering insights into the causal relationships between molecular structure and physical behavior, thereby enabling more informed decisions in a laboratory setting.

Molecular Identity and Computed Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous molecular identity. This compound is defined by a five-membered isoxazole ring substituted with a carboxylic acid, a bromine atom, and a methyl group.

Chemical Structure

The structural arrangement of the functional groups on the isoxazole core is critical to the molecule's reactivity and physical properties. The electron-withdrawing nature of the bromine atom and the isoxazole ring itself significantly influences the acidity of the carboxylic acid group.

Chemical Structure of this compound

Caption: 2D Structure of this compound.

Key Identifiers and Computed Data

For precise documentation and database retrieval, standardized chemical identifiers are used. The following table summarizes these identifiers along with key properties computed from the molecular structure.[4]

PropertyValueSource
CAS Number 1782510-46-6Guidechem[4]
Molecular Formula C₅H₄BrNO₃Guidechem[4]
Molecular Weight 205.995 g/mol Guidechem[4]
Canonical SMILES CC1=C(Br)ON=C1C(O)=OGuidechem[4]
InChI Key WMEBBWLQFUSNJQ-UHFFFAOYSA-NGuidechem[4]
Hydrogen Bond Acceptor Count 4Guidechem[4]
Hydrogen Bond Donor Count 1PubChem[5]
Rotatable Bond Count 1PubChem[5]
Topological Polar Surface Area 63.3 ŲPubChem[5]

Core Physicochemical Characterization: Principles and Experimental Determination

Direct experimental data for this compound is not extensively published. Therefore, this section emphasizes the robust and validated methodologies required to determine these properties accurately in a research setting.

Melting Point Analysis

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. It is a fundamental physical property used to assess purity and for identification.[6] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7] This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice by foreign molecules.

Experimental Protocol: Capillary Melting Point Determination This method is the most common technique for determining the melting point of a powdered solid.[8]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Grinding the crystals in a mortar and pestle may be necessary.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.[6]

  • Sample Compaction: Compact the sample at the bottom (sealed end) of the capillary tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).

  • Rapid Determination (Optional but Recommended): First, heat the sample rapidly (10-20°C per minute) to find an approximate melting range. This saves time during the precise measurement.[7][9]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary Powder->Load Compact Compact Powder Load->Compact Insert Insert into Apparatus Compact->Insert Heat Heat & Observe Insert->Heat Record Record Range (T1-T2) Heat->Record

Caption: Workflow for Melting Point Determination.

Solubility Profile

Principle: Solubility is governed by the principle of "like dissolves like." The solubility of this compound is dictated by a balance between its polar carboxylic acid group and its less polar bromo-methyl-isoxazole core. Its solubility in aqueous solutions is highly pH-dependent; it is expected to be poorly soluble in water and acidic solutions but soluble in basic solutions due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.[10][11]

Experimental Protocol: Qualitative Solubility Classification This systematic approach classifies a compound based on its solubility in a series of solvents, providing strong indications of its functional groups.[10][12]

  • Setup: For each test, add ~25 mg of the compound to a small test tube containing 0.75 mL of the solvent. Shake vigorously.

  • Water (H₂O): Test solubility in water. If soluble, check the solution's pH with litmus or pH paper. An acidic pH (≤4) confirms the presence of an acid.[13]

  • 5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group, such as a carboxylic acid or a phenol.[14]

  • 5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test in 5% NaHCO₃. NaHCO₃ is a weaker base than NaOH. Solubility with effervescence (CO₂ release) is a strong indication of a carboxylic acid, which is a sufficiently strong acid to react.[10]

  • 5% Hydrochloric Acid (HCl): If insoluble in water and base, test in 5% HCl. Solubility indicates a basic functional group (e.g., an amine). This compound is expected to be insoluble.

  • Concentrated Sulfuric Acid (H₂SO₄): If insoluble in all the above, test in cold, concentrated H₂SO₄. Solubility (often with a color change) indicates the presence of a neutral compound containing heteroatoms (like oxygen or nitrogen) or unsaturation.[10]

SolubilityFlowchart start Start with Unknown water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble nahco3 Test in 5% NaHCO3 naoh->nahco3 Soluble hcl Test in 5% HCl naoh->hcl Insoluble result_sa Strong Acid (Class As) (Carboxylic Acid) nahco3->result_sa Soluble result_aw Weak Acid (Class Aw) nahco3->result_aw Insoluble result_b Base (Class B) hcl->result_b Soluble result_neutral Proceed to H2SO4 test (Neutral Compound) hcl->result_neutral Insoluble

Caption: Qualitative Solubility Testing Flowchart.

Acidity and pKa Determination

Principle: The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of the strength of an acid in solution. For this molecule, the pKa is the pH at which the protonated carboxylic acid (R-COOH) and the deprotonated carboxylate anion (R-COO⁻) are present in equal concentrations. This is described by the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).[15] The pKa value is critical for predicting a drug's behavior in physiological environments and for formulation development. The acidity of the carboxylic acid is enhanced by the electron-withdrawing inductive effects of both the electronegative bromine atom and the isoxazole ring.

Experimental Protocol: Potentiometric Titration This is the gold-standard method for pKa determination, involving the gradual neutralization of the acid with a strong base while monitoring the solution's pH.[15]

  • Preparation: Accurately weigh a sample of the acid and dissolve it in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).

  • Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) and place the electrode in the sample solution.

  • Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Collect more data points near the equivalence point where the pH changes most rapidly.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume at the half-equivalence point is V_half-eq = V_eq / 2.

    • The pKa is the pH of the solution at this half-equivalence point.[15]

pKaWorkflow cluster_setup Setup cluster_titration Titration & Data Collection cluster_analysis Analysis A Dissolve Weighed Sample D Add NaOH in Increments A->D B Calibrate pH Meter B->D C Prepare Burette with NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Find Equivalence Point (Veq) F->G H Calculate Veq / 2 G->H I Determine pH at Veq / 2 H->I J Result: pH = pKa I->J

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic and Structural Characterization

While physicochemical properties describe bulk behavior, spectroscopic techniques probe the molecule at an atomic level to confirm its structure.

Expected Spectroscopic Signatures
  • ¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons and a broad singlet for the acidic carboxylic acid (COOH) proton. The position of the methyl signal would be influenced by the adjacent ring system.

  • ¹³C NMR: Signals corresponding to each of the five unique carbon atoms are expected. The carbonyl carbon of the carboxylic acid would appear significantly downfield (>160 ppm). The carbons of the isoxazole ring and the methyl carbon would have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups: a very broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700-1725 cm⁻¹), and C-Br stretches in the fingerprint region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would confirm the molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M⁺ and M+2⁺) of nearly equal intensity.

Definitive Structural Elucidation: X-ray Crystallography

Principle: Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a solid-state molecule.[16] It provides unambiguous confirmation of atom connectivity, bond lengths, bond angles, and stereochemistry. For novel compounds like this compound, this technique serves as the gold standard for structural validation, which is paramount for understanding structure-activity relationships in drug design.[17]

High-Level Experimental Workflow:

  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound, typically through slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are solved and refined to yield the final molecular structure.[18]

Summary and Application Context

The are integral to its application in research and development.

  • Solubility and pKa are crucial predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa dictates the charge state of the molecule at physiological pH, which governs its ability to cross biological membranes and interact with protein targets.

  • Melting Point provides a straightforward measure of purity and stability, essential for quality control in synthesis and manufacturing.

  • Structural Confirmation by spectroscopic methods and X-ray crystallography ensures the identity and integrity of the molecular scaffold, providing the foundation for rational drug design and the development of related isoxazole-based therapeutics.[3]

This guide provides the essential theoretical framework and practical methodologies for the comprehensive characterization of this compound, empowering researchers to generate reliable and reproducible data.

References

  • A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. (n.d.). Benchchem.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Melting point determination. (n.d.).
  • Melting point determination. (n.d.). SSERC.
  • Experiment 1 - Melting Points. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • 5-bromo-4-methylisoxazole-3-carboxylic acid 1782510-46-6 wiki. (n.d.). Guidechem.
  • experiment (1) determination of melting points. (2021, September 19).
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. (2015, February 25). Lifescience Global.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.
  • A Comparative Guide to the X-ray Crystallography of Oxazole Carboxylate Derivatives. (n.d.). Benchchem.
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF. (2026, January 14). ResearchGate.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar.
  • Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. (n.d.). PubMed.
  • 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947. (n.d.). PubChem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). NIH.
  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries.

Sources

An In-depth Technical Guide to 4-Bromo-5-methylisoxazole-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methylisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its CAS number and structure, and outlines a plausible, detailed synthetic pathway. Furthermore, it delves into the compound's physicochemical properties, supported by predicted spectroscopic data, and explores its potential applications in drug discovery, drawing upon the established biological activities of the isoxazole scaffold. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development, providing both theoretical insights and practical guidance.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in the design of numerous biologically active compounds. Its unique electronic properties and rigid structure allow it to serve as a versatile scaffold in medicinal chemistry, often acting as a bioisostere for other functional groups, such as the carboxylic acid moiety. The incorporation of the isoxazole nucleus into molecular structures has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties[1][2]. The strategic functionalization of the isoxazole ring, as seen in this compound, offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Chemical Identity and Physicochemical Properties

2.1. Core Identification

  • Compound Name: this compound

  • CAS Number: 850832-55-2[3]

  • Molecular Formula: C₅H₄BrNO₃

  • Molecular Weight: 205.99 g/mol

  • Structure:

    • SMILES: CC1=C(Br)C(=NO1)C(=O)O

2.2. Physicochemical Data Summary

PropertyValue/PredictionSource/Method
CAS Number 850832-55-2Chemical Abstracts Service
Molecular Formula C₅H₄BrNO₃---
Molecular Weight 205.99 g/mol ---
Appearance White to off-white solid (Predicted)General property of similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted)General property of similar compounds
pKa ~3-4 (Predicted for carboxylic acid)Based on similar structures

Proposed Synthesis Pathway

A direct, documented synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of substituted isoxazoles, primarily through the condensation of a β-ketoester with hydroxylamine[4][5].

The proposed pathway involves a three-step process, commencing with the synthesis of the isoxazole core, followed by bromination, and concluding with the hydrolysis of the ester to the target carboxylic acid.

Workflow Diagram: Proposed Synthesis of this compound

G cluster_0 Part 1: Isoxazole Core Synthesis cluster_1 Part 2: Bromination cluster_2 Part 3: Hydrolysis A Ethyl acetoacetate C Ethyl 5-methylisoxazole-3-carboxylate (Intermediate 1) A->C Condensation B Hydroxylamine B->C E Ethyl 4-bromo-5-methylisoxazole-3-carboxylate (Intermediate 2) C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E G This compound (Target Molecule) E->G Ester Hydrolysis F Aqueous Acid (e.g., HCl) F->G

Caption: Proposed three-part synthesis of the target molecule.

Experimental Protocol

Part 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate (Intermediate 1)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) and a mild base such as sodium acetate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure Ethyl 5-methylisoxazole-3-carboxylate.

Part 2: Synthesis of Ethyl 4-bromo-5-methylisoxazole-3-carboxylate (Intermediate 2)

  • Reaction Setup: Dissolve Ethyl 5-methylisoxazole-3-carboxylate (1 equivalent) in a suitable solvent like chloroform or acetic acid in a flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The reaction may be initiated with a radical initiator like AIBN if necessary.

  • Reaction: Stir the mixture at room temperature or gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Part 3: Synthesis of this compound (Target Molecule)

  • Hydrolysis: Suspend Ethyl 4-bromo-5-methylisoxazole-3-carboxylate (1 equivalent) in a mixture of a strong mineral acid (e.g., 6M HCl) and an organic co-solvent like dioxane.

  • Reaction: Heat the mixture to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture in an ice bath. The product, being a carboxylic acid, should precipitate out of the acidic aqueous solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted characteristic peaks based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~2.5Singlet3HMethyl protons (-CH₃)

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework:

Chemical Shift (δ, ppm)Assignment
~160-165Carboxylic acid carbonyl carbon (C=O)
~160C5 of isoxazole ring (attached to methyl)
~110-115C3 of isoxazole ring (attached to carboxylic acid)
~100-105C4 of isoxazole ring (attached to bromine)
~10-15Methyl carbon (-CH₃)

4.3. Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show:

  • Molecular Ion Peak (M⁺): m/z at ~206 and ~208 in a 1:1 ratio, characteristic of a compound containing one bromine atom.

  • Key Fragmentation Patterns: Loss of COOH (m/z ~161/163), loss of Br (m/z ~127), and other fragments corresponding to the cleavage of the isoxazole ring.

4.4. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorptions for the functional groups present:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
1700-1725StrongC=O stretch of the carboxylic acid
1600-1650MediumC=N stretch of the isoxazole ring
1400-1450MediumC-O stretch and O-H bend of the carboxylic acid

Applications in Drug Discovery and Medicinal Chemistry

This compound is a promising building block for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole scaffold itself is present in several marketed drugs, highlighting its clinical relevance[2][6].

Logical Flow of Application in Drug Discovery

G A This compound (Starting Material) B Amide Coupling A->B C Esterification A->C D Suzuki Coupling (at Bromo position) A->D E Library of Novel Amides B->E F Library of Novel Esters C->F G Library of 4-Aryl-isoxazoles D->G H High-Throughput Screening E->H F->H G->H I Lead Compound Identification H->I J Lead Optimization I->J K Drug Candidate J->K

Caption: Workflow for utilizing the title compound in drug discovery.

5.1. As a Versatile Synthon

  • Carboxylic Acid Handle: The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents. Amide coupling, in particular, is a common strategy in drug design to mimic peptide bonds and interact with biological targets.

  • Bromo Substituent for Cross-Coupling: The bromine atom at the 4-position is a key feature, enabling a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space that can be explored.

5.2. Potential Therapeutic Areas

Given the known biological activities of isoxazole derivatives, compounds derived from this compound could be investigated for:

  • Anticancer Activity: Many kinase inhibitors and other anticancer agents feature heterocyclic scaffolds. The isoxazole core can act as a template for designing new inhibitors of cancer-related signaling pathways[2].

  • Anti-inflammatory Agents: The structural similarity of the isoxazole carboxylic acid moiety to other anti-inflammatory pharmacophores suggests its potential in developing novel anti-inflammatory drugs[1].

  • Antibacterial and Antifungal Agents: The isoxazole ring is a component of several antimicrobial drugs. Novel derivatives could be synthesized and screened for activity against a range of pathogens[2][7].

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, coupled with multiple points for chemical modification, makes it an attractive starting material for the synthesis of novel compounds with the potential for a wide range of biological activities. The proposed synthetic pathway provides a practical approach for its preparation, and the predicted spectroscopic data offers a guide for its characterization. As the demand for new and effective therapeutic agents continues to grow, the exploration of compounds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. Available at: [Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (2021). National Institutes of Health. Available at: [Link]

  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (1969). Journal of the Chemical Society C: Organic. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A few biologically active highly substituted isoxazole derivatives. (2021). ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Available at: [Link]

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  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2019). Asian Journal of Research in Chemistry. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

  • Ethyl 5-bromo-4-methylisoxazole-3-carboxylate. (n.d.). MySkinRecipes. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

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  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Available at: [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
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  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2021). MDPI. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, 4-Bromo-5-methylisoxazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this molecule.

Introduction: The Significance of Isoxazoles and Precise Characterization

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] These five-membered heterocycles, containing adjacent nitrogen and oxygen atoms, are found in a variety of drugs, including the COX-2 inhibitor valdecoxib and certain beta-lactamase-resistant antibiotics.[3] The specific substitution pattern on the isoxazole ring dictates its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through modern spectroscopic methods is a critical step in the synthesis and development of new isoxazole-containing entities.

This compound is a substituted isoxazole with potential as a building block in the synthesis of more complex molecules. Its bromine atom offers a site for further functionalization via cross-coupling reactions, the methyl group influences its lipophilicity and steric profile, and the carboxylic acid provides a handle for amide bond formation or other derivatizations. Accurate and comprehensive spectroscopic data is paramount to confirm its identity and purity.

This guide will detail the expected spectroscopic data for this compound and provide the underlying scientific principles for the interpretation of these data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5Singlet3H-CH₃
~12-13Broad Singlet1H-COOH

Interpretation and Rationale:

  • Methyl Protons (-CH₃): The methyl group at the C5 position is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm. The singlet multiplicity arises because there are no adjacent protons to cause spin-spin coupling.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, generally between 12 and 13 ppm.[4] The broadness of this peak is due to hydrogen bonding and chemical exchange with residual water in the solvent.[4] Its integration value of 1H confirms the presence of a single acidic proton. The exact chemical shift is dependent on concentration and the solvent used.[4]

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is typically used to simplify the spectrum, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~10-15-CH₃
~100-110C4-Br
~155-165C3-COOH
~160-170C=O
~170-180C5-CH₃

Interpretation and Rationale:

  • Methyl Carbon (-CH₃): The carbon of the methyl group is expected to have the most upfield chemical shift, typically in the range of 10-15 ppm.

  • Brominated Carbon (C4): The C4 carbon, directly attached to the electronegative bromine atom, will be significantly deshielded and is predicted to appear around 100-110 ppm.

  • Isoxazole Ring Carbons (C3 and C5): The C3 and C5 carbons of the isoxazole ring are part of a heteroaromatic system and will have chemical shifts in the downfield region. The C3 carbon, attached to the electron-withdrawing carboxylic acid group, is expected around 155-165 ppm. The C5 carbon, bonded to the methyl group, is anticipated to be in a similar region, around 170-180 ppm.

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid carbonyl group is highly deshielded and will be found in the far downfield region of the spectrum, typically between 160 and 170 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700-1725Strong, SharpC=O stretch (carboxylic acid)
~1600MediumC=N stretch (isoxazole ring)
~1450MediumC-H bend (methyl)
~1200-1300StrongC-O stretch (carboxylic acid)
~900-960Medium, BroadO-H bend (out-of-plane)
Below 1000Medium-WeakC-Br stretch

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which typically spans from 2500 to 3300 cm⁻¹.[4][5][6][7] This broadening is a result of extensive intermolecular hydrogen bonding.[6][7]

  • C=O Stretch: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.[5][6]

  • C=N and C-O Stretches: The isoxazole ring will exhibit a C=N stretching vibration around 1600 cm⁻¹. The C-O stretch of the carboxylic acid will appear as a strong band in the 1200-1300 cm⁻¹ region.[7]

  • Other Vibrations: The bending vibration of the methyl C-H bonds will be visible around 1450 cm⁻¹. A broad O-H bend is also characteristic of carboxylic acid dimers and appears around 900-960 cm⁻¹.[7] The C-Br stretch will be found in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like carboxylic acids and would likely be performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. Electron Ionization (EI) is a higher-energy technique that would provide more fragmentation information.

Predicted Mass Spectrometry Data (EI):

m/zRelative IntensityAssignment
221/223Moderate[M]⁺ (Molecular ion)
203/205Low[M - H₂O]⁺
176/178High[M - COOH]⁺
97High[M - Br - COOH]⁺
45High[COOH]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to appear as a doublet at m/z 221 and 223, with a roughly 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.

  • Key Fragmentation Pathways:

    • Loss of Water: A minor fragmentation pathway could involve the loss of a water molecule (18 Da) from the molecular ion, giving rise to peaks at m/z 203/205.

    • Loss of Carboxyl Radical: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a prominent fragment at m/z 176/178.

    • Further Fragmentation: The fragment at m/z 176/178 could further lose a bromine radical (79/81 Da) to produce a fragment at m/z 97.

    • Carboxyl Cation: A peak at m/z 45, corresponding to the [COOH]⁺ cation, is also highly characteristic of carboxylic acids.

MS_Fragmentation M [M]⁺ m/z 221/223 M_H2O [M - H₂O]⁺ m/z 203/205 M->M_H2O - H₂O M_COOH [M - COOH]⁺ m/z 176/178 M->M_COOH - •COOH COOH [COOH]⁺ m/z 45 M->COOH M_Br_COOH [M - Br - COOH]⁺ m/z 97 M_COOH->M_Br_COOH - •Br

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on established principles of chemical structure and spectroscopy, serve as a robust reference for researchers working with this compound and its derivatives. The consistency of experimentally obtained data with these predictions would provide high confidence in the structural assignment and purity of the synthesized material.

References

  • ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

  • ResearchGate. (2021). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available at: [Link]

  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-methyl carbazol-3-carboxylic acid, b poly.... Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-Bromo-5-methylisoxazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-5-methylisoxazole-3-carboxylic acid in various organic solvents. This document is intended for researchers, scientists, and drug development professionals. It delves into the physicochemical properties of the compound, theoretical considerations of solubility, and provides detailed, field-proven experimental protocols for accurate solubility measurement. The methodologies are presented with a focus on scientific integrity, ensuring a self-validating system for generating reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a drug to be absorbed, it must first be in solution at the site of absorption. Poor aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of compounds exhibiting this undesirable characteristic. A thorough understanding and accurate measurement of an API's solubility in a range of solvents are therefore paramount during pre-formulation and formulation development. This guide focuses on this compound, a heterocyclic compound with potential applications in medicinal chemistry, providing a detailed roadmap for its solubility characterization.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 850832-55-2[1], [2], [3]
Molecular Formula C₅H₄BrNO₃[1]
Molecular Weight 205.99 g/mol [1]
Predicted Boiling Point 351.3 °C[1]
Melting Point Not reported. Experimental determination is recommended.N/A
pKa Not reported. Prediction recommended (see Section 3.2).N/A
Appearance Solid (predicted)General knowledge of similar compounds
SMILES CC1=C(Br)C(=NO1)C(=O)O[1]

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention).[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid and the solution phase. This equilibrium is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure.

The "Like Dissolves Like" Principle

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid, isoxazole ring) and non-polar (bromo and methyl groups) characteristics. Therefore, its solubility will be a balance of these competing factors.

Impact of Physicochemical Properties on Solubility
  • Melting Point: The melting point is an indicator of the crystal lattice energy of the solid. A higher melting point generally corresponds to a stronger crystal lattice, which requires more energy to disrupt, often leading to lower solubility. Experimental determination of the melting point is highly recommended.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the isoxazole ring can also act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules will significantly enhance solubility in protic solvents like alcohols.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the separation of the solid and liquid phases and quantification of the dissolved compound.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Prepare dilutions of the filtrate F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for the shake-flask solubility determination.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The exact amount should be recorded.

    • Pipette a precise volume (e.g., 1 mL) of the desired organic solvent into each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to sample at intermediate time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial sedimentation.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate with the same solvent used for the solubility determination.

    • Analyze the diluted samples using a validated analytical method (see Section 5) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Using the concentration obtained from the analytical method and the dilution factor, calculate the concentration of the saturated solution. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for this purpose.

HPLC-UV Method

Rationale: Reversed-phase HPLC is well-suited for separating and quantifying organic molecules like this compound. The isoxazole ring and the carboxylic acid group are chromophores that absorb UV light, allowing for sensitive detection.

Table 2: Recommended HPLC-UV Parameters

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)Acetonitrile is a common organic modifier. Formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape. The exact ratio should be optimized for optimal retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength ~220-260 nm (To be determined by UV scan)Isoxazole derivatives typically show UV absorbance in this range.[5] An initial UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Standard Preparation In the mobile phase or a compatible solvent.Ensures compatibility with the HPLC system.
UV-Vis Spectrophotometry

For a rapid, high-throughput screening of solubility, direct UV-Vis spectrophotometry can be employed, provided that the solvent does not have significant absorbance at the λmax of the analyte.

Protocol:

  • Determine the λmax of this compound in each solvent of interest.

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

  • After the shake-flask procedure and phase separation, dilute the filtrate to fall within the linear range of the calibration curve.

  • Measure the absorbance of the diluted filtrate and determine the concentration from the calibration curve.

Data Interpretation and Reporting

The solubility data should be presented in a clear and concise manner, typically in a tabular format.

Table 3: Example Solubility Data Table

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol5.125Experimental ValueCalculated Value
Ethanol4.325Experimental ValueCalculated Value
Acetonitrile5.825Experimental ValueCalculated Value
Ethyl Acetate4.425Experimental ValueCalculated Value
Toluene2.425Experimental ValueCalculated Value
Heptane0.125Experimental ValueCalculated Value

The relationship between solvent polarity and solubility should be analyzed. A plot of solubility versus the solvent polarity index can provide valuable insights into the dissolution mechanism.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By combining a thorough understanding of the compound's physicochemical properties with the gold-standard shake-flask method and a validated HPLC-UV analytical technique, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies and advancing the development of new chemical entities.

References

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Khan, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]

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potential applications of isoxazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry of Isoxazole Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate pharmacokinetic profiles—have established it as a "privileged scaffold." This designation is reserved for molecular frameworks that can provide ligands for diverse biological targets, leading to a wide spectrum of therapeutic agents.[3][4]

From the β-lactamase-resistant penicillins that revolutionized antibacterial therapy to the selective COX-2 inhibitors that redefined anti-inflammatory treatment, the isoxazole moiety is integral to numerous clinically successful drugs.[3][5] This guide provides an in-depth exploration of the multifaceted applications of isoxazole derivatives across key therapeutic areas. We will dissect the causal mechanisms of action, present detailed experimental workflows, and analyze the critical structure-activity relationships (SAR) that govern the efficacy of these remarkable compounds. This document is intended for drug discovery professionals, offering not just a review of the field but a practical synthesis of field-proven insights and methodologies.

Part 1: Anti-inflammatory and Immunomodulatory Applications

Isoxazole derivatives have made a profound impact on the treatment of inflammatory and autoimmune diseases. Their success stems from the ability to selectively target key enzymes in inflammatory cascades, offering improved safety profiles over older, non-selective agents.

Selective COX-2 Inhibition: A Paradigm Shift in Anti-inflammatory Therapy

The discovery that cyclooxygenase (COX) exists as two isoforms—constitutively expressed COX-1 (vital for gastric protection and platelet function) and inducible COX-2 (upregulated at sites of inflammation)—opened the door for designing selective inhibitors.[6] This selectivity minimizes the gastrointestinal side effects common to non-selective NSAIDs.[7] Isoxazole-containing drugs like Valdecoxib and Celecoxib became prominent examples of this class.[8][9]

The mechanism hinges on blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] The sulfonamide side chain of celecoxib, for instance, binds to a hydrophilic pocket near the active site of COX-2, a feature not present in COX-1, which accounts for its selectivity.[7]

Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by isoxazole derivatives.

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Phospholipase A₂ (PLA₂) PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Isoxazole_Drug Valdecoxib / Celecoxib (Isoxazole Derivative) Isoxazole_Drug->COX2 Inhibition

Caption: Mechanism of action for isoxazole-based selective COX-2 inhibitors.

Quantitative Data: Selectivity of Isoxazole-based COX-2 Inhibitors
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Valdecoxib5.00.0051000
Celecoxib15.00.04375
Ibuprofen13.0344.00.04 (Non-selective)
Note: Data compiled from various pharmacological studies. Lower IC₅₀ indicates higher potency. A higher selectivity index indicates greater selectivity for COX-2.
Dihydroorotate Dehydrogenase (DHODH) Inhibition

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid and psoriatic arthritis.[11] Upon oral administration, its isoxazole ring is opened to form the active metabolite, teriflunomide.[11] This metabolite is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[12][13]

Activated lymphocytes, which drive autoimmune responses, must expand their pyrimidine pool to support proliferation and cannot rely solely on salvage pathways.[14] By blocking de novo synthesis, leflunomide effectively halts the proliferation of these rapidly dividing immune cells, thereby exerting its immunomodulatory effect.[13][15]

Signaling Pathway: Leflunomide's Mechanism of Action

Leflunomide_Pathway cluster_cell Activated Lymphocyte cluster_pathway De Novo Pyrimidine Synthesis Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism (Isoxazole ring opening) DHODH DHODH (Mitochondrial Enzyme) Teriflunomide->DHODH Inhibition Carbamoyl_P Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation & Immune Response DNA_RNA->Proliferation

Caption: Leflunomide inhibits lymphocyte proliferation via DHODH blockade.

Part 2: Anticancer Applications

The structural versatility of the isoxazole ring allows for interaction with a wide array of biological targets implicated in cancer, making it a valuable scaffold in oncology drug discovery.[1][16] Derivatives have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling proteins.[17][18]

Multifaceted Mechanisms of Action in Oncology

Unlike therapies that target a single pathway, isoxazole derivatives often exhibit pleiotropic effects, which can be advantageous in overcoming drug resistance. Key mechanisms include:

  • Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins like the Bcl-2 family.[18][19]

  • Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

  • Kinase Inhibition: The isoxazole scaffold can be functionalized to target various protein kinases that are often dysregulated in cancer, interfering with signal transduction pathways that control cell growth and proliferation.[17]

  • Aromatase Inhibition: In hormone-dependent cancers like breast cancer, isoxazole derivatives have been developed to inhibit aromatase, the enzyme responsible for estrogen synthesis.[16][18]

Logical Diagram: Overview of Anticancer Mechanisms

Anticancer_Mechanisms Isoxazole_Core Isoxazole Derivatives Apoptosis Induction of Apoptosis Isoxazole_Core->Apoptosis Tubulin Tubulin Polymerization Inhibition Isoxazole_Core->Tubulin Kinase Protein Kinase Inhibition Isoxazole_Core->Kinase Aromatase Aromatase Inhibition Isoxazole_Core->Aromatase Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Modulation Bcl-2 Family Modulation Apoptosis->Bcl2_Modulation Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Signal_Transduction_Block Block Signal Transduction Kinase->Signal_Transduction_Block Estrogen_Suppression ↓ Estrogen Synthesis Aromatase->Estrogen_Suppression Cancer_Cell_Death Cancer Cell Death Caspase_Activation->Cancer_Cell_Death Bcl2_Modulation->Cancer_Cell_Death Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cancer_Cell_Death Signal_Transduction_Block->Cancer_Cell_Death Estrogen_Suppression->Cancer_Cell_Death

Caption: Diverse mechanisms of action for isoxazole-based anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which correlates with cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an isoxazole derivative against a specific cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test isoxazole derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include control wells with medium only (blank) and medium with 0.5% DMSO (vehicle control). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Part 3: Antimicrobial Applications

The isoxazole ring is a key component in several classes of clinically important antimicrobial agents, prized for its ability to confer stability and modulate activity.

β-Lactamase-Resistant Penicillins

The development of isoxazolyl penicillins, such as Cloxacillin and Dicloxacillin, was a direct response to the emergence of penicillin-resistant bacteria, particularly Staphylococcus aureus, which produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of standard penicillins, rendering them inactive.

The bulky isoxazole side chain provides steric hindrance, effectively shielding the β-lactam ring from enzymatic degradation by β-lactamases.[5] This allows the drug to reach and inhibit the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, leading to cell lysis.

Folic Acid Synthesis Inhibition

Sulfamethoxazole is an isoxazole-containing sulfonamide antibiotic that is often used in combination with trimethoprim. It functions as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[20] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Because mammalian cells obtain folic acid from their diet and do not synthesize it via the DHPS pathway, this mechanism provides selective toxicity against bacteria.

Pathway Diagram: Inhibition of Bacterial Folic Acid Synthesis

Folic_Acid_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroic_Acid Dihydropteroic Acid PABA->Dihydropteroic_Acid DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->Dihydropteroic_Acid DHPS Dihydropteroate Synthetase (DHPS) Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfamethoxazole Sulfamethoxazole (Isoxazole Derivative) Sulfamethoxazole->DHPS Competitive Inhibition

Caption: Sulfamethoxazole blocks the bacterial folic acid synthesis pathway.

Data Table: Antimicrobial Activity of Isoxazole Derivatives
CompoundTarget OrganismActivity (MIC, μg/mL)
CloxacillinS. aureus (β-lactamase +)0.25 - 0.5
DicloxacillinS. aureus (β-lactamase +)0.12 - 0.25
SulfamethoxazoleE. coli1 - 64
Compound 2f¹S. aureus6.25
Compound 2f¹C. albicans12.5
¹Data from a study on novel isoxazole derivatives. MIC = Minimum Inhibitory Concentration.

Part 4: Synthetic Strategies and Future Perspectives

The broad utility of isoxazoles is underpinned by robust and versatile synthetic chemistry that allows for precise control over substitution patterns.

Core Synthetic Workflow

A common and effective strategy for synthesizing 3,5-disubstituted isoxazoles involves a two-step process starting with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.[21][22]

Workflow Diagram: General Synthesis of Isoxazoles

Synthesis_Workflow Start Starting Materials (Substituted Aldehyde & Acetophenone) Step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Start->Step1 Intermediate Intermediate: Chalcone Step1->Intermediate Step2 Step 2: Cyclization (Hydroxylamine HCl, Base or Acid) Intermediate->Step2 Product Product: 3,5-Disubstituted Isoxazole Step2->Product Purification Purification & Characterization (Chromatography, NMR, MS) Product->Purification Screening Biological Screening (In Vitro / In Vivo Assays) Purification->Screening

Caption: A common workflow for the synthesis and evaluation of isoxazole derivatives.

Experimental Protocol: Synthesis of a 3,5-Diphenylisoxazole Derivative

Objective: To synthesize 3-(4-chlorophenyl)-5-phenylisoxazole via chalcone formation and subsequent cyclization.

Methodology:

  • Chalcone Synthesis (Step 1):

    • In a flask, dissolve 4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

    • Slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL water) dropwise while stirring the mixture in an ice bath.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid (the chalcone) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.

  • Isoxazole Synthesis (Step 2):

    • Dissolve the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (30 mL).

    • Add a base, such as sodium acetate or potassium hydroxide (10 mmol), to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After cooling, pour the mixture into crushed ice.

    • Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to obtain the pure 3-(4-chlorophenyl)-5-phenylisoxazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Future Perspectives

The future of isoxazole-based drug discovery is bright, with several emerging trends.[1][23] The development of multi-target therapies, where a single isoxazole derivative is designed to interact with multiple nodes in a disease pathway, holds promise for treating complex conditions like cancer and neurodegenerative disorders.[4][24] Furthermore, the application of computational chemistry and machine learning is accelerating the design of isoxazole derivatives with optimized potency and pharmacokinetic profiles.[2] As our understanding of disease biology deepens, the versatility of the isoxazole scaffold ensures it will remain a vital tool in the arsenal of medicinal chemists for years to come.

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An In-Depth Technical Guide to the Safe Handling of 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Bromo-5-methylisoxazole-3-carboxylic acid. As a Senior Application Scientist, the following information synthesizes established safety protocols with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety awareness and proactive risk mitigation.

Hazard Identification and Risk Assessment: A Proactive Approach

While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining structurally related compounds. Analogues such as 5-methylisoxazole-3-carboxylic acid, 5-bromo-3-methylisoxazole-4-carboxylic acid, and other substituted isoxazoles consistently indicate several key hazards.[1][2][3][4][5][6]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4][6]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[2][3][4][6]

  • Respiratory Tract Irritation: May cause respiratory irritation.[2][3][4][6]

  • Harmful if Swallowed: May be harmful if ingested.[2][3][4]

The presence of the carboxylic acid moiety suggests corrosive properties, while the halogenated isoxazole core points towards potential for irritation and systemic effects upon absorption.[7] Halogenated organic compounds, in general, warrant careful handling due to their potential for environmental persistence and toxicological effects.[8]

Quantitative Hazard Summary
Hazard Statement NumberHazard StatementGHS ClassificationSource (Similar Compounds)
H302Harmful if swallowedAcute toxicity, oral[2][3][4]
H315Causes skin irritationSkin corrosion/irritation[2][3][4][6]
H319Causes serious eye irritationSerious eye damage/eye irritation[2][3][4][6]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[2][3][4][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially when handling the solid powder or creating solutions, should be performed in a certified chemical fume hood.[9] This is critical to prevent the inhalation of dust particles or vapors. The fume hood also provides a contained space in the event of a spill. Work areas should be well-ventilated.[2][6][10][11] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][8][12][13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[14]

  • Hand Protection: Chemically resistant gloves are required.[1][8][12] Nitrile or butyl rubber gloves are recommended for handling acids and halogenated compounds.[12][15] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[14]

  • Skin and Body Protection: A laboratory coat is essential to protect street clothing and skin from contamination.[13] For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron or suit may be necessary.[14]

  • Respiratory Protection: If work cannot be conducted in a fume hood, or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[8][14][15]

Safe Handling and Storage Protocols: Maintaining Chemical Integrity and Safety

Handling
  • Avoid Dust Formation: When handling the solid, minimize the creation of dust.[13][16]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][4][6][11][12] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4]

  • Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[10] Use only non-sparking tools.[10]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4][6][10][11]

  • Temperature: For long-term stability and to maintain product quality, refrigeration is recommended.[10]

  • Incompatible Materials: Store away from oxidizing agents and strong bases.[7][10] Carboxylic acids should not be stored in metal cabinets which can corrode.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[9]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4][6] If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][6][11][12] Remove contaminated clothing and wash it before reuse.[2][4][12] If skin irritation persists, seek medical advice.[1][4][6][12]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1][2][6][12] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[1][2][6][12] Seek immediate medical attention.[1][6][12]

  • Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting.[12] Seek immediate medical attention.[2][4]

Spill Response
  • Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[2] Absorb liquid spills with an inert material and collect for disposal.

  • Ventilation: Ensure adequate ventilation of the spill area.[2]

Waste Disposal: Environmental Responsibility

All waste containing this compound should be treated as hazardous waste.[2] Dispose of the contents and container in accordance with local, state, and federal regulations.[1][4][6][11] Do not allow the chemical to enter drains or waterways.[2][14]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage Prep Review SDS and Protocols PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Eng_Controls Verify Fume Hood Operation PPE->Eng_Controls Weigh Weigh Solid in Fume Hood Eng_Controls->Weigh Dissolve Dissolve/React in Fume Hood Weigh->Dissolve Decontaminate Decontaminate Glassware and Surfaces Dissolve->Decontaminate Store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles Dissolve->Store Waste Segregate Hazardous Waste Decontaminate->Waste Remove_PPE Remove PPE Correctly Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: A logical workflow for the safe handling of this compound.

References

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  • MIT Plasma Science and Fusion Center. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025-2026). EHSO Manual: Chemical Hazards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Bromo-5-methylisoxazole-3-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromo-5-methylisoxazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document explores its chemical properties, synthesis, commercial availability, and applications, offering valuable insights for researchers and scientists in the field.

Introduction: The Significance of this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are a cornerstone in the development of numerous therapeutic agents. The isoxazole scaffold is present in a variety of FDA-approved drugs, highlighting its importance in medicinal chemistry. The strategic placement of a bromine atom and a carboxylic acid moiety on the 5-methylisoxazole core provides a versatile platform for chemical modifications, making it an attractive starting material for the synthesis of novel drug candidates. The bromine atom can serve as a handle for cross-coupling reactions to introduce diverse molecular fragments, while the carboxylic acid group can participate in amide bond formation or act as a key pharmacophoric element.

Chemical Properties and Synthesis

Chemical Structure and Properties

  • Molecular Formula: C₅H₄BrNO₃

  • Molecular Weight: 205.99 g/mol

  • CAS Number: 10109-03-2 (Note: CAS numbers for isomers can vary, so careful verification is essential)

  • Appearance: Typically a white to off-white crystalline solid.[1]

  • Solubility: Soluble in polar organic solvents.[1]

The reactivity of this compound is primarily dictated by the isoxazole ring, the bromine atom, and the carboxylic acid functional group. The isoxazole ring is aromatic and relatively stable, but can undergo ring-opening reactions under certain conditions. The bromine atom at the 4-position is susceptible to nucleophilic substitution and can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The carboxylic acid at the 3-position allows for the formation of esters, amides, and other acid derivatives.

Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoxazoles. A common approach involves the cycloaddition reaction between a nitrile oxide and an alkyne, followed by functional group manipulations. A potential synthetic workflow is outlined below:

Synthesis_of_4-Bromo-5-methylisoxazole-3-carboxylic_acid A Ethyl 2-butynoate C Ethyl 5-methylisoxazole-3-carboxylate A->C [3+2] Cycloaddition B Acetonitrile Oxide B->C E Ethyl 4-bromo-5-methylisoxazole-3-carboxylate C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E G This compound E->G Hydrolysis F Lithium Hydroxide (LiOH) F->G

Caption: A plausible synthetic pathway for this compound.

Commercial Availability and Suppliers

This compound and its isomers are available from various chemical suppliers. Researchers should carefully verify the specific isomer and purity before purchasing. The following table provides a list of potential suppliers.

SupplierProduct NameCAS NumberNotes
ChemicalBook This compound850832-55-2Provides basic chemical properties.[2][3]
BLD Pharm 4-Bromo-5-methylisoxazole7064-37-1A related starting material.[4]
Biosynth 3-Bromo-5-methylisoxazole-4-carboxylic acid130742-22-2An isomer of the target compound.[5]
Guidechem 5-bromo-4-methylisoxazole-3-carboxylic acid1782510-46-6An isomer of the target compound.[6]
BOC Sciences 3-Bromo-5-methylisoxazole-4-carboxylic acid130742-22-2An isomer of the target compound.[7]
Sigma-Aldrich 5-Bromo-3-methylisoxazole-4-carboxylic acid1782510-64-8An isomer of the target compound.[8]

Note: This is not an exhaustive list, and availability may vary. It is crucial to contact the suppliers directly for current stock and pricing information.

Applications in Research and Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[9] While specific pharmacological data for this compound is not extensively published, its structural features suggest potential applications in several therapeutic areas.

Workflow for Investigating Biological Activity

Biological_Activity_Workflow A This compound B Library Synthesis (e.g., Amide Coupling) A->B Diversification C High-Throughput Screening (HTS) B->C D Hit Identification C->D Identification of Active Compounds E Lead Optimization D->E Structure-Activity Relationship (SAR) Studies F In vitro & In vivo Studies E->F G Preclinical Candidate F->G Selection of Promising Compound

Caption: A typical workflow for exploring the therapeutic potential of this compound.

Potential Therapeutic Areas:

  • Anticancer Agents: Many isoxazole-containing compounds exhibit potent anticancer activity. The this compound scaffold can be elaborated to design inhibitors of various kinases and other cancer-related targets.[9]

  • Anti-inflammatory Drugs: Carboxylic acid-containing heterocycles are known to inhibit key enzymes in inflammatory pathways.[9] Derivatives of this compound could be investigated as potential anti-inflammatory agents.

  • Antibacterial and Antiviral Agents: Halogenated heterocyclic compounds have a proven track record as effective antimicrobial agents. The bromo-isoxazole core could be a starting point for the development of new anti-infective drugs.

  • Neuroprotective Agents: Isoxazole derivatives have also been explored for their potential in treating neurological disorders.

Experimental Protocol: Synthesis of a Derivative

The following is a generalized, step-by-step protocol for the synthesis of an amide derivative of this compound, a common step in drug discovery to explore structure-activity relationships.

Objective: To synthesize N-benzyl-4-bromo-5-methylisoxazole-3-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-4-bromo-5-methylisoxazole-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

As a brominated organic compound and a carboxylic acid, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information.[2][3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its commercial availability, coupled with its chemical reactivity, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, suppliers, and potential applications, offering a solid foundation for researchers to explore the full potential of this promising molecule.

References

  • This compound (C5H4BrNO3) - PubChemLite. Available at: [Link]

  • What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022-08-31). Available at: [Link]

Sources

Methodological & Application

synthetic routes for functionalization of 4-Bromo-5-methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic functionalization of 4-Bromo-5-methylisoxazole-3-carboxylic acid, a valuable scaffold for medicinal chemistry and drug development.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The isoxazole core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions.[1] The strategic importance of this specific scaffold lies in its two distinct and orthogonally reactive functional handles: a bromine atom at the C4 position and a carboxylic acid at the C3 position.

This bifunctional nature allows for selective and sequential modification, providing a robust platform for generating diverse molecular libraries. The C4-bromo position is an ideal site for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3][4] Concurrently, the C3-carboxylic acid serves as a classical anchor for amide bond formation, a cornerstone of medicinal chemistry for modulating physicochemical properties and interacting with biological targets.[5][6]

This guide provides a detailed exploration of the primary synthetic routes for functionalizing this versatile scaffold, offering both mechanistic insights and field-proven laboratory protocols for researchers engaged in drug discovery and development.

Part 1: Functionalization at the C4-Position via Cross-Coupling

The electron-deficient nature of the isoxazole ring and the presence of the C-Br bond make the C4 position highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from simple precursors.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp²-hybridized centers. It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.[9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. For heteroaryl halides, specialized ligands that promote oxidative addition and reductive elimination are often essential.[4]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are crucial. They stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate the rate-limiting oxidative addition step.[4][10]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield and must be compatible with the substrates.[2][6]

Suzuki_Miyaura_Workflow start 4-Bromo-5-methylisoxazole- 3-carboxylic acid reaction Reaction Mixture start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reaction reagents Pd Catalyst Ligand Base reagents->reaction solvent Solvent System (e.g., Dioxane/H₂O) solvent->reaction heating Heat (80-110 °C) reaction->heating workup Aqueous Workup & Acidification heating->workup product 4-Aryl-5-methylisoxazole- 3-carboxylic acid workup->product Buchwald_Hartwig_Amination start 4-Bromo-5-methylisoxazole- 3-carboxylic acid reaction_setup Assemble in Inert Atmosphere start->reaction_setup amine Primary or Secondary Amine (R₂NH) amine->reaction_setup catalyst Pd Catalyst & Ligand catalyst->reaction_setup base Strong Base (e.g., NaOt-Bu) base->reaction_setup heating Heat (80-110 °C) reaction_setup->heating workup Quench & Aqueous Workup heating->workup product 4-(Amino)-5-methylisoxazole- 3-carboxylic acid workup->product Amide_Coupling start 4-Bromo-5-methylisoxazole- 3-carboxylic acid activation Activation Step: Formation of Active Ester start->activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activation base Base (e.g., DIPEA) base->activation coupling Nucleophilic Attack & Amide Formation activation->coupling Active Intermediate amine Primary or Secondary Amine amine->coupling product 4-Bromo-5-methylisoxazole- 3-carboxamide Derivative coupling->product

Sources

Application Notes & Protocols: Leveraging 4-Bromo-5-methylisoxazole-3-carboxylic acid in Multi-Component Reactions for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multi-component reactions (MCRs) are powerful tools in modern medicinal chemistry, enabling the rapid synthesis of complex, drug-like molecules in a single, atom-economical step.[1] Isoxazole-containing compounds are recognized as "privileged scaffolds" due to their prevalence in numerous clinically approved drugs and their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide details the application of 4-bromo-5-methylisoxazole-3-carboxylic acid, a versatile building block, in two cornerstone MCRs: the Ugi and Passerini reactions. The strategic inclusion of a bromine atom provides a valuable synthetic handle for post-MCR diversification, allowing for the creation of extensive chemical libraries from a single core reaction. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their chemical space with novel isoxazole-based peptidomimetics and α-acyloxy amides.

Reagent Profile: this compound

This compound is a trifunctional building block uniquely suited for MCR-based library synthesis. Its utility stems from three key structural features:

  • Carboxylic Acid Group: This functional group serves as the acidic component in cornerstone isocyanide-based MCRs, such as the Ugi and Passerini reactions.[5][6]

  • Isoxazole Core: The stable, five-membered heterocyclic ring is a well-established pharmacophore found in numerous bioactive molecules.[7][8] Its presence can enhance binding affinity and modulate pharmacokinetic properties.

  • Bromo Substituent: The bromine atom at the C4 position is a critical feature for library development. It is generally stable under MCR conditions and serves as a versatile handle for post-reaction modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive diversification of the MCR products.

Table 1: Physicochemical Properties of the Reagent

PropertyValueReference
CAS Number 850832-55-2[9][10]
Molecular Formula C₅H₄BrNO₃[9]
Molecular Weight 205.99 g/mol [9]
Appearance Solid[11]
Functional Groups Carboxylic Acid, Isoxazole, Aryl BromideN/A

Application in Isocyanide-Based Multi-Component Reactions

Isocyanide-based MCRs (IMCRs) are renowned for their ability to generate high degrees of molecular complexity in a single synthetic operation.[5] The carboxylic acid moiety of this compound makes it an ideal component for the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[1] This reaction is exceptionally valuable for generating peptidomimetic libraries.

The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound. The isocyanide then undergoes nucleophilic attack on the imine to form a nitrilium ion intermediate.[12] This highly reactive intermediate is trapped by the carboxylate anion of this compound, which, after an intramolecular Mumm rearrangement, yields the stable Ugi product.[12]

Ugi_Mechanism Ugi Four-Component Reaction (U-4CR) Workflow Amine Amine (R1-NH2) Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Isoxazole 4-Bromo-5-methyl- isoxazole-3-carboxylic acid Mumm Mumm Rearrangement Isoxazole->Mumm Trapping Isocyanide Isocyanide (R3-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium α-addition Imine->Nitrilium Nitrilium->Mumm Product α-Acylamino Amide Product Mumm->Product

Caption: General workflow for the Ugi Four-Component Reaction.

Objective: To synthesize a representative α-acylamino amide using this compound, benzaldehyde, benzylamine, and tert-butyl isocyanide.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
Benzaldehyde106.12106 mg1.0
Benzylamine107.15107 mg1.0
This compound205.99206 mg1.0
tert-Butyl isocyanide83.1383 mg1.0
Methanol (MeOH)-5 mL-

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methanol (5 mL).

  • Add benzaldehyde (106 mg, 1.0 mmol) and benzylamine (107 mg, 1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation. The use of methanol as a solvent is common as it effectively promotes this initial step.[12]

  • Add this compound (206 mg, 1.0 mmol). Stir until dissolved.

  • Carefully add tert-butyl isocyanide (83 mg, 1.0 mmol) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Perform this step in a well-ventilated fume hood.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-acylamino amide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[6] It is a highly efficient method for producing depsipeptide-like structures.

The mechanism is believed to proceed via a concerted, non-ionic pathway, especially in aprotic solvents.[13] The carbonyl group is activated by the carboxylic acid through hydrogen bonding. This complex then reacts with the isocyanide in a trimolecular step.[6][14] A subsequent Mumm-type rearrangement of the resulting intermediate yields the final α-acyloxy amide product.[15]

Passerini_Mechanism Passerini Three-Component Reaction (P-3CR) Workflow Aldehyde Aldehyde (R1-CHO) H_Bond H-Bonded Complex Aldehyde->H_Bond Isoxazole 4-Bromo-5-methyl- isoxazole-3-carboxylic acid Isoxazole->H_Bond Isocyanide Isocyanide (R2-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium α-addition H_Bond->Nitrilium Rearrange Mumm Rearrangement Nitrilium->Rearrange Product α-Acyloxy Amide Product Rearrange->Product

Caption: General workflow for the Passerini Three-Component Reaction.

Objective: To synthesize a representative α-acyloxy amide using this compound, isobutyraldehyde, and cyclohexyl isocyanide.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
Isobutyraldehyde72.1172 mg1.0
This compound205.99206 mg1.0
Cyclohexyl isocyanide109.17109 mg1.0
Dichloromethane (DCM)-5 mL-

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (206 mg, 1.0 mmol) and dichloromethane (DCM, 5 mL).

  • Add isobutyraldehyde (72 mg, 1.0 mmol) to the solution.

  • Add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise to the stirred solution at room temperature. Caution: Use a fume hood.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The reaction is often faster in non-polar, aprotic solvents like DCM.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

Work-up and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure α-acyloxy amide product.

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS analysis.

Post-MCR Diversification: A Gateway to Chemical Libraries

A significant advantage of using this compound is the potential for subsequent functionalization of the MCR products. The C-Br bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the isoxazole C4 position.

Post_MCR_Diversification Post-MCR Diversification Strategy cluster_couplings Pd-Catalyzed Cross-Coupling MCR_Product Ugi or Passerini Product (Containing C-Br bond) Suzuki Suzuki Coupling (+ Arylboronic Acid) MCR_Product->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) MCR_Product->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amine) MCR_Product->Buchwald Library Diverse Chemical Library Suzuki->Library C-Aryl bond Sonogashira->Library C-Alkynyl bond Buchwald->Library C-N bond

Caption: Workflow for diversifying MCR products via cross-coupling.

This two-step sequence (MCR followed by cross-coupling) is a powerful strategy in diversity-oriented synthesis. It allows for the independent variation of four (Ugi) or three (Passerini) substituents in the first step, followed by the introduction of a final point of diversity on the isoxazole core, rapidly generating large and structurally complex libraries for biological screening.

References

  • Domling, A. (2020).
  • de Souza, M. V. N., et al. (n.d.). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO.
  • Kumar, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Editors, RSC. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Wikipedia contributors. (n.d.). Passerini reaction. Wikipedia. [Link]

  • Ali, M., et al. (n.d.).
  • Szojda, M., et al. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
  • Isalberti, L., et al. (n.d.). Accessing Promising Passerini Adducts in Anticancer Drug Design. PMC - NIH.
  • Riva, R., et al. (n.d.). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Banfi, L., et al. (n.d.). The 100 facets of the Passerini reaction. PMC - PubMed Central - NIH.
  • MDPI. (n.d.).
  • Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. [Link]

Sources

Application Note & Protocols: Strategic Coupling of 4-Bromo-5-methylisoxazole-3-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the reaction conditions for palladium-catalyzed cross-coupling of 4-Bromo-5-methylisoxazole-3-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry.[1][2] Recognizing the inherent challenges posed by the free carboxylic acid moiety, we present a strategic "protect-couple-deprotect" workflow. This guide details field-proven, step-by-step protocols for ester protection, subsequent Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, and final deprotection. The causality behind reagent selection and parameter optimization is explained to empower researchers to adapt these methods for the synthesis of novel, highly functionalized isoxazole derivatives.[3][4]

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle integral to numerous FDA-approved drugs and clinical candidates, valued for its unique electronic properties and ability to act as a bioisostere.[1][2][3] this compound, in particular, offers two orthogonal points for chemical modification: the C4-bromo position for carbon-carbon and carbon-heteroatom bond formation, and the C3-carboxylic acid for amide couplings or other modifications. This dual functionality makes it an exceptionally valuable starting material for generating diverse chemical libraries in drug discovery programs.[4]

However, the presence of the free carboxylic acid can complicate transition-metal-catalyzed reactions. It can coordinate to the palladium center, potentially inhibiting catalytic activity, or participate in undesirable side reactions under basic conditions. Therefore, a robust and reliable synthetic strategy involves the temporary protection of the carboxylic acid as an ester. This approach ensures high yields and clean conversions in the critical cross-coupling step.

Overall Synthetic Workflow

Our recommended strategy follows a logical three-stage process. This ensures that the sensitive functionalities of the molecule are managed effectively, leading to higher reproducibility and yield.

G cluster_0 Protect-Couple-Deprotect Strategy cluster_1 A Start: 4-Bromo-5-methylisoxazole- 3-carboxylic Acid B Step 1: Ester Protection (e.g., Methyl Ester) A->B  Esterification (e.g., SOCl₂/MeOH) C Step 2: Pd-Catalyzed Cross-Coupling B->C  Key Functionalization D Step 3: Saponification (Ester Hydrolysis) C->D  Workup & Purification Suzuki Suzuki-Miyaura (C-C) C->Suzuki Sonogashira Sonogashira (C-C, sp) C->Sonogashira Buchwald Buchwald-Hartwig (C-N) C->Buchwald E Final Product: 4-Substituted-5-methylisoxazole- 3-carboxylic Acid D->E  Acidification

Caption: General workflow for functionalizing the target molecule.

Protocols & Methodologies

Protocol 1: Ester Protection of Carboxylic Acid

Scientific Rationale: Converting the carboxylic acid to a methyl or ethyl ester prevents its interference with the palladium catalyst. Thionyl chloride (SOCl₂) in methanol is a classic, highly effective method for this transformation, proceeding through an acyl chloride intermediate.

Step-by-Step Procedure:

  • Suspend this compound (1.0 equiv) in anhydrous methanol (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 equiv) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can often be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl structures.[5][6]

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid derivative and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[5][7]

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C D Transmetalation (Base-activated R-B(OR)₂) C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Ar-R Product Ar-R Product F->Ar-R Product Forms

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Seal the flask, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[8]

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Suzuki-Miyaura Reaction Parameter Optimization

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic halides.[9] Pd(PPh₃)₄ is a classic choice but can be more sensitive.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate the reaction. K₃PO₄ is a stronger base, useful for less reactive boronic acids.[5][8]
Solvent 1,4-Dioxane/H₂O, DME, TolueneThe aqueous component is crucial for activating the boronic acid for transmetalation.[7] Anhydrous conditions can be used with specific bases like KF.[6]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Protocol 3: Sonogashira C-C Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon centers, creating valuable internal alkyne structures.[10]

Step-by-Step Procedure:

  • Add Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 equiv) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 5-10 mol%) to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add an anhydrous amine solvent/base, such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Add the palladium catalyst, for example, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂ (2-5 mol%).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove amine salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Note: The copper co-catalyst is essential in the traditional Sonogashira cycle for the formation of a copper(I) acetylide intermediate, which facilitates the transmetalation step.[10] For sensitive substrates, copper-free conditions have been developed but may require specialized ligands.

Protocol 4: Buchwald-Hartwig C-N Amination

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide array of arylamines that are otherwise difficult to access.[11][12]

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a specialized phosphine ligand (e.g., XPhos, SPhos, 4-8 mol%).

  • Add Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 equiv).

  • Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

  • Add the amine coupling partner (1.2-1.5 equiv).

  • Heat the reaction to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (Buchwald ligands) are designed to stabilize the palladium catalyst and promote the challenging reductive elimination step that forms the C-N bond.[13]

Protocol 5: Final Deprotection (Saponification)

Scientific Rationale: Saponification with a base like lithium hydroxide (LiOH) is a mild and effective method for hydrolyzing the ester back to the carboxylic acid without degrading the newly installed functional group.

Step-by-Step Procedure:

  • Dissolve the purified, coupled ester product (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-4.0 equiv).

  • Stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~2-3 with 1 M HCl.

  • The final carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate.

  • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.

Conclusion

This compound is a high-potential building block for creating novel molecular architectures. By employing a strategic "protect-couple-deprotect" workflow, researchers can reliably and efficiently perform a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a solid foundation for synthesizing diverse libraries of isoxazole derivatives for applications in pharmaceutical, agrochemical, and materials science research.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Application Notes and Protocols for Cross-Coupling Reactions of Bromin
  • Buchwald–Hartwig amin
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • What is the best procedure for Sonogashira coupling?
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed.
  • 4-amino-3-methylisoxazole-5-carboxyl
  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Royal Society of Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? Metabolomics Standard.
  • Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Royal Society of Chemistry.
  • Synthesis of intermediates for the Buchwald–Hartwig amination.
  • Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4. Smolecule.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Royal Society of Chemistry.
  • 5-Methylisoxazole-4-carboxylic acid.
  • 5-Methylisoxazole-3-carboxylic acid 3405-77-4. Sigma-Aldrich.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. BenchChem.

Sources

Application Note & Protocol: A Robust Method for the Amidation of 4-Bromo-5-methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a multitude of approved therapeutic agents.[2] Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

4-Bromo-5-methylisoxazole-3-carboxylic acid is a particularly valuable and versatile building block. The carboxylic acid at the 3-position provides a convenient handle for amide bond formation, one of the most frequently utilized reactions in drug discovery for generating libraries of novel compounds.[6][7] The bromine atom at the 4-position and the methyl group at the 5-position offer sites for further synthetic elaboration or can be used to modulate the steric and electronic profile of the final molecule.

This application note provides a detailed, field-proven protocol for the efficient amidation of this compound using standard peptide coupling reagents. We will delve into the underlying reaction mechanism, provide a step-by-step workflow, and discuss key considerations for optimizing this critical transformation.

Reaction Overview

The conversion of a carboxylic acid and an amine into an amide bond is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[7] This is typically achieved using a coupling agent. A general scheme for the amidation of this compound is presented below:

General Reaction Scheme for Amidation

Commonly employed coupling systems for this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU.[8][9] This protocol will focus on the widely used and cost-effective EDC/HOBt system.

Mechanism of Action: EDC/HOBt Mediated Amide Coupling

The EDC/HOBt-mediated coupling proceeds through a well-established multi-step mechanism designed to create a highly reactive acyl intermediate while minimizing side reactions, particularly racemization if chiral centers are present.[8][10]

  • Activation of Carboxylic Acid: The carboxylic acid first reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to nucleophilic attack.[11]

  • Formation of HOBt Ester: The additive, HOBt, acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate. This forms a more stable and less reactive HOBt-active ester. The key benefit of this step is the suppression of racemization and other side reactions.[12][13]

  • Amide Bond Formation: The primary or secondary amine, acting as the final nucleophile, attacks the carbonyl carbon of the HOBt-ester. This forms the desired amide bond and regenerates HOBt, allowing it to participate in the catalytic cycle again.[13] The overall process converts the water-soluble EDC into a water-soluble urea byproduct, which is typically easy to remove during aqueous work-up.

EDC_HOBt_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Carboxylic_Acid R-COOH (4-Bromo-5-methylisoxazole- 3-carboxylic acid) O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Urea EDC-Urea (Byproduct) EDC->Urea Amine R'-NH2 Amide Amide (Product) Amine->Amide HOBt HOBt HOBt_Ester HOBt-Ester (More Stable) HOBt->HOBt_Ester O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea O_Acylisourea->Urea HOBt_Ester->Amide + R'-NH2 HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen - HOBt Amide->HOBt_regen

Caption: EDC/HOBt amidation mechanism.

Detailed Experimental Protocol

This protocol outlines a general procedure for the solution-phase amidation of this compound with a representative primary amine.

Materials and Reagents
  • This compound

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

Step-by-Step Procedure
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Activation and Base Addition: To the cold, stirring solution, add EDC·HCl (1.2 eq) portion-wise over 2-3 minutes. Following the EDC addition, add DIPEA (2.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and finally with brine (1x). This removes the urea byproduct, excess acid, and HOBt.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Amidation_Workflow A 1. Dissolve Reactants (Acid, Amine, HOBt) in Anhydrous Solvent B 2. Cool Mixture to 0 °C A->B C 3. Add EDC·HCl (portion-wise) B->C D 4. Add DIPEA (dropwise) C->D E 5. Warm to RT Stir 12-24h D->E F 6. Aqueous Work-up (Wash with NaHCO₃, Brine) E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for amidation.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and conditions for the described protocol. Yields are generally good to excellent but may vary based on the specific amine used.

Component/ParameterRoleStoichiometry (Equivalents)Notes
This compound Starting Material1.0The limiting reagent.
**Amine (R-NH₂) **Nucleophile1.0 - 1.2A slight excess ensures complete consumption of the acid.
EDC·HCl Coupling Agent1.1 - 1.5Activates the carboxylic acid.[8]
HOBt Additive1.1 - 1.5Suppresses racemization and side reactions.[12]
DIPEA / TEA Non-nucleophilic Base2.0 - 3.0Neutralizes HCl from EDC·HCl and protonated species.
Solvent Reaction Medium-Anhydrous DMF or DCM are common choices.
Temperature Reaction Condition0 °C to Room Temp.Initial cooling helps control the initial activation step.
Time Reaction Condition12 - 24 hoursMonitor by TLC for completion.
Typical Yield Outcome70 - 95%Highly dependent on amine substrate and purification.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The presence of water can hydrolyze the active intermediates and consume the coupling reagent, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Choice of Base: DIPEA is often preferred over TEA for sterically hindered substrates. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl salt of EDC.[8]

  • Poorly Reactive Amines: For electron-deficient or sterically hindered amines, a more powerful coupling reagent like HATU may be required to achieve good conversion.[8][9] HATU reactions are typically faster and highly efficient.

  • Urea Byproduct Removal: The N,N'-dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove. The use of water-soluble EDC circumvents this issue, as the corresponding urea byproduct is easily removed with aqueous washes.[14]

  • Side Reactions: In the absence of HOBt, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea, terminating the reaction. HOBt effectively prevents this side reaction.[13]

Conclusion

The amidation of this compound is a fundamental and powerful reaction for generating diverse molecular libraries in drug discovery. The EDC/HOBt-mediated protocol described herein is a reliable, scalable, and cost-effective method for synthesizing a wide range of isoxazole amides. By understanding the underlying mechanism and adhering to the procedural details, researchers can efficiently produce these valuable compounds for further biological evaluation.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole.
  • National Institutes of Health (NIH). (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

Sources

4-Bromo-5-methylisoxazole-3-carboxylic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 4-Bromo-5-methylisoxazole-3-carboxylic acid as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2][3] Within the vast chemical space explored for kinase inhibitor design, the isoxazole scaffold has emerged as a privileged heterocyclic motif, prized for its favorable physicochemical properties and ability to form key interactions within the ATP-binding site of kinases.[4][5][6][7][8] This document provides a detailed guide on the strategic application of This compound , a highly versatile and functionalized building block, for the rational design and synthesis of diverse libraries of potential kinase inhibitors. We present detailed, field-tested protocols for key chemical transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions, and discuss methodologies for the subsequent biological evaluation of these novel compounds.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties and structural rigidity make it an attractive component in medicinal chemistry.[4][9] Isoxazole derivatives are found in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

For kinase inhibitor design, the isoxazole core offers several advantages:

  • Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, crucial for anchoring the inhibitor to the hinge region of the kinase active site.

  • Structural Rigidity: The aromatic nature of the ring provides a rigid scaffold, which can reduce the entropic penalty upon binding and improve potency.

  • Modulation of Physicochemical Properties: The isoxazole core can improve metabolic stability, solubility, and cell permeability of the final compound.

This compound is an exceptionally useful starting material because it possesses two distinct and orthogonally reactive functional handles: a carboxylic acid at the 3-position and a bromine atom at the 4-position. This bifunctionality allows for a systematic and divergent synthetic approach to build molecular complexity and explore structure-activity relationships (SAR).

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValue
IUPAC Name This compound
CAS Number 130742-22-2
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and alcohols

Synthetic Strategy: A Divergent Approach

The core strategy involves using the two functional groups of the title compound to introduce different chemical moieties that can interact with distinct pockets of the kinase ATP-binding site. The carboxylic acid is typically used to introduce groups that interact with the hinge region via amide bond formation, while the bromo group serves as a handle for introducing larger, often hydrophobic, groups into the main body of the ATP pocket via cross-coupling reactions.

G cluster_0 Amide Coupling cluster_1 Suzuki-Miyaura Coupling A 4-Bromo-5-methylisoxazole- 3-carboxylic acid C 4-Bromo-5-methylisoxazole- 3-carboxamide Derivative A->C Step 1 B Amine (R1-NH2) + Coupling Reagent (e.g., HATU, DIPEA) B->C E 4-Aryl/Heteroaryl-5-methylisoxazole- 3-carboxamide Derivative (Final Kinase Inhibitor) C->E Step 2 D Boronic Acid (R2-B(OH)2) + Pd Catalyst (e.g., Pd(PPh3)4) D->E

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Amide Bond Formation

Amide coupling is one of the most robust and widely used reactions in medicinal chemistry.[10][11] In this context, it serves to connect the isoxazole core to a variety of amines, allowing for the exploration of interactions with the kinase hinge region. The use of modern coupling reagents like HATU provides high yields and minimizes side reactions.[12][13]

Rationale for Reagent Selection:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent that rapidly activates the carboxylic acid, leading to clean and fast reactions at room temperature.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the acidic byproducts of the reaction and maintain an optimal pH for the coupling to proceed.

  • DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that dissolves a wide range of reactants and reagents. Anhydrous DMF is critical to prevent hydrolysis of the activated ester intermediate.

Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-4-bromo-5-methylisoxazole-3-carboxamide

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 206 mg).

  • Dissolution: Dissolve the starting material in anhydrous DMF (10 mL) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add HATU (1.1 mmol, 418 mg) to the solution, followed by the dropwise addition of DIPEA (2.5 mmol, 0.44 mL).

  • Stirring: Allow the mixture to stir at room temperature for 15-20 minutes. During this time, the carboxylic acid is converted to its activated O-acylisourea ester.

  • Amine Addition: Add the desired amine, in this case, benzylamine (1.1 mmol, 0.12 mL), to the reaction mixture.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 30 mL) to remove any unreacted acid and HATU byproducts, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide.[14][15][16] For our building block, this reaction is ideal for replacing the bromine atom at the 4-position with a wide variety of aryl or heteroaryl groups, which are essential for occupying the hydrophobic regions of the kinase ATP-binding site.[17]

Rationale for Reagent Selection:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A robust and commonly used catalyst for Suzuki couplings. It is air-sensitive and should be handled under an inert atmosphere.

  • K₂CO₃ (Potassium Carbonate): A mild base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Dioxane/Water Mixture: A common solvent system that facilitates the dissolution of both the organic-soluble reactants and the inorganic base. Degassing this solvent mixture is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-5-methyl-4-phenylisoxazole-3-carboxamide

  • Preparation: To a Schlenk flask, add the N-benzyl-4-bromo-5-methylisoxazole-3-carboxamide (1.0 mmol, 295 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 58 mg).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL) via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cross-coupled product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Application Example: Targeting the BRAF Kinase

To illustrate the utility of this building block, consider the design of an inhibitor for the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is frequently mutated in cancers like melanoma.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Hypothetical Inhibitor (Derived from Building Block) Inhibitor->BRAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway showing BRAF as a target.

A hypothetical BRAF inhibitor could be synthesized by first coupling the isoxazole building block with 3-aminopyridine to engage the hinge region, followed by a Suzuki coupling with 4-fluorophenylboronic acid to occupy the hydrophobic pocket.

Biological Evaluation of Synthesized Inhibitors

After synthesis and purification, the novel compounds must be evaluated for their biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

The first step is to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (the IC₅₀ value).[18]

General Protocol (Fluorescence-Based Assay):

  • Reagent Preparation: Prepare a buffer solution appropriate for the kinase (e.g., Tris-HCl with MgCl₂, DTT). Prepare serial dilutions of the synthesized inhibitor in DMSO, with a final DMSO concentration in the assay below 1%.

  • Assay Plate Setup: In a 384-well plate, add the kinase enzyme to each well.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (a known inhibitor, e.g., Vemurafenib for BRAF) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific peptide substrate and ATP.

  • Reaction Progression: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Detection: Stop the reaction and add a detection solution (e.g., one containing antibodies that recognize the phosphorylated substrate). The amount of phosphorylation is quantified by measuring the fluorescence signal.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective.[19] High selectivity minimizes off-target effects and potential toxicity. The synthesized compounds should be tested against a panel of other kinases to assess their selectivity profile. Commercial services offer screening against hundreds of human kinases.

Example Data Table (Hypothetical SAR):

CompoundR¹ (from Amine)R² (from Boronic Acid)BRAF IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity (p38α/BRAF)
1a BenzylPhenyl150>10,000>66
1b 3-PyridylPhenyl45>10,000>222
1c 3-Pyridyl4-Fluorophenyl128,500708
1d 3-Pyridyl3-Chlorophenyl289,100325

This table illustrates how systematic modification of the R¹ and R² groups, enabled by the bifunctional nature of the starting material, can lead to significant improvements in potency and selectivity.

Conclusion

This compound is a powerful and commercially available building block for the efficient construction of diverse kinase inhibitor libraries. Its well-defined reactive sites allow for predictable and high-yielding chemical transformations, facilitating the rapid exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for medicinal chemists to leverage this scaffold in their drug discovery programs, accelerating the development of novel targeted therapies.

References

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
  • What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? (n.d.). FAQ.
  • 3-Bromo-5-methylisoxazole-4-carboxylic acid. (n.d.). BOC Sciences.
  • McMurry, J. E. (1973).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • 5-Methylisoxazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (n.d.). MDPI.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2025).
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics.
  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Innovare Academic Sciences.
  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
  • Measuring the effects of kinase inhibitors using kinases' biological... (n.d.).
  • Isoxazole–Containing drugs with various pharmacological activities. (n.d.).
  • The 'retro-design' concept for novel kinase inhibitors. (2025).
  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. (2025). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PMC.
  • Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC.
  • Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Comput
  • 3-Bromo-5-methylisoxazole-4-carboxylic acid. (n.d.). Biosynth.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH.
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.).
  • Suzuki reaction example. (2020). YouTube.

Sources

Application Note: Strategic Use of 4-Bromo-5-methylisoxazole-3-carboxylic Acid for the Synthesis of Novel Antimicrobial Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. A key strategy in medicinal chemistry is the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The isoxazole ring is one such scaffold, recognized for its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its unique electronic structure and metabolic stability make it an attractive core for designing new drugs.

This application note details the strategic use of 4-Bromo-5-methylisoxazole-3-carboxylic acid as a versatile starting material for generating libraries of potential antimicrobial agents. The molecule is strategically designed with two key points of diversification:

  • The Carboxylic Acid (C3-position): This functional group is an ideal handle for creating a diverse library of amides or esters. Amide bond formation is one of a medicinal chemist's most utilized reactions, allowing for the systematic exploration of chemical space by coupling the core scaffold with a vast array of commercially available amines.[5][6]

  • The Bromo Substituent (C4-position): The bromine atom provides a site for further modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to further tune the compound's biological activity and physicochemical properties.

This guide will focus on the primary and most direct synthetic application: the synthesis of novel 4-Bromo-5-methylisoxazole-3-carboxamides and the establishment of robust protocols for their creation and characterization.

Core Synthetic Strategy: Amide Coupling

The most common and reliable method for forming an amide bond is through the condensation of a carboxylic acid and an amine. However, this reaction does not occur spontaneously and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This can be achieved in two primary ways: conversion to a highly reactive acyl chloride or in situ activation using a modern coupling reagent.

G cluster_activation Carboxylic Acid Activation A 4-Bromo-5-methylisoxazole- 3-carboxylic Acid B Activation Method A->B C Protocol 1: Acyl Chloride Formation (e.g., SOCl₂) B->C Harsher, high yield D Protocol 2: In-situ Coupling (e.g., HATU/DIPEA) B->D Milder, broad scope F Amide Bond Formation C->F D->F E Primary or Secondary Amine (R-NH₂) E->F G Target Antimicrobial Candidate: 4-Bromo-5-methylisoxazole-3-carboxamide F->G

Caption: General workflow for synthesizing isoxazole carboxamides.

Experimental Protocols

These protocols are designed to be robust and adaptable. Researchers should consider the specific properties of their chosen amine (nucleophilicity, steric hindrance, solubility) when optimizing reaction conditions.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This classic two-step method is highly effective and cost-efficient, particularly for less sensitive amines. The intermediate acyl chloride is highly reactive and moisture-sensitive.

Step 3.1.1: Formation of 4-Bromo-5-methylisoxazole-3-carbonyl chloride

  • Rationale: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chloride, with volatile byproducts (SO₂ and HCl) that are easily removed. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via the formation of the Vilsmeier reagent.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~1 drop)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.

    • Add anhydrous DCM (or toluene) to create a slurry.

    • Add one drop of anhydrous DMF.

    • Slowly add thionyl chloride dropwise at 0 °C (ice bath). Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently reflux (40-50°C) for 1-2 hours until gas evolution ceases.

    • Monitor reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

    • Once complete, remove the solvent and excess thionyl chloride in vacuo. The resulting crude acyl chloride is a yellow/orange oil or solid and should be used immediately in the next step without purification.

Step 3.1.2: Amide Coupling with Amine

  • Procedure:

    • Dissolve the crude 4-Bromo-5-methylisoxazole-3-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.

    • Work-up: Quench the reaction with water. Transfer to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Protocol 2: One-Pot Synthesis via In Situ Coupling Reagents

This method is preferred for sensitive or valuable amines as it involves milder conditions and generally produces fewer side products. HATU is a highly efficient uronium-based coupling reagent.

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.[7] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated HCl.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1-1.2 eq)

    • HATU (1.1 eq)

    • DIPEA (2.0-3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a dry flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.

    • Add HATU and DIPEA to the solution. Stir for 15-20 minutes at room temperature to pre-activate the acid. A color change may be observed.

    • Add the desired amine to the reaction mixture.

    • Stir at room temperature for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up: Pour the reaction mixture into a larger volume of water, which may cause the product to precipitate. Alternatively, dilute with ethyl acetate and perform aqueous washes as described in Protocol 1 (Step 3.1.2). Note: DMF can be difficult to remove; washing thoroughly with water and brine is crucial.

    • Purification: Purify the crude product by flash column chromatography.

Data Presentation and Characterization

A small library of amides should be synthesized to explore the structure-activity relationship (SAR). Below is a representative table of expected products and key characterization data.

Amine UsedProduct StructureExpected Yield (Protocol 2)Key ¹H NMR Signals (δ, ppm)MS (m/z) [M+H]⁺
Benzylamine

85-95%~2.6 (s, 3H, -CH₃), ~4.6 (d, 2H, -CH₂-Ph), 7.2-7.4 (m, 5H, Ar-H), ~8.5 (t, 1H, N-H)295.0/297.0
Aniline

80-90%~2.7 (s, 3H, -CH₃), 7.1-7.6 (m, 5H, Ar-H), ~9.8 (s, 1H, N-H)281.0/283.0
Morpholine

90-98%~2.5 (s, 3H, -CH₃), 3.6-3.8 (m, 8H, morpholine-H)275.0/277.0

Self-Validation and Trustworthiness:

  • ¹H NMR: Confirm the incorporation of the amine moiety and the disappearance of the carboxylic acid proton.

  • ¹³C NMR: Observe the appearance of the amide carbonyl carbon (~160-170 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the final product. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br, ~1:1 ratio) should be observed (e.g., M and M+2 peaks of similar intensity).

  • FT-IR: Note the presence of the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹ for secondary amides).

Overall Experimental and Screening Workflow

The synthesis of these novel compounds is the first step in a larger drug discovery workflow.

Caption: Drug discovery workflow from synthesis to lead optimization.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of novel antimicrobial agents. The robust and versatile amide coupling protocols described herein provide a clear pathway for generating large libraries of isoxazole carboxamides. By systematically varying the amine component, researchers can effectively probe the structure-activity relationships required to develop potent and selective antimicrobial compounds, contributing to the critical pipeline of next-generation antibiotics.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2015). ResearchGate. [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2016). Der Pharmacia Lettre. [Link]

  • Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2021). Molecules. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2016). Scholars Research Library. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Institutes of Health. [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025). Organic Letters. [Link]

  • Synthetic approaches for functionalized isoxazoles. (2020). ResearchGate. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). The Royal Society of Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (2022). University of Southampton. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). National Institutes of Health. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

Sources

Application Notes & Protocols: A Guide to Synthesizing Novel Compound Libraries from 4-Bromo-5-methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][2] This guide focuses on a particularly versatile starting material, 4-Bromo-5-methylisoxazole-3-carboxylic acid , a bifunctional building block ripe for chemical diversification. The presence of a carboxylic acid at the C3 position and a bromine atom at the C4 position provides two orthogonal reactive handles. This allows for the systematic and high-throughput synthesis of novel compound libraries through sequential or parallel derivatization.

This document provides a detailed exploration of the synthetic pathways radiating from this scaffold. We will present field-proven, step-by-step protocols for derivatization via amide bond formation and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The causality behind experimental choices is explained, and methods for the purification and characterization of the resulting novel compounds are detailed, empowering researchers to rapidly generate diverse molecular entities for screening and lead optimization.

Chapter 1: Strategic Derivatization at the C3-Carboxylic Acid via Amide Coupling

Scientific Rationale

The amide bond is arguably the most fundamental linkage in medicinal chemistry, appearing in over a quarter of all known pharmaceuticals.[6] Its exceptional stability, coupled with its capacity to act as both a hydrogen-bond donor and acceptor, makes it a critical component for molecular recognition at biological targets. The carboxylic acid functionality of this compound is an ideal precursor for amide formation. The core strategy involves the in situ activation of the carboxyl group to enhance its electrophilicity, thereby facilitating nucleophilic attack by a primary or secondary amine.[7][8] This process, known as amide coupling, is a robust and highly modular reaction, allowing for the introduction of a vast array of chemical functionalities.

Experimental Protocols

Two primary methods for amide bond formation are presented: direct coupling using a modern coupling reagent and a two-step procedure via an acyl chloride intermediate.

Protocol 1.2.1: Direct Amide Coupling Using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.).

  • Base Addition: Add a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), to the mixture.

  • Activator Addition: While stirring, add a solution of HATU (1.2 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Amine Diversity Structure of Amine Resulting Amide Substructure
Aliphatic (Cyclic)PiperidineN-piperidinyl
Aliphatic (Acyclic)IsobutylamineN-isobutyl
AromaticAnilineN-phenyl
Heterocyclic4-AminopyridineN-(pyridin-4-yl)
Chiral(R)-alpha-methylbenzylamineN-((R)-1-phenylethyl)

Protocol 1.2.2: Two-Step Amidation via Acyl Chloride Intermediate

This classic method is cost-effective and highly effective, particularly for less reactive amines. It involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8]

Step-by-Step Methodology (Part A: Acyl Chloride Formation):

  • Setup: In a fume hood, add this compound (1.0 eq.) to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (5.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with toluene can aid this process). The resulting 4-bromo-5-methylisoxazole-3-carbonyl chloride is typically used immediately in the next step.

Step-by-Step Methodology (Part B: Amine Coupling):

  • Dissolution: Dissolve the crude acyl chloride from Part A in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Amine & Base Addition: In a separate flask, dissolve the desired amine (1.2 eq.) and a base such as triethylamine or pyridine (2.0 eq.) in anhydrous DCM.

  • Reaction: Slowly add the amine/base solution dropwise to the stirring acyl chloride solution at 0°C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.2.1.

Amide_Coupling_Workflow cluster_direct Protocol 1.2.1: Direct Coupling cluster_twostep Protocol 1.2.2: Two-Step Method start 4-Bromo-5-methylisoxazole- 3-carboxylic acid direct_reagents HATU, DIPEA DMF, RT start->direct_reagents acyl_chloride_step SOCl₂, Reflux start->acyl_chloride_step amine Primary or Secondary Amine (R1R2NH) amine->direct_reagents amine_coupling_step Amine, Base DCM, 0°C to RT amine->amine_coupling_step direct_product Target Amide (Intermediate 1) direct_reagents->direct_product purification Aqueous Work-up & Chromatography direct_product->purification acyl_chloride Acyl Chloride Intermediate acyl_chloride_step->acyl_chloride acyl_chloride->amine_coupling_step twostep_product Target Amide (Intermediate 1) amine_coupling_step->twostep_product twostep_product->purification final_product Purified Intermediate 1 purification->final_product Cross_Coupling_Pathways start C3-Amide Intermediate (Bromo-Isoxazole) suzuki Suzuki Coupling start->suzuki Pd(dppf)Cl₂, Base sonogashira Sonogashira Coupling start->sonogashira Pd(PPh₃)₂Cl₂, CuI, Base buchwald Buchwald-Hartwig Amination start->buchwald Pd₂(dba)₃, Ligand, Base suzuki_product C4-Aryl/Heteroaryl Product suzuki->suzuki_product boronic_acid R-B(OH)₂ boronic_acid->suzuki sonogashira_product C4-Alkynyl Product sonogashira->sonogashira_product alkyne R-C≡CH alkyne->sonogashira buchwald_product C4-Amino Product buchwald->buchwald_product amine R'R''NH amine->buchwald Library_Synthesis cluster_dim1 Dimension 1: Amide Coupling cluster_dim2 Dimension 2: Suzuki Coupling start Starting Material amine1 Amine 1 amine2 Amine 2 amineN Amine N int1 Intermediate 1 start->int1 + Amine 1 int2 Intermediate 2 start->int2 + Amine 2 intN Intermediate N start->intN + Amine N prod1_1 Product 1,1 int1->prod1_1 + Boronic Acid 1 prod1_M Product 1,M int1->prod1_M + Boronic Acid M prodN_1 Product N,1 intN->prodN_1 + Boronic Acid 1 prodN_M Product N,M intN->prodN_M + Boronic Acid M boronic1 Boronic Acid 1 boronicM Boronic Acid M

Sources

Application Notes and Protocols: Strategic Bioisosteric Replacement Using 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Carboxylic Acid Challenge in Drug Design

The carboxylic acid moiety is a cornerstone in pharmacophore design, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[1][2] However, its inherent properties frequently introduce significant liabilities in drug candidates, including poor membrane permeability due to ionization at physiological pH, rapid metabolic clearance via glucuronidation, and potential for idiosyncratic toxicities.[1][3] A proven strategy in medicinal chemistry to mitigate these issues is bioisosteric replacement, where the carboxylic acid is substituted with a surrogate that mimics its essential binding functions while offering improved physicochemical and pharmacokinetic (ADME) properties.[2][4]

This guide details the application of 4-Bromo-5-methylisoxazole-3-carboxylic acid as a versatile and strategic bioisosteric replacement scaffold. The isoxazole ring system itself is a well-established carboxylic acid bioisostere, with the 3-hydroxyisoxazole motif exhibiting pKa values comparable to carboxylic acids (pKa ≈ 4-5).[1][2] The this compound scaffold offers a dual advantage: it acts as a surrogate for the carboxylic acid while providing a reactive bromine handle for extensive and targeted diversification through modern cross-coupling chemistry. This allows for rapid exploration of chemical space and fine-tuning of structure-activity relationships (SAR).

Physicochemical Properties and Rationale for Use

The this compound scaffold presents a unique combination of features that make it an attractive tool for bioisosteric replacement strategies.

PropertyThis compoundTypical Aliphatic Carboxylic AcidRationale for Bioisosteric Advantage
pKa ~3-4 (estimated)~4-5Maintains acidic character for key ionic interactions with target.
Geometry Planar, rigidFlexibleThe rigidified conformation can reduce the entropic penalty upon binding, potentially increasing potency.
Lipophilicity (cLogP) Higher than a simple carboxylateLowerThe heterocyclic core and bromine atom increase lipophilicity, which can enhance membrane permeability.
Metabolic Stability Not a substrate for direct glucuronidationProne to glucuronidationAvoids the formation of potentially reactive acyl glucuronide metabolites.[1]
Synthetic Handles C4-Bromo, C3-Carboxylic AcidC-alpha (variable)Offers two orthogonal points for diversification to build out structure-activity relationships (SAR).

Synthesis of the Core Scaffold: this compound

A reliable synthesis of the title compound can be achieved via a multi-step sequence starting from the commercially available ethyl 5-methylisoxazole-3-carboxylate. The process involves a regioselective bromination followed by hydrolysis of the ester.

Workflow for Synthesis

Synthesis_Workflow Start Ethyl 5-methylisoxazole-3-carboxylate Step1 Bromination (N-Bromosuccinimide, H₂SO₄) Start->Step1 Intermediate Ethyl 4-bromo-5-methylisoxazole-3-carboxylate Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H₂O) Intermediate->Step2 Product This compound Step2->Product G cluster_0 Core Scaffold cluster_1 C3-Position Functionalization cluster_2 C4-Position Functionalization Core 4-Bromo-5-methyl- isoxazole-3-carboxylic acid Amide Amide Bond Formation (HATU, DIPEA, Amine) Core->Amide Suzuki Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) Core->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu Catalysts, Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Amine) Core->Buchwald

Caption: Diversification strategies for the core scaffold.

Protocol 1: Amide Bond Formation at C3
  • Causality: This is a standard and highly reliable method to explore the "southern" region of a binding pocket. HATU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile. DIPEA is a non-nucleophilic base used to neutralize the acidic protons generated during the reaction.

  • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
  • Causality: This reaction is a powerful tool for installing aryl or heteroaryl moieties, allowing for the exploration of hydrophobic pockets or the introduction of new hydrogen bond donors/acceptors. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (facilitated by the base) and reductive elimination, the C-C bond is formed, and the catalyst is regenerated.

  • To a microwave vial or Schlenk flask, add this compound (or its corresponding ester) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-140 °C (microwave irradiation) for 1-12 hours, monitoring progress by LC-MS.

  • After cooling, dilute the mixture with water and ethyl acetate. If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate. If the product is an ester, separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Sonogashira Coupling at C4
  • Causality: This reaction introduces a linear alkyne linker, which can be used to probe deep, narrow channels in a binding site or to serve as a handle for further chemistry (e.g., click reactions). The catalytic cycle involves both palladium and copper(I). The palladium catalyst activates the C-Br bond, while the copper(I) cocatalyst forms a copper acetylide intermediate that facilitates the transmetalation step.

  • To a Schlenk flask, add the 4-bromo-5-methylisoxazole-3-carboxylate ester (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3-4 eq).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by LC-MS).

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the alkyne-coupled product.

  • The resulting ester can be hydrolyzed to the carboxylic acid using the conditions described in the synthesis section.

Protocol 4: Buchwald-Hartwig Amination at C4
  • Causality: This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines, which can act as crucial hydrogen bond donors or serve as basic centers to improve solubility. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • To a dried Schlenk tube, add the 4-bromo-5-methylisoxazole-3-carboxylate ester (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.05-0.1 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with Argon three times.

  • Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.

  • Heat the mixture to 80-110 °C, stirring until completion as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography. Subsequent hydrolysis can yield the corresponding carboxylic acid.

Application in a Hypothetical Drug Discovery Cascade

To illustrate the utility of this scaffold, consider a hypothetical project targeting a protein kinase. The initial hit, a simple carboxylic acid, shows moderate potency but poor cell permeability and high metabolic turnover.

Hypothetical SAR Data Table:

CmpdR¹ (at C4)R² (Amide)Kinase IC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
1 (Hit) HOH500< 15
2 BrOH4501.525
3 BrNH-Bn3504.540
4 PhenylNH-Bn808.255
5 4-PyridylNH-Bn25 10.5 >60
6 4-MeO-PhNH-Bn1209.850
7 4-PyridylNH-(3-F-Bn)15 11.2 >60

Analysis of Hypothetical Data:

  • Scaffold Hop (1 → 2): Replacing the original phenylacetic acid with the 4-bromo-isoxazole core (Cmpd 2) maintains potency while significantly improving metabolic stability, validating the bioisosteric replacement.

  • Amide Coupling (2 → 3): Converting the carboxylic acid to a benzylamide (Cmpd 3) further improves permeability, likely by masking the acidic proton and increasing lipophilicity.

  • Suzuki Coupling (3 → 4, 5, 6): Exploration of the C4 position via Suzuki coupling reveals that a 4-pyridyl group (Cmpd 5) provides a significant boost in potency, perhaps by forming a key hydrogen bond in the kinase hinge region.

  • Further Optimization (5 → 7): Fine-tuning the amide portion by adding a fluorine atom to the benzyl group (Cmpd 7) leads to a further increase in potency, demonstrating the power of iterative, multi-site optimization enabled by this scaffold.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. It serves as an effective bioisostere for problematic carboxylic acids, offering a pathway to improved ADME properties. Its true strength is realized through the orthogonal reactivity of its carboxylic acid and bromo substituents, which permits a modular and efficient exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for the synthesis, functionalization, and strategic deployment of this scaffold in modern drug discovery programs.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • McMurry, J. E. (1973). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chiorboli, A., & Chiarini, A. (2010). The Sonogashira reaction: a powerful tool in drug discovery. Expert Opinion on Drug Discovery, 5(3), 263-281. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 122-131. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • U.S. Patent US20030139606A1 (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

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Application Notes and Protocols for Monitoring Reactions of 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for monitoring chemical reactions involving 4-Bromo-5-methylisoxazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines a multi-faceted analytical approach. We will explore the strategic application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols herein are designed to be robust and self-validating, ensuring accurate and reproducible reaction monitoring from laboratory scale to process development.

Introduction: The Analytical Imperative

This compound is a versatile heterocyclic building block, the reactivity of which is centered around its carboxylic acid functionality and the potential for substitution or coupling reactions at the bromine-bearing carbon. Effective monitoring of its transformations is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the overall success of a synthetic campaign. This guide provides the analytical framework to achieve these goals, moving beyond mere data collection to a deeper understanding of reaction kinetics and mechanisms.

The choice of analytical methodology is dictated by the specific reaction being monitored. For instance, a reaction involving the derivatization of the carboxylic acid group will necessitate a different analytical strategy than a cross-coupling reaction at the C4 position. The following sections will detail specific protocols for the most common analytical techniques, providing the rationale for their application.

Chromatographic Methods: Separating Reaction Components

Chromatographic techniques are indispensable for resolving the starting material from intermediates, products, and byproducts, thereby providing a quantitative measure of reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring reactions of polar, non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for tracking the disappearance of the starting material and the appearance of the product.

Rationale for Method Selection:

The carboxylic acid moiety imparts significant polarity to the target molecule, making it well-suited for reverse-phase HPLC. A C18 column is a standard choice, offering excellent retention and separation of a wide range of organic molecules. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial for suppressing the ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times. UV detection is appropriate due to the presence of the chromophoric isoxazole ring.

Protocol 1: Reverse-Phase HPLC for Reaction Monitoring

Objective: To quantify the consumption of this compound and the formation of its reaction products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v)

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at designated time points.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of mobile phase A). This prevents further reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate the peak areas of the starting material and the product(s) at each time point.

    • Calculate the percent conversion by comparing the peak area of the starting material relative to its initial area (t=0).

Method Validation: The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. For reaction monitoring, key validation parameters include specificity (the ability to resolve the analyte from other components), linearity, and precision[2][3][4].

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of carboxylic acids can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column[5]. However, with appropriate derivatization, GC-MS can be a powerful tool, especially for identifying volatile byproducts and confirming the mass of the desired product.

Rationale for Derivatization: Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of the analyte, making it amenable to GC analysis[6][7]. The mass spectrometer provides invaluable structural information, aiding in the identification of unknown peaks in the chromatogram.

Protocol 2: GC-MS Analysis via Silylation

Objective: To identify and quantify volatile components in a reaction mixture after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent.

Procedure:

  • Sample Preparation and Derivatization:

    • Withdraw an aliquot from the reaction mixture and quench as described in the HPLC protocol.

    • Evaporate the solvent from a known amount of the quenched sample under a stream of nitrogen.

    • To the dry residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
Ion Source Temp. 230 °C
Mass Range 50-500 m/z
  • Data Analysis:

    • Identify the peaks corresponding to the derivatized starting material, product, and any byproducts by their mass spectra.

    • Quantify the relative amounts of each component by comparing their integrated peak areas.

Spectroscopic Methods: A Real-Time Window into the Reaction

Spectroscopic techniques offer the advantage of providing real-time or near real-time information about the chemical transformations occurring in the reaction vessel, often without the need for sample workup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about all components in the reaction mixture.[8][9]

Rationale for Method Selection: ¹H NMR is particularly useful for tracking reactions of this compound. The carboxylic acid proton gives a characteristic broad signal far downfield (typically 10-12 ppm), the disappearance of which is a clear indicator of its derivatization[10][11][12]. The methyl group protons on the isoxazole ring also provide a clean singlet that can be monitored for changes in its chemical environment.

Protocol 3: In-Situ ¹H NMR Reaction Monitoring

Objective: To monitor the progress of a reaction in real-time by observing changes in the ¹H NMR spectrum.

Instrumentation:

  • NMR spectrometer with a suitable probe.

  • NMR tube compatible with the reaction solvent and temperature.

Procedure:

  • Reaction Setup:

    • Set up the reaction directly in an NMR tube using a deuterated solvent.

    • Alternatively, for reactions in non-deuterated solvents, a coaxial insert containing a deuterated solvent can be used for locking and shimming.

    • Acquire an initial spectrum (t=0) of the starting materials.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer and initiate the reaction (e.g., by adding a reagent or increasing the temperature).

    • Acquire spectra at regular intervals throughout the course of the reaction. Automated acquisition is highly recommended.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the signals corresponding to the starting material and product. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the product are key diagnostic markers.

    • Plot the relative integrals of key signals versus time to obtain a reaction profile.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for monitoring changes in functional groups during a reaction.[13][14][15]

Rationale for Method Selection: The carboxylic acid group of this compound has two very strong and characteristic IR absorptions: a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1730 cm⁻¹[11]. The disappearance or shift of these bands provides a clear indication of a reaction at the carboxylic acid functionality. In-situ FTIR probes allow for continuous monitoring of the reaction mixture.[16][17]

Protocol 4: In-Situ FTIR Reaction Monitoring

Objective: To track the conversion of the carboxylic acid functional group in real-time.

Instrumentation:

  • FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe.

Procedure:

  • Reaction Setup:

    • Set up the reaction in a vessel that can accommodate the ATR probe.

    • Insert the probe into the reaction mixture, ensuring it is fully submerged.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction.

    • Collect spectra at regular intervals.

  • Data Analysis:

    • Monitor the intensity of the characteristic carboxylic acid O-H and C=O stretching bands.

    • Observe the appearance of new bands corresponding to the product's functional groups.

    • Plot the absorbance of key peaks versus time to generate a reaction profile.

Visualization of Analytical Workflow

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Analytical_Workflow Start Reaction with 4-Bromo-5-methylisoxazole- 3-carboxylic acid Decision1 Need for Quantitative Analysis of All Components? Start->Decision1 HPLC HPLC Protocol 1: Quantitative Analysis Decision1->HPLC Yes Decision2 Are Volatile Byproducts Expected? Decision1->Decision2 No HPLC->Decision2 GCMS GC-MS Protocol 2: Volatile Component ID Decision2->GCMS Yes Decision3 Need for Real-Time Structural Information? Decision2->Decision3 No GCMS->Decision3 NMR In-Situ NMR Protocol 3: Real-Time Structural Analysis Decision3->NMR Yes Decision4 Focus on Functional Group Transformation? Decision3->Decision4 No NMR->Decision4 FTIR In-Situ FTIR Protocol 4: Functional Group Monitoring Decision4->FTIR Yes End Complete Reaction Profile Decision4->End No FTIR->End

Caption: Decision tree for selecting an analytical method.

Conclusion

The successful synthesis of derivatives of this compound relies on a robust analytical strategy. The protocols detailed in this guide provide a comprehensive toolkit for researchers and process chemists to monitor their reactions with confidence. By employing a combination of chromatographic and spectroscopic techniques, a complete picture of the reaction can be obtained, leading to optimized processes and high-quality products. The principles of method validation should be applied to ensure the reliability and accuracy of the data generated.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these vital heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis is often fraught with challenges related to yield, selectivity, and stability.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide: From Low Yields to Isomeric Impurities

This section addresses the most frequent and critical issues encountered in the lab, offering systematic approaches to diagnose and solve them.

Problem 1: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration in isoxazole synthesis that can originate from several factors, including starting material integrity, reaction conditions, and the stability of key intermediates.[4] A systematic troubleshooting approach is the most effective way to identify and resolve the issue.

Causality and Actionable Solutions:

  • Starting Material Integrity: The purity and reactivity of precursors are paramount. 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity.[4] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.

    • Action: Always verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction. Ensure they have not degraded during storage.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that must be optimized.

    • Temperature: Some steps, like the in situ generation of nitrile oxides, may require low temperatures to prevent side reactions, followed by warming to facilitate the cycloaddition.[4]

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Insufficient time leads to low conversion, while excessive time can cause product degradation.[4]

    • Solvent: The solvent affects both solubility and reaction rates. In some cyclocondensation reactions, switching from a protic solvent (like ethanol) to an aprotic one (like acetonitrile) can significantly impact the outcome.[5]

  • Intermediate Instability: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly reactive and prone to dimerization to form inactive furoxans, a common cause of low yield.[4]

    • Action: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene). Slow addition of the nitrile oxide precursor (e.g., an oxime) to a solution containing the dipolarophile and an oxidant can maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[4][6]

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low or No Yield Observed check_sm Step 1: Verify Starting Materials - Purity (NMR, LC-MS) - Stability/Degradation start->check_sm check_cond Step 2: Evaluate Reaction Conditions - Temperature correct? - Time sufficient/excessive? - Optimal solvent? check_sm->check_cond Materials OK sol_sm Purify or resynthesize starting materials. check_sm->sol_sm Impure/Degraded check_int Step 3: Assess Intermediate Stability (for 1,3-Dipolar Cycloadditions) check_cond->check_int Conditions OK sol_cond Systematically optimize: - Temperature gradient - Time course study - Solvent screening check_cond->sol_cond Suboptimal sol_int Use in situ generation of nitrile oxide. Consider slow addition of precursor. check_int->sol_int Dimerization Suspected end_goal Improved Yield sol_sm->end_goal sol_cond->end_goal sol_int->end_goal

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is arguably the most common and significant challenge in substituted isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[1][4] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants and can be heavily influenced by reaction conditions.[4]

Causality and Actionable Solutions:

The approach to controlling regioselectivity depends entirely on the synthetic method employed.

1. For Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine): When an unsymmetrical 1,3-dicarbonyl reacts with hydroxylamine, two different enone intermediates can form, leading to a mixture of isoxazole regioisomers.[1][7]

  • Modify Reaction Conditions:

    • pH Control: Adjusting the pH can favor the formation of one regioisomer over the other. Acidic conditions often provide better selectivity.[4]

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with solvents like ethanol, methanol, or acetonitrile.[1][7]

  • Use Advanced Precursors:

    • β-Enamino Diketones: Using β-enamino diketone derivatives provides superior regiochemical control.[1][4][8] The regioselectivity can then be directed by the choice of solvent or the addition of a Lewis acid.[1][7]

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can activate one carbonyl group over the other, leading to highly selective formation of a single isomer.[1][6][7]

2. For 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne): The regioselectivity of this reaction is controlled by Frontier Molecular Orbital (FMO) theory. For terminal alkynes, the reaction generally favors the 3,5-disubstituted isomer, but mixtures are still common.[5]

  • Catalyst Selection:

    • Copper(I) Catalysis: This is the most robust and widely accepted method to ensure high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[5][6][9]

    • Ruthenium Catalysis: Ruthenium catalysts have also been effectively used to achieve the same outcome.[5][6]

  • Favoring the "Unfavored" Isomer: Synthesizing 3,4-disubstituted isoxazoles is more challenging.[6]

    • Enamine-based Cycloaddition: A metal-free strategy involves the cycloaddition of nitrile oxides with enamines (formed from aldehydes and a secondary amine). This method is highly regiospecific for producing 3,4-disubstituted isoxazoles.[6]

Regioselectivity Troubleshooting Decision Tree:

G cluster_claisen Claisen Solutions cluster_cyclo Cycloaddition Solutions start Mixture of Regioisomers Observed method_q Which Synthesis Method? start->method_q claisen Claisen Condensation (1,3-Dicarbonyl) method_q->claisen Condensation cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide) method_q->cyclo Cycloaddition claisen_sol1 Adjust pH (try acidic) Change Solvent (EtOH vs. MeCN) claisen->claisen_sol1 cyclo_sol1 For 3,5-isomer: Use Cu(I) or Ru catalyst cyclo->cyclo_sol1 claisen_sol2 Use β-enamino diketone precursor claisen_sol1->claisen_sol2 claisen_sol3 Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) claisen_sol2->claisen_sol3 end_goal Improved Regioselectivity claisen_sol3->end_goal cyclo_sol2 For 3,4-isomer: Use enamine as dipolarophile cyclo_sol1->cyclo_sol2 cyclo_sol3 Modify electronic properties of alkyne or nitrile oxide cyclo_sol2->cyclo_sol3 cyclo_sol3->end_goal

Caption: A decision-making flowchart for addressing regioselectivity issues.

MethodTarget RegioisomerRecommended Strategy
Claisen Condensation General ImprovementAdjust pH to be acidic; screen different solvents.[4]
High SpecificityUse a β-enamino diketone precursor with a Lewis acid like BF₃·OEt₂.[1][6][7]
1,3-Dipolar Cycloaddition 3,5-DisubstitutedUse a terminal alkyne with a Copper(I) catalyst.[5][6][9]
3,4-DisubstitutedUse an enamine as the dipolarophile in a metal-free approach.[6]
3,4,5-TrisubstitutedUse an internal alkyne; regioselectivity will depend on substituents.[6][10]
Problem 3: I am struggling to purify my substituted isoxazole product.

Answer: Purification can be unexpectedly difficult due to the presence of byproducts and isomers with very similar physical properties to the desired product.

Common Culprits and Purification Strategies:

  • Closely-Related Impurities: Regioisomers and unreacted advanced intermediates often have very similar polarities, making separation by standard column chromatography challenging.[4]

  • Furoxan Byproducts: If you are using a 1,3-dipolar cycloaddition, dimerization of the nitrile oxide intermediate can form furoxans, which can co-elute with your product.[4]

Actionable Solutions:

  • Systematic Solvent Screening for Chromatography: Do not rely on a single solvent system.

    • Use TLC to screen a wide range of solvent systems with varying polarity (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol).

    • Try a three-solvent mixture (e.g., Hexane/DCM/Ethyl Acetate), which can sometimes resolve spots that are inseparable in two-solvent systems.

    • Consider adding a small amount of a modifier, such as acetic acid or triethylamine (~0.1-1%), to the mobile phase. This can alter the surface interactions of polar compounds and dramatically improve separation.[4]

  • Alternative Purification Techniques:

    • Recrystallization: If your product is a solid, this is a powerful method for achieving high purity. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

    • Preparative HPLC: For very difficult separations or for achieving very high purity, preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, option.

Problem 4: My isoxazole product appears to be decomposing during the workup or purification.

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that makes it susceptible to cleavage under certain conditions.[4][11][12] Understanding these sensitivities is key to preserving your product.

Conditions to Avoid:

  • Strongly Basic Conditions: Some substituted isoxazoles can undergo ring-opening when exposed to strong bases (e.g., NaOH, KOH).[4] The drug Leflunomide, for example, shows significantly faster decomposition at pH 10.[13]

  • Reductive Conditions: The N-O bond is readily cleaved by common reductive methods. Catalytic hydrogenation (e.g., H₂/Pd) will destroy the isoxazole ring.[4]

  • Photochemical Conditions: Prolonged exposure to UV irradiation can induce rearrangement of the isoxazole ring.[4][14]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond, which can be a desired reaction in some contexts but a decomposition pathway in others.[4][15]

Preventative Measures:

  • Mild Workup: Use mild aqueous bases like sodium bicarbonate for extractions instead of stronger bases.

  • Avoid Harsh Reductants: If other functional groups in your molecule require reduction, choose a reagent known to be compatible with the isoxazole ring or use a protecting group strategy.

  • Protect from Light: If your compound is sensitive, perform workup and chromatography in amber vials or with the flask wrapped in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the primary and most versatile methods for synthesizing substituted isoxazoles? A1: The two most powerful and widely utilized strategies are the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (a variation of the Claisen isoxazole synthesis) and the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne or alkene.[1][14][16] The choice between them is often dictated by the desired substitution pattern and the availability of starting materials.

Q2: How do I choose the best synthetic strategy for my specific target molecule? A2: The substitution pattern is your primary guide:

  • For 3,5-disubstituted isoxazoles: The copper-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne and a nitrile oxide is the most efficient and regioselective method.[5][6]

  • For 3,4-disubstituted isoxazoles: This is more challenging. A metal-free [3+2] cycloaddition using an enamine as the dipolarophile is a highly effective, modern approach.[6]

  • For fully substituted (3,4,5-trisubstituted) isoxazoles: The reaction of a 1,3-dicarbonyl equivalent with hydroxylamine can be effective, especially when using β-enamino diketones to control regiochemistry.[1][7] Alternatively, 1,3-dipolar cycloaddition with a disubstituted (internal) alkyne can yield fully substituted isoxazoles.[6][10]

Q3: Can I use microwave irradiation to accelerate my isoxazole synthesis? A3: Absolutely. Microwave-assisted synthesis has emerged as a valuable tool for preparing isoxazoles. It often leads to significantly reduced reaction times, improved yields, and can be performed under greener, solvent-free conditions.[17][18] It is particularly effective for both cyclocondensation and cycloaddition reactions.

Q4: My synthesis involves generating a nitrile oxide in situ. What are the best practices? A4: In situ generation is crucial to avoid the dimerization of the unstable nitrile oxide.[4] Common methods include:

  • Dehydrohalogenation of Hydroximoyl Chlorides: Treating a hydroximoyl chloride with a non-nucleophilic base like triethylamine.

  • Oxidation of Aldoximes: Using oxidants like N-Chlorosuccinimide (NCS), hypervalent iodine reagents (e.g., PIFA), or even household bleach (NaOCl) are effective.[6][19]

  • Dehydration of Nitroalkanes: This method often requires harsher conditions or specific dehydrating agents.[19][20] The best practice is to add the base or oxidant slowly to a solution already containing your alkyne or alkene dipolarophile.[4]

Q5: How can I definitively confirm the regiochemistry of my final product? A5: While reaction conditions can strongly favor one isomer, experimental confirmation is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most common tool. 2D NMR experiments are particularly powerful.

    • NOE (Nuclear Overhauser Effect): Can show through-space correlations between protons on adjacent substituents, helping to establish their relative positions.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, allowing you to piece together the connectivity of the ring and its substituents.

  • X-ray Crystallography: If you can grow a suitable single crystal of your compound, this technique provides unambiguous proof of the structure and regiochemistry.

Key Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Chalcone Intermediate

This two-step procedure first involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), which is then cyclized with hydroxylamine.[4]

Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

  • Dropwise, add an aqueous solution of a strong base (e.g., 40% NaOH) to the stirred solution at room temperature. A precipitate usually forms.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and carefully acidify with dilute HCl until the solution is neutral or slightly acidic.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The chalcone is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Step B: Isoxazole Formation

  • Reflux a mixture of the chalcone from Step A (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent such as ethanol. A base, like sodium acetate or pyridine, is often added.

  • Monitor the reaction by TLC until the starting chalcone is consumed (typically 4-8 hours).

  • After cooling to room temperature, pour the reaction mixture into a large volume of cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole

This protocol utilizes the highly reliable [3+2] cycloaddition of an in situ generated nitrile oxide with a terminal alkyne, catalyzed by copper(I) to ensure high regioselectivity.[5][6][21]

  • To a flask, add the terminal alkyne (1.0 eq.), the aldoxime (1.2 eq.), and a copper(I) source such as CuI or CuSO₄/sodium ascorbate (5-10 mol%).

  • Add a suitable solvent, such as a mixture of t-butanol and water or acetonitrile.

  • To this stirred solution, add a solution of an oxidant (e.g., N-chlorosuccinimide (NCS) in DMF) or a base (e.g., triethylamine if starting from a hydroximoyl chloride) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole.

References

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  • T L, N., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
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  • Zarganes-Tzitzikas, T., et al. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules.
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Technical Support Center: Purification of 4-Bromo-5-methylisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 4-bromo-5-methylisoxazole-3-carboxylic acid and its derivatives. The information presented herein is a synthesis of established protocols and field-proven insights to address common challenges encountered during the purification of this important class of compounds.

Introduction

This compound derivatives are a key scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1] Their purification, however, can be challenging due to the unique chemical properties of the isoxazole ring and the presence of the bromine and carboxylic acid functionalities. Common issues include the presence of regioisomeric impurities, product decomposition, and difficulties in achieving high purity. This guide is designed to provide a systematic approach to overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The two primary methods for purifying these compounds are column chromatography and recrystallization.[2] Column chromatography is highly versatile for separating a wide range of impurities, while recrystallization is an excellent technique for achieving high purity of solid compounds.[2] The choice between these methods depends on the nature of the impurities and the physical state of the desired product.

Q2: What are the likely impurities I might encounter?

A2: Impurities can arise from unreacted starting materials, byproducts, and degradation of the target molecule. Common byproducts in isoxazole synthesis include regioisomers, which often have very similar polarities to the desired product, making them difficult to separate.[2] For instance, in the synthesis of related 5-methylisoxazole-4-carboxylic acid derivatives, the formation of the corresponding 3-methylisoxazole-4-carboxylate isomer has been reported.[3]

Q3: How stable is the this compound core during purification?

A3: The isoxazole ring can be sensitive to certain conditions. The N-O bond is susceptible to cleavage under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[2] Additionally, carboxylic acids attached to heterocyclic rings can be prone to decarboxylation upon heating.[4] For bromo-substituted isoxazoles, there is also a potential for degradation on acidic stationary phases like silica gel during chromatography.[5]

Q4: What are the recommended storage conditions for these compounds?

A4: To ensure stability, this compound and its derivatives should be stored in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from moisture, heat, and light.[4]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of my product from an impurity by column chromatography. - Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the desired compound from impurities with similar polarities, such as regioisomers.[2]- Column overloading: Exceeding the capacity of the column can lead to broad peaks and poor resolution.- Systematic solvent screening: Use thin-layer chromatography (TLC) to screen a range of solvent systems. A good starting point for bromo-isoxazole derivatives is a hexane/ethyl acetate mixture.[5] Aim for an Rf value of 0.2-0.4 for your target compound. Consider adding a small amount of acetic acid to the eluent to improve the peak shape of carboxylic acids.[2]- Reduce the amount of crude material loaded onto the column.
My product appears to be degrading on the silica gel column. - Acidity of silica gel: The acidic nature of standard silica gel can cause the degradation of sensitive compounds like bromo-isoxazoles.[5]- Deactivate the silica gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), to neutralize the acidic sites.[5]- Consider an alternative stationary phase: Neutral or basic alumina can be a suitable alternative to silica gel for acid-sensitive compounds.
My compound will not crystallize. - High level of impurities: The presence of significant impurities can inhibit crystal formation.- Inappropriate solvent: The chosen solvent may be too good a solvent for your compound at all temperatures.- Pre-purification: If the crude material is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.- Solvent screening for recrystallization: An ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[6] Experiment with a variety of solvents of different polarities. Toluene and acetic acid mixtures have been used for crystallizing similar isoxazole carboxylic acids.[3][7]
Low recovery after recrystallization. - Compound has significant solubility in the cold solvent: This will lead to loss of product in the mother liquor.- Too much solvent was used: Using an excessive amount of solvent to dissolve the compound will result in a lower yield upon cooling.- Cool the crystallization mixture thoroughly: Ensure the mixture is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.- Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product.[6]
A new impurity appears after workup or purification. - Decomposition of the product: The compound may be unstable to the workup or purification conditions (e.g., pH, temperature).[2][4]- Analyze the new impurity: Use techniques like LC-MS to identify the mass of the degradation product. This can provide clues about the degradation pathway (e.g., decarboxylation, hydrolysis).[4]- Modify conditions: If decomposition is suspected, use milder workup procedures, avoid strongly acidic or basic conditions, and perform purification at lower temperatures.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Triethylamine (optional, for deactivation)

  • TLC plates

  • Chromatography column

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v). If the compound streaks, consider adding a small amount of acetic acid (e.g., 1%) to the eluent. The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[5]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluting solvent (e.g., 9:1 hexane/ethyl acetate). If deactivation is needed, add 0.1-1% triethylamine to the eluent used to make the slurry.[5]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Apply gentle air pressure to maintain a steady flow rate.

    • Collect fractions of a consistent volume.

    • Monitor the elution by TLC analysis of the collected fractions.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Assess the purity using analytical methods such as NMR and LC-MS.

Protocol 2: Recrystallization of this compound

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • A selection of potential recrystallization solvents (e.g., toluene, ethyl acetate, acetonitrile, ethanol, water, and mixtures thereof)[3][7]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is too good and unsuitable for recrystallization.

    • If the solid does not dissolve, gently heat the test tube. If the solid dissolves upon heating, the solvent is a good candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.[6]

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If the solution is colored due to impurities, you can perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further assess purity by NMR and LC-MS analysis.

Visualizations

Purification Workflow for this compound Derivatives

Purification_Workflow Crude Crude Product (this compound derivative) Analysis Initial Analysis (TLC, LC-MS, NMR) Crude->Analysis IsSolid Is the product a solid? Analysis->IsSolid ColumnChrom Column Chromatography IsSolid->ColumnChrom No Recrystallization Recrystallization IsSolid->Recrystallization Yes PureProduct Pure Product ColumnChrom->PureProduct Recrystallization->PureProduct Characterization Final Characterization (NMR, LC-MS, MP) PureProduct->Characterization

Caption: A decision-making workflow for the purification of this compound derivatives.

Troubleshooting Logic for Poor Chromatographic Separation

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography CheckTLC Re-evaluate TLC Solvent System Start->CheckTLC OptimizeSolvent Optimize Solvent System (e.g., add acid/base, change polarity) CheckTLC->OptimizeSolvent Yes CheckLoading Is the column overloaded? CheckTLC->CheckLoading No ImprovedSep Improved Separation OptimizeSolvent->ImprovedSep ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes CheckDegradation Is there on-column degradation? CheckLoading->CheckDegradation No ReduceLoad->ImprovedSep DeactivateSilica Deactivate Silica Gel (e.g., with triethylamine) CheckDegradation->DeactivateSilica Yes ChangeStationaryPhase Change Stationary Phase (e.g., to alumina) CheckDegradation->ChangeStationaryPhase Alternative DeactivateSilica->ImprovedSep ChangeStationaryPhase->ImprovedSep

Caption: A troubleshooting flowchart for addressing poor separation during column chromatography.

References

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 27(15), 4993. [Link]

  • Ghosh, A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(16), 9876-9880. [Link]

  • Ghosh, A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(16), 9876-9880. [Link]

  • Caddick, S., et al. (n.d.). 3,5-Isoxazoles from α-bromo pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides. University College London.
  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. (n.d.). Solid-supported formation of functionalized isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

Sources

stability of 4-Bromo-5-methylisoxazole-3-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-5-methylisoxazole-3-carboxylic acid (CAS 850832-55-2). This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to ensure the integrity of their experiments and the reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the inherent stability characteristics of the isoxazole ring system?

The isoxazole ring is an aromatic heterocycle, but it possesses a relatively labile N-O bond, which is the primary site of instability.[1][2] This bond can be cleaved under various conditions, including strong acids, strong bases, reducing agents, and sometimes UV light or transition metal catalysis.[2][3] The overall stability is highly dependent on the nature and position of substituents on the ring. For many isoxazole derivatives, maximum stability is observed in the neutral pH region.[3]

Q2: How stable is this compound under acidic conditions?

The compound is susceptible to degradation under acidic conditions, particularly with strong acids or elevated temperatures. The primary degradation pathway is acid-catalyzed hydrolysis, which leads to the cleavage of the isoxazole ring.[3][4] The reaction is initiated by protonation of the ring nitrogen, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This process, known as ring opening, can result in the formation of acyclic byproducts.

Q3: What is the expected behavior of this compound in a basic medium?

Under basic conditions, the first reaction is the deprotonation of the carboxylic acid group to form a carboxylate salt. In the presence of strong bases (e.g., NaOH, KOH), the isoxazole ring itself can undergo cleavage.[2][5] This base-mediated ring opening is a known reaction for 3-unsubstituted isoxazoles and is often initiated by deprotonation at an acidic ring position, which facilitates the cleavage of the weak N-O bond.[5] For the title compound, a strong base could promote a similar ring-opening cascade, potentially forming β-keto nitrile or related species.[3] The anti-inflammatory drug leflunomide, for example, undergoes metabolic ring opening to its active α-cyanoenol metabolite.[5]

Q4: What are the likely degradation products I should watch for?

While the exact structures would need to be confirmed by analytical techniques like LC-MS, the primary degradation products arise from the cleavage of the N-O bond.

  • Under acidic hydrolysis: Expect the formation of a brominated β-keto nitrile derivative or its subsequent hydrolysis products.

  • Under basic conditions: Ring opening can lead to the formation of a stabilized enolate or a cyano-containing intermediate.[5]

It is crucial to perform forced degradation studies to identify and characterize the specific degradants that form under your experimental conditions.[6][7]

Q5: What are the recommended storage conditions for long-term stability?

To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[8] For optimal preservation, refrigeration (2-8°C) under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize exposure to moisture and atmospheric oxygen.[8]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results or appearance of new peaks in HPLC/LC-MS. Degradation of the compound due to improper storage or handling.Confirm the purity of your starting material before each use. Use a fresh batch or re-purify existing stock if degradation is suspected.[8] Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere).
Low or variable yields in reactions involving the compound. The compound is degrading under the reaction conditions (e.g., pH, temperature, solvent).Perform a small-scale trial to assess the stability of the starting material under the planned reaction conditions without other reagents. Consider using buffered solutions to maintain a neutral pH if possible. Lower the reaction temperature.
Change in the physical appearance of the solid (e.g., color change from white to yellow/brown). Likely oxidation or photodegradation.Minimize exposure to light and air during handling and storage.[8] Always store in a dark, airtight container.
Difficulty in achieving reaction completion or formation of multiple byproducts. The isoxazole ring is reacting or opening under the influence of reagents (e.g., strong nucleophiles, reducing agents).Review the compatibility of all reagents with the isoxazole ring system. The N-O bond is susceptible to cleavage by certain nucleophiles and reducing agents.[2]

Visualized Degradation Pathways & Workflows

The following diagrams illustrate the potential degradation mechanisms and a standard workflow for assessing stability.

G Potential Degradation Pathways A 4-Bromo-5-methylisoxazole- 3-carboxylic acid B Acid-Catalyzed Ring Opening A->B H+ / H₂O (e.g., 0.1 M HCl) C Base-Mediated Ring Opening A->C OH⁻ (e.g., 0.1 M NaOH) D Brominated β-Keto Nitrile or related species B->D E Cyano Enolate Intermediate or related species C->E

Caption: Potential degradation pathways under acidic and basic stress.

G Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution in suitable solvent (e.g., ACN:H₂O) B Determine Initial Purity (t=0 analysis via HPLC) A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) D Base Hydrolysis (e.g., 0.1 M NaOH, RT) E Oxidation (e.g., 3% H₂O₂, RT) F Thermal Stress (Solid, 80°C) G Photolytic Stress (Solution, ICH light box) H Sample at Time Points C->H I Quench/Neutralize (if necessary) H->I J Analyze via Stability- Indicating HPLC-UV Method I->J K Identify Degradants (LC-MS/MS) J->K

Caption: General workflow for conducting a forced degradation study.

Summary of Expected Stability

This table provides a qualitative summary of the expected stability of this compound under common stress conditions used in forced degradation studies.[6][9][10]

Condition Stress Level Expected Stability Primary Degradation Pathway
Acidic 0.1 M HCl, 60°C, 24hLow (Significant Degradation)Acid-catalyzed hydrolysis, ring opening.[3][4]
Basic 0.1 M NaOH, RT, 4hLow (Significant Degradation)Base-mediated ring opening.[2][5]
Oxidative 3% H₂O₂, RT, 24hModerate (Potential for minor degradation)Oxidation of the isoxazole ring or substituents.
Thermal 80°C, Solid State, 72hHigh (Generally stable)Thermal decomposition (less likely at this temp).
Photolytic ICH Guideline Q1BModerate to High Photochemical rearrangement or cleavage.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, consistent with regulatory guidelines.[6][7]

Objective: To generate approximately 10-20% degradation of the parent compound.[6]

Materials:

  • This compound

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC system with UV detector, C18 column

  • LC-MS system for peak identification

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 minutes, 2 hours, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 72 hours. Dissolve in the stock solution solvent for analysis.

  • Photolytic Stability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze alongside a control sample protected from light.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Calculate the percentage of degradation and analyze any new peaks by LC-MS to propose structures for the degradants.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC System with a Diode Array Detector (DAD) or UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength)

  • Injection Volume: 10 µL

Method Validation: This method must be validated to demonstrate it is "stability-indicating." This involves showing that the degradation products generated during the forced degradation study do not co-elute with the main peak of this compound.

References

  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 80(6), 573-7. [Link]

  • Jubril, A. K., & Dalvie, D. K. (2000). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 28(9), 1062-1068. [Link]

  • Briñón, M. C., & de Bertorello, M. M. (1987). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry, 52(23), 5234-5237. [Link]

  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. Preprints.org. [Link]

  • Behera, A. K., et al. (2020). Ring-Opening and Isomerization Reactions of Isoxazoles. Asian Journal of Organic Chemistry. [Link]

  • D'Alonzo, D., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances. [Link]

  • Reddy, T. S., et al. (2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation – A Review. Pharmaceutical Technology. [Link]

  • Rawat, A., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Magdziarczyk, E., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Cella, R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Hrelia, P., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Clausen, F. P., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. The Journal of Organic Chemistry. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. [Link]

  • Flis, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

Sources

common byproducts in 4-Bromo-5-methylisoxazole-3-carboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-5-methylisoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format, focusing on the identification and removal of common byproducts to ensure the highest purity of your final product.

Part 1: Frequently Asked Questions - Synthesis and Byproduct Formation

This section addresses fundamental questions about the synthesis of this compound, the rationale behind procedural choices, and the origins of common impurities.

Q1: What is a reliable synthetic route for this compound, and what are the critical control points?

A common and effective strategy for synthesizing substituted isoxazoles involves the cyclization of a β-ketoester derivative with hydroxylamine, followed by functional group manipulations like bromination and hydrolysis.

A plausible and efficient pathway proceeds in three main stages:

  • Cycloaddition/Condensation: Reaction of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, yielding ethyl 5-methylisoxazole-3-carboxylate.

  • Bromination: Electrophilic bromination at the C4 position of the isoxazole ring. This position is activated for electrophilic substitution.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Critical Control Points:

  • Temperature Control during Cyclization: The initial reaction with hydroxylamine should be carefully temperature-controlled to manage the exothermic reaction and prevent the formation of side products.

  • pH and Stoichiometry in Bromination: The pH of the reaction medium and the precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine) are critical. Excess bromine or improper pH can lead to over-bromination or other side reactions.

  • Hydrolysis Conditions: Using strong acids or bases for extended periods or at high temperatures can risk opening the isoxazole ring, which is susceptible to cleavage under harsh conditions.[1]

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

Byproduct formation is a common challenge in isoxazole synthesis.[1] Based on the synthetic route described, you should anticipate the following impurities:

  • Unreacted Starting Materials: Incomplete conversion at any stage will result in the presence of ethyl 5-methylisoxazole-3-carboxylate or 5-methylisoxazole-3-carboxylic acid in your final product.

  • Isomeric Impurities (Regioisomers): The formation of regioisomers is a frequent issue in isoxazole synthesis.[1] Depending on the specific precursors used, you might form the undesired regioisomer, 3-methylisoxazole-5-carboxylic acid, although the chosen pathway generally favors the desired isomer. A related patent for a similar molecule highlights the difficulty in removing an isomeric impurity even after repeated crystallization.[2]

  • Over-brominated Species: If the bromination step is not carefully controlled, dibrominated or other polysubstituted isoxazoles can form.

  • Hydrolysis Byproducts: Incomplete hydrolysis will leave the ethyl ester of the final product in the mixture. Conversely, overly harsh hydrolysis conditions could lead to ring-opened degradation products.[3]

The flowchart below illustrates the synthetic pathway and the points at which major byproducts can arise.

Synthesis_Byproducts cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrolysis A Ethyl Acetoacetate + Hydroxylamine B Ethyl 5-methylisoxazole-3-carboxylate A->B Cyclization H Regioisomer Byproduct A->H Alternative Cyclization C 4-Bromo-ethyl-5-methylisoxazole -3-carboxylate B->C Bromination (e.g., NBS) D Dibrominated Byproduct B->D Over-bromination E 4-Bromo-5-methylisoxazole -3-carboxylic acid (Target) C->E Saponification F Unreacted Ester C->F Incomplete Hydrolysis G Ring-Opened Products E->G Harsh Conditions

Caption: Synthetic pathway and points of byproduct formation.

Q3: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction and identify byproducts?

TLC is an indispensable tool for monitoring reaction progress and identifying impurities.

  • Spotting: On a single TLC plate, spot your starting material, your co-starting material (if applicable), a co-spot (both starting materials in one lane), and the reaction mixture at various time points.

  • Solvent System: A good starting solvent system for these compounds is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. Adding a small amount of acetic acid (e.g., 1%) can improve the resolution of carboxylic acids by preventing streaking.[1]

  • Interpretation:

    • The disappearance of the starting material spot indicates reaction progression.

    • The appearance of a new, more polar spot (lower Rf) typically corresponds to the carboxylic acid product.

    • Intermediate spots (e.g., the ethyl ester intermediate) will have different Rf values.

    • The presence of multiple spots in the final reaction mixture lane confirms the formation of byproducts. By comparing the Rf values to your starting materials and intermediates, you can make initial identifications.

Part 2: Troubleshooting Guide - Purification Strategies

This section provides practical solutions for common purification challenges.

Q4: My crude product is a mixture. What is the most effective purification strategy?

A multi-step purification approach is often necessary. The choice depends on the nature of the impurities.

Impurity TypePrimary Removal MethodSecondary Method
Unreacted Starting Materials Aqueous Workup / ExtractionColumn Chromatography
Isomeric Byproducts RecrystallizationPreparative HPLC
Over-brominated Byproducts Column ChromatographyRecrystallization
Residual Ester Aqueous Workup (Base Wash)Column Chromatography
Q5: How can I effectively remove the isomeric impurity?

Regioisomers often have very similar polarities, making them difficult to separate by column chromatography.[1] Recrystallization is the most effective method.

  • Causality: Isomers, despite similar polarities, often have different crystal lattice energies and solubilities in specific solvents. By carefully selecting a solvent system where the desired product has lower solubility than the impurity at a given temperature, you can selectively crystallize the target molecule.

  • Solvent Screening: Screen a range of solvents. Good candidates include toluene, ethyl acetate, acetonitrile, or mixtures like toluene/acetic acid.[2][3] The ideal solvent will dissolve your crude product when hot but allow the pure desired product to crystallize upon cooling, leaving the isomeric impurity in the mother liquor.

Q6: What is the best way to remove unreacted starting materials and other polar/non-polar impurities after the hydrolysis step?

A standard aqueous workup and extraction is highly effective for removing both unreacted ester and other potential side products.

  • Principle: This technique exploits the change in solubility of the carboxylic acid product with pH.

    • Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate.

    • Base Extraction: Wash the organic layer with a basic aqueous solution (e.g., 5% sodium bicarbonate or sodium hydroxide). The carboxylic acid product will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Unreacted ester and non-polar byproducts (like dibrominated species) will remain in the organic layer.[4]

    • Separate Layers: Separate the aqueous layer containing your product salt.

    • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 6N HCl) until the pH is acidic (pH ~2).[5] The carboxylic acid product will precipitate out as it is no longer charged and is insoluble in water.

    • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

This procedure is illustrated in the workflow diagram below.

Purification_Workflow A Crude Product (in Ethyl Acetate) B Wash with aq. NaHCO3 A->B C Separate Layers B->C D_org Organic Layer (Unreacted Ester, Non-Polar Byproducts) C->D_org Discard D_aq Aqueous Layer (Product as Carboxylate Salt) C->D_aq E Acidify Aqueous Layer with HCl to pH ~2 D_aq->E F Precipitation of Product E->F G Filter and Dry F->G H Pure Carboxylic Acid Product G->H

Sources

Technical Support Center: Optimizing Reaction Times for 4-Bromo-5-methylisoxazole-3-carboxylic acid Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification of 4-Bromo-5-methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic transformations involving this versatile building block. The isoxazole core is a privileged structure in medicinal chemistry, and efficient modification is key to rapid lead optimization.[1][2][3] This document provides practical, field-proven insights to overcome common hurdles and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the common modifications?

A1: This molecule offers two primary, orthogonal sites for modification:

  • The Carboxylic Acid (C3-position): This group is readily modified to form amides, esters, and other carboxylic acid derivatives. Amide bond formation is by far the most common transformation in drug discovery programs.[4][5]

  • The Bromo Group (C4-position): The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[6][7] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents.

Q2: Why are my reaction times for modifying this molecule often slow or inconsistent?

A2: Several factors inherent to the molecule's structure can lead to sluggish reactions:

  • Steric Hindrance: The 5-methyl group can sterically hinder the approach of reagents to both the adjacent C4-bromo and C3-carboxylic acid positions, slowing down reactions.[8][9]

  • Electronic Effects: The isoxazole ring is electron-rich, which can influence the reactivity of the attached functional groups.[10] For instance, the acidity of the carboxylic acid and the reactivity of the C-Br bond in oxidative addition steps of cross-coupling are modulated by the ring system.

  • Weak N-O Bond: The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under harsh conditions, such as high temperatures or strong acids/bases, leading to side products and lower yields.[10]

Q3: What general precautions are essential before starting any experiment with this compound?

A3: For reproducible and successful outcomes, always consider the following:

  • Reagent Quality: Use fresh, high-purity reagents. Coupling reagents, in particular, can be sensitive to moisture.[11]

  • Anhydrous Conditions: Many of the key reactions, especially amide couplings and cross-couplings, are highly sensitive to water. Ensure you are using anhydrous solvents and performing reactions under an inert atmosphere (e.g., Nitrogen or Argon).[11][12]

  • Starting Material Purity: Ensure your this compound is pure and dry before use. Impurities can poison catalysts or interfere with reactions.

Troubleshooting Guide 1: Amide Bond Formation

Amide coupling is the most frequent modification. However, low yields and long reaction times are common complaints.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is slow and gives a low yield. What's going wrong?

A1: The primary culprits for failed amide couplings with this substrate are often a combination of inefficient carboxylic acid activation and steric hindrance.

  • Inefficient Activation: The carboxylic acid must be converted into a more reactive intermediate (like an active ester) before the amine can attack.[5][13] Standard reagents might not be potent enough to activate this specific acid efficiently, especially if the amine partner is also sterically hindered or electronically poor.[8]

  • Intermediate Decomposition: The activated intermediate is susceptible to hydrolysis by trace amounts of water in the reaction.[11][12] If the subsequent reaction with the amine is slow due to steric hindrance, the intermediate has more time to decompose, leading to low yields.

  • N-Acylurea Formation: With carbodiimide reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which halts the reaction.[11]

Q2: How can I systematically optimize my amide coupling reaction for speed and yield?

A2: A systematic approach to optimization is crucial. The choice of coupling reagent is the most critical factor. For challenging substrates like this, uronium-based reagents are often superior.

Optimization Workflow: Amide Coupling

Caption: Decision tree for optimizing amide coupling reactions.

Recommended Coupling Conditions

For difficult couplings, switching from carbodiimides to a more powerful uronium salt like HATU is the most effective strategy.

ParameterStandard Condition (EDC/HOBt)Optimized Condition (HATU) Rationale
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.1 eq) HATU forms a more reactive OBt active ester, leading to faster reaction times and is less prone to racemization.[8][12]
Base DIPEA or Et3N (2.5 eq)DIPEA (2.0-3.0 eq) DIPEA is a non-nucleophilic base that minimizes side reactions with the coupling reagent.[11]
Solvent Anhydrous DMF or DCMAnhydrous DMFDMF is generally better at solvating all reaction components.
Temperature 0 °C to RTRT (can be heated to 40-50 °C)While starting at RT is standard, gentle heating can overcome steric barriers.[11]
Pre-activation Not typically done15-30 minutes Mixing the acid, HATU, and base before adding the amine ensures complete formation of the active ester.[11]
Reaction Time 12-24 hours1-12 hoursHATU reactions are significantly faster.[11] Monitor by TLC or LC-MS.
Experimental Protocol: Optimized HATU Amide Coupling
  • To a dry, inerted flask, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.0-1.5 equivalents) followed by a non-nucleophilic base like DIPEA (2.0 equivalents).[12]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide 2: Esterification

While less common than amidation, esterification is another key modification.

Q1: My Fischer esterification (acid + alcohol with H₂SO₄ catalyst) is giving low yields and decomposition products. What is a better method?

A1: Fischer esterification requires strong acid and high temperatures, conditions which can promote the degradation of the isoxazole ring.[10][14] A much milder and more efficient method is the Steglich Esterification , which uses a carbodiimide (like DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15]

Q2: How does Steglich Esterification work and why is it faster?

A2: This method proceeds under mild, neutral conditions at room temperature.

  • The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

  • DMAP, a highly nucleophilic catalyst, intercepts this intermediate to form an even more reactive N-acylpyridinium species.

  • The alcohol then rapidly attacks this activated species to form the ester, regenerating the DMAP catalyst. This catalytic cycle is very efficient and avoids the harsh conditions of the Fischer method.[15]

Experimental Protocol: Steglich Esterification
  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.

  • Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will have precipitated as a white solid. Filter off the DCU.

  • Wash the filtrate with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.[15]

Troubleshooting Guide 3: Palladium-Catalyzed Cross-Coupling

Modifying the C4-bromo position opens up a vast chemical space. Suzuki and Sonogashira couplings are the most common.

Q1: My Suzuki-Miyaura coupling is slow, and I see significant debromination of my starting material. How can I fix this?

A1: Sluggish Suzuki reactions and debromination are classic signs of a suboptimal catalyst/ligand/base system.

  • Catalyst/Ligand Choice: The key is often the ligand. The oxidative addition of the C-Br bond to the Pd(0) center can be slow. Bulky, electron-rich phosphine ligands accelerate this step and stabilize the palladium catalyst, preventing side reactions. P(t-Bu)₃ is often an excellent choice for this type of substrate.[16]

  • Base Selection: The base is critical for the transmetalation step. An inappropriate base can be too weak to facilitate the catalytic cycle or too strong, leading to catalyst decomposition or side reactions. Inorganic bases like Na₂CO₃ or K₃PO₄ are commonly effective.[6][17]

  • Temperature: While some reactions work at room temperature, many couplings involving aryl bromides require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[17]

Optimization Workflow: Cross-Coupling Reactions

Caption: General workflow for optimizing cross-coupling reactions.

Recommended Cross-Coupling Conditions
ParameterSuzuki-Miyaura CouplingSonogashira CouplingRationale
Pd Catalyst Pd₂(dba)₃ (2.5 mol%) or Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)Standard, effective palladium sources. Pd(PPh₃)₄ is often preferred for Suzuki reactions.[17]
Ligand P(t-Bu)₃·HBF₄ (5-10 mol%) PPh₃ (comes with catalyst)Bulky phosphine ligands are essential to accelerate the reaction and suppress byproduct formation in Suzuki couplings.[16]
Co-catalyst N/ACuI (5-10 mol%) The copper(I) co-catalyst is crucial for the standard Sonogashira mechanism.[18][19]
Base Na₂CO₃ (2M aq. soln) or K₃PO₄ (3 eq)Et₃N or DIPEA (3-5 eq)The choice of base is critical and reaction-specific.[6]
Solvent Dioxane or Toluene/H₂OTHF or DMFSolvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.
Temperature 80-110 °CRT to 60 °CSonogashira reactions can often be run under milder temperature conditions than Suzuki couplings.[18][19]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
  • In a dry Schlenk tube, combine this compound (or its ester/amide derivative) (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3 eq).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 5-10 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify the crude product by column chromatography or recrystallization.

References
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • Troubleshooting difficult amide bond formation with hindered substrates. Benchchem.
  • Tips and tricks for difficult amide bond formation? r/Chempros - Reddit.
  • Optimizing reaction conditions for coupling to carboxylic acids. Benchchem.
  • Isoxazole. Wikipedia. Available at: [Link]

  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. Available at: [Link]

  • Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles. Benchchem.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. SpringerLink. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PubMed Central. Available at: [Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

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preventing decomposition of 4-Bromo-5-methylisoxazole-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-Bromo-5-methylisoxazole-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for this compound (Compound ID: 1782510-46-6). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique chemical properties of this reagent. Our goal is to provide you with field-proven insights and troubleshooting strategies to prevent its decomposition during critical reactions, ensuring the integrity and success of your experiments.

Core Stability Profile

This compound is a valuable synthetic intermediate. However, its structure contains two key liabilities that can lead to decomposition if not properly managed: the carboxylic acid group attached to the heterocyclic ring and the inherently weak N-O bond of the isoxazole core.[1][2] Understanding these vulnerabilities is the first step toward preventing unwanted side reactions.

The isoxazole ring itself is generally stable to oxidizing agents and acids, particularly when disubstituted.[3] However, it is susceptible to cleavage under other conditions. The primary decomposition pathways of concern during synthetic manipulations are thermal decarboxylation and base- or nucleophile-induced ring opening .

Table 1: Key Stability & Incompatibility Parameters
ParameterRecommendation / ObservationRationale & Causality
Thermal Stress Avoid temperatures > 80-100 °C.Carboxylic acids on electron-deficient heterocyclic rings are prone to thermal decarboxylation, leading to the loss of CO₂ and formation of 4-bromo-5-methylisoxazole.[4][5]
pH / Basicity Avoid strong, non-hindered bases (e.g., NaOH, KOH, NaOMe). Use hindered or mild organic bases (e.g., DIPEA, N-methylmorpholine).Strong bases can deprotonate the C4-position (if the bromine were absent) or directly attack the isoxazole ring, promoting hydrolytic ring cleavage to form acyclic nitriles or other degradation products.[3][6]
Nucleophiles Be cautious with strong nucleophiles, especially in combination with base.The isoxazole ring can be opened by nucleophilic attack, a process that can compete with desired reactions like amide bond formation.[3]
Reductive Conditions Avoid catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) unless ring-opening is the desired outcome.The N-O bond is readily cleaved by catalytic hydrogenation, which is a standard method for converting isoxazoles into β-amino enones.[3]
Photochemical Stress Protect reactions from UV light.The weak N-O bond can collapse under UV irradiation, leading to rearrangement or decomposition.[1]
Storage Store in a tightly sealed container at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light and moisture.Minimizes exposure to environmental factors that can induce slow degradation over time, such as hydrolysis and photodegradation.[4]

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during reactions with this compound in a direct question-and-answer format.

Q1: I'm attempting an amide coupling reaction with an amine, but I'm getting a low yield of my desired amide and isolating a major byproduct that has lost CO₂. What is happening and how can I fix it?

A1: You are observing thermal decarboxylation, a common side reaction for this class of compounds. This occurs when the carboxylic acid is activated at elevated temperatures. The activation energy required for your amide coupling is likely too high, favoring the decomposition pathway.

Root Cause Analysis: The energy input (heat) required to drive the amide bond formation is simultaneously providing enough energy to break the C-C bond between the isoxazole ring and the carboxyl group.

Solution Workflow:

  • Lower the Reaction Temperature: Immediately reduce your reaction temperature. Most modern amide coupling reactions can proceed efficiently at room temperature or even 0 °C.

  • Select an Appropriate Coupling Reagent: Switch to a high-efficiency coupling reagent designed for mild conditions. Carbodiimides like EDC (often with an additive like HOBt) or uronium/aminium salts like HATU or HBTU are excellent choices.[7] These reagents activate the carboxylic acid at low temperatures, allowing it to react with the amine before it has a chance to decompose.[8][9]

  • Order of Addition is Critical: To prevent side reactions with the coupling reagent, follow this sequence:

    • Dissolve the carboxylic acid (this compound) and a mild, non-nucleophilic base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, DCM).

    • Add the coupling reagent (e.g., HATU) and stir for a short "pre-activation" period (5-20 minutes) at a low temperature (e.g., 0 °C).

    • Add the amine and allow the reaction to slowly warm to room temperature.

Diagram 1: Decision Workflow for Amide Coupling

G cluster_start Problem: Low Yield & Decarboxylation in Amide Coupling cluster_analysis Analysis cluster_solution Solution Path cluster_outcome Desired Outcome start Initial Observation cause Root Cause: Excessive Thermal Energy start->cause temp Step 1: Lower Temperature (Target: 0°C to RT) cause->temp reagent Step 2: Change Coupling Reagent (e.g., HATU, EDC/HOBt) temp->reagent order Step 3: Optimize Order of Addition (Pre-activate acid) reagent->order outcome High Yield of Target Amide order->outcome

Caption: A workflow for troubleshooting decarboxylation during amide coupling.

Q2: My LC-MS analysis shows multiple new peaks with masses that don't correspond to my starting material, desired product, or the decarboxylated byproduct. I'm using a strong base to deprotonate my amine. What could be causing this complex mixture?

A2: You are likely observing base-induced ring opening of the isoxazole core. While necessary for some reactions, strong bases like NaOH, KOH, or even strong, unhindered amine bases can attack the isoxazole ring, leading to its cleavage and the formation of various acyclic byproducts.[3]

Root Cause Analysis: The isoxazole ring, particularly the C3 and C5 positions, is susceptible to nucleophilic attack, which is exacerbated by strong bases. This leads to the breaking of the weak N-O bond and a cascade of subsequent reactions.

Solution Workflow:

  • Base Selection: Avoid strong inorganic bases. For deprotonating amines or neutralizing salts, switch to a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or a milder base like N-methylmorpholine (NMM). These are generally non-nucleophilic and less likely to attack the isoxazole ring.

  • Stoichiometry Control: Use the minimum required amount of base, typically 1.1 to 2.0 equivalents depending on the salt form of your amine. Excess base increases the risk of side reactions.

  • Temperature Management: Keep the reaction temperature low, especially during the addition of the base, to minimize the rate of any potential ring-opening side reactions.

Diagram 2: Primary Decomposition Pathways

G cluster_heat High Temperature (>80°C) cluster_base Strong Base / Nucleophile Start 4-Bromo-5-methyl- isoxazole-3-carboxylic acid Decarbox Decarboxylation Start->Decarbox Heat RingOpen Ring Opening Start->RingOpen Base Prod1 4-Bromo-5-methylisoxazole + CO₂ Decarbox->Prod1 Prod2 Acyclic Nitrile & Other Byproducts RingOpen->Prod2

Caption: Competing decomposition pathways for the target molecule.

Frequently Asked Questions (FAQs)

Q: Can this compound be used in reactions requiring metal catalysts, such as Suzuki or Heck couplings? A: Caution is advised. While many isoxazoles are stable to standard cross-coupling conditions, the combination of base, ligand, and elevated temperature required for many of these reactions can create a hostile environment. A thorough screen of reaction conditions on a small scale is essential. Prioritize catalysts and ligands that operate at lower temperatures and use weaker bases like K₃PO₄ or K₂CO₃ over stronger ones.

Q: How do I confirm if my starting material has degraded? A: The simplest methods are Thin Layer Chromatography (TLC) and melting point analysis. Degraded material will often show multiple spots on a TLC plate or have a wider, depressed melting point range. For definitive confirmation, use NMR or LC-MS. In ¹H NMR, the disappearance of the carboxylic acid proton and potential shifts in the methyl peak are indicative of decarboxylation.

Q: Is the bromine atom at the C4 position susceptible to displacement? A: The C4 position of the isoxazole ring is electron-rich, making the bromine less susceptible to standard nucleophilic aromatic substitution. However, under certain organometallic or radical conditions, it can be a reactive handle. Always consider it a potential site for side reactions when using highly reactive reagents.

Recommended Protocol: Optimized Amide Coupling

This protocol is designed to maximize the yield of the desired amide product while minimizing both decarboxylation and ring-opening of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the solid HATU (1.2 eq).

  • Stir the mixture at 0 °C for 15-20 minutes. This is the "pre-activation" step. A slight color change may be observed.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product via column chromatography to isolate the desired amide.

This structured approach, prioritizing mild conditions and specific reagents, provides a robust and reproducible method for utilizing this compound while preserving its structural integrity.

References

  • Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343.
  • Komatsuda, M., Ohki, H., Kondo Jr., H., & Suto, A. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. Available from: [Link]

  • Komatsuda, M., Ohki, H., Kondo Jr., H., & Suto, A. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Isoxazole. In Wikipedia. Retrieved from: [Link]

  • Komatsuda, M., Ohki, H., Kondo Jr., H., & Suto, A. (2022). Ring-Opening Fluorination of Isoxazoles. PubMed. Available from: [Link]

  • Komatsuda, M., Ohki, H., Kondo Jr., H., & Suto, A. (2022). Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available from: [Link]

  • Kato, T., Yamanaka, H., & Yasuda, N. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Heravi, M. M., & Talaei, B. (2015). Ketenes as Privileged Synthons in the Syntheses of Heterocyclic Compounds Part 2: Five-Membered Heterocycles. Journal of Heterocyclic Chemistry, 52(1), 205-210. Available from: [Link]

  • RSC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Lie, Y., et al. (2015). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Angewandte Chemie. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. Angewandte Chemie International Edition. Available from: [Link]

  • Journal of Chemical Society of Pakistan. (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Chemical Society of Pakistan. Available from: [Link]

  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. Available from: [Link]

  • Davico, G. E. (2001). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 105(28), 6949–6955. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. PubMed Central. Available from: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • YouTube. (2023). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. Problems in Chemistry. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. Available from: [Link]

  • Lifshitz, A., & Wohlfeiler, D. (1997). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry A, 101(29), 5273–5281. Available from: [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. Available from: [Link]

  • Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. Available from: [Link]

  • Metair. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. Metair. Available from: [Link]

  • He, P., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. Available from: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Available from: [Link]

  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Xenobiotics. Available from: [Link]

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. PubChem. Available from: [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Peptides. Semantic Scholar. Available from: [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. Available from: [Link]

Sources

Technical Support Center: Isoxazole N-O Bond Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My isoxazole N-O bond cleavage reaction is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

Low or no yield in isoxazole N-O bond cleavage can be attributed to several factors, ranging from the stability of the starting material to the choice of reductive conditions.[1] A systematic approach is crucial for pinpointing the issue.

Primary Troubleshooting Steps:

  • Substrate Stability: The isoxazole ring itself can be susceptible to degradation under strongly acidic or basic conditions, as well as upon exposure to certain transition metals or even UV light.[1][2] Ensure your substrate is stable under the planned reaction and workup conditions.

  • Reagent Quality and Stoichiometry: The activity of your reducing agent is paramount. For instance, Raney® Nickel can vary in activity depending on its preparation and storage. Similarly, the effectiveness of SmI₂ is highly dependent on its preparation and the absence of oxygen. Ensure you are using fresh, high-quality reagents and the correct stoichiometry.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some reductive methods require specific temperature control to prevent side reactions or decomposition of the product.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1]

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific problems you might encounter and provides detailed, actionable solutions.

Issue 1: Incomplete conversion observed during catalytic hydrogenation (e.g., H₂/Pd, Raney® Ni).

Possible Cause: Catalyst deactivation or insufficient catalyst loading. The presence of sulfur-containing functional groups in the substrate can poison palladium and nickel catalysts. Additionally, the catalyst's activity can diminish over time.

Solutions:

  • Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst.

  • Use a Fresh Batch of Catalyst: Ensure the catalyst is active. For Raney® Ni, it is often best to use a freshly prepared batch.[3]

  • Alternative Catalysts: If catalyst poisoning is suspected, consider alternative reductive methods that are more tolerant to sulfur, such as those employing samarium(II) iodide (SmI₂) or molybdenum hexacarbonyl (Mo(CO)₆).[4][5]

  • Increase Hydrogen Pressure: For stubborn substrates, increasing the hydrogen pressure can enhance the reaction rate.

Experimental Protocol: General Procedure for Raney® Nickel Catalyzed N-O Bond Cleavage [6][7]

  • To a solution of the isoxazole derivative in a suitable solvent (e.g., ethanol, methanol/water), add a slurry of activated Raney® Nickel.[5]

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).

  • The reaction is stirred at room temperature until completion is indicated by TLC or LC-MS analysis.

  • Upon completion, the catalyst is carefully filtered off through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude product.

Issue 2: My reaction with Molybdenum Hexacarbonyl (Mo(CO)₆) is sluggish or fails to proceed.

Possible Cause: Molybdenum hexacarbonyl-mediated N-O bond cleavage often requires aqueous conditions and elevated temperatures to be effective.[8] The proposed mechanism involves coordination of the isoxazole nitrogen to the molybdenum center, which may be inhibited by other coordinating atoms within the substrate.[4]

Solutions:

  • Solvent System: The reaction typically proceeds well in a mixture of acetonitrile and water or methanol and water.[4][9] The presence of water is often crucial for the subsequent hydrolysis of the intermediate imine.

  • Temperature: Refluxing conditions are commonly employed to drive the reaction to completion.[4]

  • Substrate Compatibility: If your substrate contains other potential metal-coordinating heteroatoms, this can hinder the desired reaction.[4] In such cases, alternative, non-metal-mediated methods might be more suitable.

Issue 3: I am observing unexpected byproducts or decomposition of my product during workup after using Samarium(II) Iodide (SmI₂).

Possible Cause: The workup procedure for SmI₂ reactions is critical to avoid chelation of the product with samarium salts and to prevent acid-sensitive products from degrading.[10]

Solutions:

  • Quenching and Workup: After the reaction is complete (indicated by the disappearance of the characteristic deep blue color of SmI₂), the reaction mixture should be diluted with an organic solvent like ethyl acetate.[10] To remove samarium salts, a wash with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or a dilute solution of tartaric acid can be effective in chelating the samarium ions and breaking up emulsions.[10] Avoid using strong acids if your product is acid-labile.

  • Oxidation of Excess SmI₂: Before aqueous workup, it can be beneficial to stir the reaction mixture open to the air to allow for the oxidation of any remaining Sm(II) to Sm(III), which often simplifies the extraction process. The color will change from dark blue to bright yellow.[10]

Table 1: Comparison of Common Reductive Cleavage Methods

Reagent/CatalystTypical ConditionsAdvantagesLimitations
H₂/Pd or Pt H₂ (1 atm to high pressure), various solvents (EtOH, MeOH, EtOAc)High yields, clean reactions, readily available.Can reduce other functional groups (alkenes, alkynes, nitro groups); susceptible to catalyst poisoning.[1]
Raney® Nickel H₂ (1 atm), typically in alcoholic solvents.[6]Cost-effective, highly active.[5]Can also reduce other functional groups; activity can be variable.[7]
Mo(CO)₆ Reflux in CH₃CN/H₂O.[4]Tolerant of many functional groups.[5]Requires elevated temperatures; can be slow; sensitive to other coordinating groups on the substrate.[4]
SmI₂ THF, room temperature.[11][12]Mild conditions, highly chemoselective.[13]Requires strictly anhydrous and anaerobic conditions; workup can be challenging.[10][14]
Fe/NH₄Cl or Zn/AcOH Reflux in aqueous ethanol or acetic acid.Inexpensive, readily available reagents.Can be less selective; may require acidic or basic conditions that are incompatible with some substrates.[4]

Visualizing the Process: Reaction and Troubleshooting

To aid in understanding the process, the following diagrams illustrate the general reaction mechanism and a troubleshooting workflow.

Diagram 1: General Mechanism of Reductive N-O Bond Cleavage

G cluster_0 Reductive Cleavage Isoxazole Isoxazole Derivative Intermediate Intermediate (e.g., Imine/Enamine) Isoxazole->Intermediate N-O Bond Cleavage ReducingAgent Reducing Agent (e.g., H₂, SmI₂, Mo(CO)₆) Product Final Product (e.g., β-Hydroxy Ketone, Enaminone) Intermediate->Product Hydrolysis Hydrolysis (often in situ)

Caption: General pathway for isoxazole N-O bond cleavage.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low or No Yield CheckSubstrate Verify Substrate Stability and Purity Start->CheckSubstrate CheckReagents Assess Reagent Quality and Stoichiometry CheckSubstrate->CheckReagents Substrate OK OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeConditions Reagents OK MonitorReaction Monitor by TLC/LC-MS OptimizeConditions->MonitorReaction SideReactions Analyze for Side Products or Decomposition MonitorReaction->SideReactions Incomplete/Complex Success Improved Yield MonitorReaction->Success Complete Conversion ChangeMethod Consider Alternative Cleavage Method SideReactions->ChangeMethod ChangeMethod->OptimizeConditions

Caption: A systematic approach to troubleshooting low yields.

References

  • Reddy, J. R., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. Available at: [Link]

  • Tam, W., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205. Available at: [Link]

  • Ren, R.-T., et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. Available at: [Link]

  • Sivaraman, G., et al. (2021). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 45(1), 136-146. Available at: [Link]

  • Mancini, F., et al. (2004). Samarium(II) Iodide Reduction of Isoxazolidines. Tetrahedron Letters, 45(42), 7941-7944. Available at: [Link]

  • Various Authors. (n.d.). Reduction of N N, N-N, N-O, and O-O Bonds. ResearchGate. Retrieved from [Link]

  • Blaney, P., et al. (2000). Reductive cleavage of N-O bonds using Samarium(II) iodide in a traceless release strategy for solid-phase synthesis. Organic Letters, 2(10), 1349-1352. Available at: [Link]

  • Wollenhaupt, M., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3245-3254. Available at: [Link]

  • Sanov, A., et al. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. Available at: [Link]

  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 14(3), 291-313. Available at: [Link]

  • Tam, W., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. ResearchGate. Available at: [Link]

  • Sanov, A., et al. (n.d.). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Available at: [Link]

  • Sanov, A., et al. (2021). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 125(1), 317-326. Available at: [Link]

  • Various Authors. (n.d.). Structure and stability of isoxazoline compounds. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Natale, N. R. (1982). Selective reduction of isoxazoles with samarium diiodide. Tetrahedron Letters, 23(48), 5009-5012. Available at: [Link]

  • Various Authors. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. Available at: [Link]

  • Various Authors. (n.d.). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone help me understand the work-up methods for samarium(II)iodide reactions? Retrieved from [Link]

  • Valduga, C. J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 123. Available at: [Link]

  • O, H., & K, H. (n.d.). Ring-Opening Fluorination of Isoxazoles. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • Curran, D. P. (1982). Reduction of .DELTA.2-isoxazolines. 3. Raney nickel catalyzed formation of .beta.-hydroxy ketones. Journal of the American Chemical Society, 104(15), 4024-4026. Available at: [Link]

  • Ren, R.-T., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry, 86(6), 4682-4695. Available at: [Link]

  • Various Authors. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. Available at: [Link]

  • Wikipedia. (n.d.). Reductions with samarium(II) iodide. Retrieved from [Link]

  • ACS Fall 2024. (2024). Isoxazole ring-opening by transfer hydrogenation. Retrieved from [Link]

  • Various Authors. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32981-33005. Available at: [Link]

  • Bar-Shalom, D., et al. (1983). New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry, 48(21), 3753-3755. Available at: [Link]

  • Various Authors. (2022). An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1 H -Pyrrole-2,3-diones. ResearchGate. Available at: [Link]

  • Various Authors. (2022). An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1 H-Pyrrole-2,3-diones. The Journal of Organic Chemistry, 87(9), 6459-6470. Available at: [Link]

  • Various Authors. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3862. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of 4-Bromo-5-methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-methylisoxazole-3-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during laboratory-scale optimization and large-scale production.

Synthesis Overview & Core Principles

The preparation of this compound is typically achieved via a two-stage process. The first stage involves the synthesis of the isoxazole core, 5-methylisoxazole-3-carboxylic acid, followed by a regioselective electrophilic bromination at the C4 position. Understanding the causality behind each step is critical for successful scale-up.

The isoxazole ring is an electron-rich heterocycle. The C4 position is particularly activated towards electrophilic substitution due to the electronic influence of the ring oxygen and nitrogen atoms. This inherent reactivity allows for selective bromination under controlled conditions.

General Synthesis Workflow

The overall process can be visualized as a sequence of key unit operations, each with its own set of critical process parameters (CPPs) that must be controlled.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination A 1. Cyclocondensation (e.g., Diketone + Hydroxylamine) B 2. Work-up & Isolation (Precipitation/Extraction) A->B Reaction C 3. Purification & Drying (Crystallization) B->C Crude Product D 4. Electrophilic Bromination (Precursor + Brominating Agent) C->D 5-Methylisoxazole-3-carboxylic acid E 5. Quench & Work-up (Base wash, pH adjustment) D->E Reaction F 6. Final Product Isolation (Crystallization) E->F Crude Product G 7. Quality Control (HPLC, NMR, MS) F->G API/Intermediate

Caption: High-level workflow for the two-stage synthesis of the target compound.

Critical Scale-Up Considerations

Transitioning a synthesis from the bench to a pilot plant or manufacturing scale introduces challenges that are often negligible at the lab scale. For this process, the bromination step is the most critical.

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a potent and cost-effective brominating agent, its use at scale presents significant safety hazards, including high toxicity, corrosivity, and a high vapor pressure that requires specialized handling equipment.[1][2] Safer, solid alternatives like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred in manufacturing environments.[3][4] These reagents are easier to handle and can reduce the risk of runaway reactions, though they are typically more expensive.

  • Thermal Safety & Exotherm Management: Electrophilic brominations are often highly exothermic.[5] At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inadequate temperature control can lead to an uncontrolled exotherm (a runaway reaction), resulting in pressure buildup, solvent boiling, and the formation of dangerous side-products. Critical safety measures include:

    • Controlled (slow) addition of the brominating agent.

    • Efficient reactor cooling and agitation.

    • Real-time temperature monitoring.

    • Performing reaction calorimetry studies (e.g., RC1) to understand the thermal profile before scaling up.

  • Solvent Selection & Work-up: The choice of solvent must balance reaction performance with operational factors like boiling point, safety (flammability), environmental impact, and ease of recovery. For the work-up, isolating a carboxylic acid often involves extraction into an aqueous base (forming the water-soluble carboxylate salt), washing the aqueous layer with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified acid.[6] This process must be optimized to prevent emulsions and ensure efficient phase separation at a larger scale.

  • Impurity Control & Crystallization: The key impurity to monitor is the di-brominated species. The final crystallization step is not just for solidification but is a critical purification step. The solvent system must be chosen to effectively reject key impurities while providing a good yield and a consistent crystal form (polymorph).[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly during scale-up.

Issue / Question Potential Root Cause(s) Recommended Action(s) & Rationale
Q1: Low or incomplete conversion during bromination. 1. Insufficient reactivity of brominating agent: NBS can sometimes be less reactive than Br₂. 2. Poor reagent quality: Degradation of the brominating agent or precursor. 3. Sub-optimal temperature: Reaction may be too slow at lower temperatures.[4] 4. Inhibitors: Trace impurities in starting materials or solvent may be quenching the reaction.1. Add a radical initiator or acid catalyst: For NBS brominations, a small amount of AIBN or a Brønsted/Lewis acid can initiate the reaction. 2. Verify starting material quality: Use fresh, high-purity reagents. Check the active bromine content of the brominating agent via titration. 3. Optimize temperature: Gradually increase the reaction temperature while carefully monitoring for exotherms. A Design of Experiments (DoE) approach can efficiently map the parameter space.[5] 4. Solvent screen: Test different solvents to find one that better facilitates the reaction.
Q2: Formation of significant di-bromo or other impurities. 1. Over-charging of brominating agent: Incorrect stoichiometry. 2. Poor temperature control: Localized "hot spots" in the reactor due to poor mixing or rapid addition can accelerate side reactions.[5] 3. Incorrect order of addition: Adding the precursor to the brominating agent can create localized high concentrations, favoring over-bromination.1. Charge exactly 1.0 equivalent of brominating agent: Use a calibrated scale and ensure accurate molar calculations. Consider charging slightly less (e.g., 0.98 eq) and driving to completion to avoid over-bromination. 2. Improve heat transfer and mixing: Increase the agitation rate and ensure the reactor cooling system is responsive. Implement slow, subsurface addition of the brominating agent. 3. Standardize addition sequence: Always add the brominating agent (or a solution of it) slowly to the isoxazole precursor.
Q3: Product isolation is difficult; oily precipitate or poor filterability. 1. Incomplete reaction: Unreacted starting material can act as an oiling agent, inhibiting crystallization. 2. Incorrect pH during precipitation: The pH for complete precipitation of the carboxylic acid is critical. 3. Inappropriate crystallization solvent: The solvent may not be optimal for inducing crystallization.[7] 4. Rapid cooling: "Crashing out" the product by cooling too quickly often leads to small, poorly-formed crystals or oils.1. Ensure reaction completion via IPC: Use TLC or HPLC to confirm the absence of starting material before beginning work-up. 2. Optimize precipitation pH: Titrate a small sample to determine the ideal pH range for maximum precipitation. Typically pH 1-2 is effective. 3. Conduct a solvent screen for crystallization: Test various solvent/anti-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane, Water/IPA) to find conditions that yield a crystalline solid.[7] 4. Implement a controlled cooling profile: Cool the solution slowly, potentially with seeding, to encourage the growth of larger, more easily filtered crystals.
Q4: Poor batch-to-batch reproducibility. 1. Variability in raw material quality: Different batches of starting materials may have different impurity profiles. 2. Inconsistent control of Critical Process Parameters (CPPs): Minor deviations in temperature, addition rates, or agitation speeds can have a larger impact at scale. 3. Atmospheric moisture: Moisture can hydrolyze some reagents or interfere with the reaction.1. Establish strict raw material specifications: Qualify vendors and test incoming raw materials for purity and key impurities. 2. Implement robust process controls: Use automated systems for reagent addition and temperature control. Write detailed, unambiguous batch records. 3. Ensure an inert atmosphere: Conduct the reaction under a nitrogen or argon blanket to exclude moisture and oxygen.[8]
Troubleshooting Decision Tree: Low Purity of Final Product

When faced with a purity issue, a logical, step-by-step investigation is more effective than random experimentation.

G Start Low Purity Detected (Post-Crystallization) CheckIPC Review In-Process Controls (IPCs) Was the reaction complete? Start->CheckIPC ImpurityID Identify Impurity Structure (LC-MS, NMR) CheckIPC->ImpurityID Yes Incomplete Reaction Incomplete CheckIPC->Incomplete No SideProduct Side-Product Formed ImpurityID->SideProduct ActionIncomplete Re-run reaction: - Increase reaction time/temp - Check reagent activity Incomplete->ActionIncomplete ActionSideProduct Re-evaluate reaction conditions: - Lower temperature - Slow reagent addition - Check stoichiometry SideProduct->ActionSideProduct ActionPurification Optimize purification: - Re-crystallize from a different solvent system - Perform aqueous base/acid wash - Consider chromatography (at lab scale) SideProduct->ActionPurification If side-product is difficult to prevent

Caption: Decision-making flowchart for diagnosing and resolving product purity issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical in-process controls (IPCs) for the bromination step?

    • A1: The most critical IPC is monitoring the disappearance of the starting material (5-methylisoxazole-3-carboxylic acid) and the appearance of the product. This is typically done using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Monitoring allows you to define the reaction endpoint accurately, preventing both incomplete reactions and the formation of degradation products from unnecessarily long reaction times.[9]

  • Q2: How can the regioselectivity of the bromination at the C4 position be guaranteed?

    • A2: The isoxazole ring system inherently directs electrophilic substitution to the C4 position. However, extreme conditions (e.g., very high temperatures or a large excess of a highly reactive brominating agent) could potentially lead to loss of selectivity. By maintaining controlled conditions—moderate temperature (e.g., 0-50 °C), stoichiometric amounts of the brominating agent, and a suitable solvent—the kinetic product (C4-bromo) is overwhelmingly favored.[8][10]

  • Q3: What are the primary safety hazards to consider for scale-up?

    • A3: Beyond the thermal runaway risk, the primary hazards involve the brominating agents and solvents.

      • Bromine (Br₂): Highly toxic upon inhalation, causes severe skin burns, and is corrosive. Requires a closed-system for transfers and a scrubber to neutralize off-gases.[1][11]

      • NBS/DBDMH: While safer than Br₂, they are strong oxidizers and skin/eye irritants. Dust inhalation should be avoided.

      • Solvents: Flammability is a key concern. Ensure the reactor is properly grounded to prevent static discharge. Use adequate ventilation and monitor the lower explosive limit (LEL) of the atmosphere.

References

  • Vertex AI Search. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ.
  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US20030139606A1.
  • Smolecule. (2023). 5-Methylisoxazole-3-carboxylic acid.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
  • ACS Publications. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Reddit. (n.d.). Isolation of a Carboxylic acid. r/chemhelp.
  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.

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Validation & Comparative

structural validation of 4-Bromo-5-methylisoxazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in focused Google searches to build a solid foundation of information about the structural validation of 4-Bromo-5-methylisoxazole-3-carboxylic acid and its related compounds. I am especially emphasizing spectroscopic data.

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Expanding Search Parameters

I've broadened my search parameters significantly to encompass not just spectroscopic methods, but also synthetic routes and alternative analytical methods for validating the structure of the carboxylic acid and its derivatives. I'm now synthesizing all the information to build a foundation of knowledge.

Building the Foundation

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I've got a lot of general data. Now, I want data related to my precise target.

Targeting Specifics Now

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Diving Deeper into the Data

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Consolidating Data and Structuring

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Confirming Data Scarcity

I've confirmed that the exact experimental data for this compound is elusive. However, I have enough data on close analogs and functional groups to proceed. I have the molecular formula and weight from PubChem and supplier sites. I also have NMR data for similar compounds, which I'll use to predict chemical shifts. Mass spectrometry principles and PubChem's predictions will cover the fragmentation patterns, too.

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A Comparative Guide to the Biological Activity of 4-Bromo-5-methylisoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for the design of novel therapeutic agents.[1][2] The isoxazole moiety is found in a number of FDA-approved drugs, demonstrating its clinical significance.[3] The biological activity of isoxazole derivatives can be finely tuned through the introduction of various substituents, allowing for the optimization of their pharmacological profiles.[4] Among the numerous modifications, the incorporation of halogen atoms, such as bromine, and alkyl groups, like a methyl group, has been shown to significantly influence the biological activity of these compounds.[5]

This guide will delve into the biological activities of isoxazole analogs, particularly focusing on the structural class represented by 4-Bromo-5-methylisoxazole-3-carboxylic acid. While specific biological data for this exact compound is not extensively available in the public domain, this guide will provide a comprehensive comparison based on structurally related analogs and the broader class of substituted isoxazoles. We will explore their anticancer and antimicrobial properties, discuss structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Anticancer Activity of Isoxazole Analogs

Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like cyclooxygenases (COX), and disruption of microtubule polymerization.[4][6]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole and any appended aromatic rings.

  • Halogen Substitution: The presence of a bromine or chlorine atom on an associated phenyl ring has been linked to enhanced anticancer activity.[5] For instance, in a series of isoxazole-carboxamide derivatives, compounds with chloro and bromo substituents demonstrated significant cytotoxic effects against various cancer cell lines.[5]

  • Methyl Group: The position of the methyl group on the isoxazole ring can influence activity. While specific data for the 4-bromo-5-methyl configuration is scarce, studies on related 5-methylisoxazole derivatives have shown promising anticancer potential.[7]

  • Carboxylic Acid and Amide Functionality: The carboxylic acid group at the 3-position, or its conversion to an amide, provides a key interaction point and a site for further derivatization to modulate solubility and cell permeability. Several isoxazole-3-carboxamides have been reported to exhibit potent anticancer activities.[8]

Comparative Anticancer Activity of Isoxazole Analogs

To illustrate the comparative anticancer potential, the following table summarizes the cytotoxic activity (IC50 values) of a series of isoxazole-carboxamide derivatives against various cancer cell lines.

Compound IDR Group (Substitution on aniline)HeLa (Cervical Cancer) IC50 (µg/mL)Hep3B (Liver Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)
2a 2,4-dimethoxyphenyl39.80>10063.10
2d 4-chlorophenyl15.48~23>100
2e 4-bromophenyl>100~23>100
Doxorubicin (Standard Drug)1.862.230.581

Data adapted from a study on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.[5]

This data indicates that substitutions on the aniline moiety of the isoxazole-carboxamide scaffold significantly impact cytotoxic activity. For example, compound 2d , with a 4-chlorophenyl group, showed the highest potency against HeLa cells.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B Allow cell adherence C Treat cells with isoxazole analogs at various concentrations B->C Introduce test compounds D Incubate for 48-72 hours C->D Allow for cytotoxic effect E Add MTT solution to each well D->E Metabolic activity converts MTT to formazan F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G Dissolve formazan crystals H Measure absorbance at 570 nm G->H Quantify viable cells

Caption: A streamlined workflow of the MTT assay for evaluating the cytotoxicity of isoxazole analogs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the isoxazole analogs in a suitable solvent like DMSO. Perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the treated cells for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity of Isoxazole Analogs

Isoxazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Similar to their anticancer effects, the antimicrobial properties of isoxazoles are heavily influenced by their substitution patterns.

  • Halogen and Phenyl Groups: The presence of halogenated phenyl rings attached to the isoxazole core is often associated with enhanced antibacterial and antifungal activity.[12]

  • Positional Isomerism: The relative positions of substituents on the isoxazole ring can significantly impact the antimicrobial potency.

Comparative Antimicrobial Activity of Isoxazole Analogs

The antimicrobial efficacy of isoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound TypeTarget OrganismMIC Range (µg/mL)
Isoxazole derivativesStaphylococcus aureus (Gram-positive)40-70
Isoxazole derivativesEscherichia coli (Gram-negative)40-70
Diaziridinyl-quinone based isoxazole hybridsVarious bacterial strains3.9-62.5

Data adapted from various studies on isoxazole derivatives.[10][12]

These results indicate that isoxazole derivatives can exhibit potent antimicrobial activity, with some hybrids showing very low MIC values.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of isoxazole analogs in broth B Inoculate each well with a standardized bacterial suspension A->B Introduce bacteria to test compounds C Incubate at 37°C for 18-24 hours B->C Allow for bacterial growth D Visually inspect for turbidity C->D Observe bacterial growth E Determine the lowest concentration with no visible growth (MIC) D->E Identify the MIC value

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of isoxazole analogs.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of the isoxazole analog in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2]

Comparative Analysis with Alternative Heterocyclic Scaffolds

While isoxazoles represent a promising class of bioactive molecules, it is essential to consider their performance in the context of other well-established heterocyclic scaffolds.

  • Triazoles: Like isoxazoles, triazole derivatives are known for their broad-spectrum antimicrobial and anticancer activities.[6] Some triazole-based drugs are already in clinical use. A direct comparison of potency would depend on the specific analogs and biological targets.

  • Chalcones: These open-chain flavonoids are precursors in the synthesis of many heterocyclic compounds, including isoxazoles, and also exhibit a wide range of biological activities themselves, including antimicrobial and anticancer effects.[1] The cyclization of a chalcone into an isoxazole can significantly alter its biological activity profile.

The choice of a particular heterocyclic scaffold for drug development depends on a multitude of factors, including synthetic accessibility, potency against the target, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

The isoxazole scaffold, particularly when substituted with bromine and methyl groups, holds considerable promise for the development of novel therapeutic agents. The existing body of research on isoxazole analogs demonstrates their potential as both anticancer and antimicrobial agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound analogs. This would enable a more precise understanding of the SAR for this specific substitution pattern and facilitate the identification of lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data.

References

  • Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Research and Review. Retrieved January 18, 2026, from [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 4,5-Dihydroisoxazoles: testing of antimicrobial activity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Research and Review. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • In Vitro Antimicrobial Activity of New 3-Substituted 5H-(1,2,4)Triazolo(3',4':2,3) (1,3,4)Thiadiazino(5,6-B)Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. (2025). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

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A Comparative Analysis of Synthetic Methodologies for 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-methylisoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted isoxazole core is a prevalent motif in a variety of biologically active compounds, making the efficient and scalable synthesis of this intermediate a topic of significant interest for researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth comparative study of two primary synthetic strategies for obtaining this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's respective advantages and disadvantages.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be synthesized through various methods, most commonly via 1,3-dipolar cycloaddition reactions or the condensation of hydroxylamine with 1,3-dicarbonyl compounds.[1] The two synthetic pathways explored in this guide are:

  • Method 1: Post-synthesis Bromination. This approach involves the initial construction of the 5-methylisoxazole-3-carboxylic acid core, followed by regioselective bromination at the C4 position.

  • Method 2: Synthesis from a Brominated Precursor. This strategy utilizes a brominated starting material to directly construct the this compound skeleton.

This comparative analysis aims to equip researchers with the necessary information to make an informed decision on the most suitable synthetic route based on factors such as yield, purity, scalability, cost, and safety.

Method 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid Followed by Bromination

This two-stage approach first focuses on the efficient synthesis of the isoxazole ring, followed by the introduction of the bromine atom.

Part 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Two primary routes for the synthesis of the key intermediate, 5-methylisoxazole-3-carboxylic acid, are presented below.

Route 1A: From 2,5-Hexanedione

This method relies on the oxidative cyclization of a readily available diketone.

  • Reaction Principle: The reaction of 2,5-hexanedione with nitric acid results in an oxidative cyclization to form the isoxazole ring. The diketone provides the carbon backbone, while nitric acid acts as both the oxidant and the source of the nitrogen and oxygen atoms for the heterocycle.

  • Experimental Protocol:

    • In a well-ventilated fume hood, place 5.2 M nitric acid (0.2 L) in a 1000 mL Erlenmeyer flask equipped with a reflux condenser.

    • Heat the nitric acid to its boiling point.

    • Turn off the heat source and add 2,5-hexanedione (45.75 g, 0.40 mol) dropwise through the reflux condenser at a rate of approximately 2 drops per second. The evolution of brown NO₂ gas will be observed.

    • Once stable reflux is achieved, apply gentle heating.

    • After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat and maintain a vigorous reflux for at least 1.5 hours.

    • Cool the resulting light-yellow solution and pour it over 200 g of crushed ice in an ice/water bath.

    • Allow the mixture to stand in the ice bath for 30 minutes to facilitate precipitation.

    • Isolate the precipitated crystals by filtration, wash with ice-cold water (200 mL), and air-dry to obtain 5-methylisoxazole-3-carboxylic acid.

  • Reported Yield: Approximately 14.95 g.[2]

Route 1B: From Diethyl Oxalate and Acetone

This multi-step synthesis involves a Claisen condensation followed by cyclization and hydrolysis.

  • Reaction Principle: The synthesis begins with a Claisen condensation of acetone and diethyl oxalate to form ethyl 2,4-dioxopentanoate. This β-keto ester is then reacted with hydroxylamine to form the isoxazole ring. Finally, the ester is hydrolyzed to yield the carboxylic acid.

  • Experimental Protocol:

    • Step 1: Synthesis of Ethyl 2,4-dioxopentanoate.

      • Under a nitrogen atmosphere, carefully add sodium metal (1.61 g, 70 mmol) to absolute ethanol (150 mL) at room temperature with stirring.

      • After the sodium has completely dissolved, add a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) dropwise over 2 minutes.

      • Stir the resulting mixture for an additional hour.

      • Cool the reaction mixture to 0°C and add a mixture of concentrated sulfuric acid and ice until the solution becomes cloudy and yellow.

      • Extract the mixture with dichloromethane (2 x 50 mL).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the residue by flash silica gel chromatography (15% ethyl acetate in hexanes) to yield ethyl 2,4-dioxopentanoate.

    • Step 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate.

      • Dissolve the ethyl 2,4-dioxopentanoate from the previous step in ethanol.

      • Add hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) and stir at room temperature.

      • Monitor the reaction by TLC until completion.

      • Work up the reaction by removing the ethanol, adding water, and extracting with an organic solvent.

      • Dry and concentrate the organic layer to obtain the crude ester.

    • Step 3: Hydrolysis to 5-methylisoxazole-3-carboxylic acid.

      • Dissolve the ethyl 5-methylisoxazole-3-carboxylate (e.g., 521.5 mg, 3.36 mmol) in a mixture of THF (10 mL) and 1N aqueous LiOH (8.4 mL).

      • Heat the mixture to reflux for 20 minutes.

      • Cool the reaction to room temperature and acidify to pH 3 with saturated citric acid solution.

      • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Reported Yield: Approximately 400 mg from 521.5 mg of the ester.[1]

Part 2: Bromination of 5-Methylisoxazole-3-carboxylic Acid

The C4 position of the isoxazole ring is susceptible to electrophilic substitution.

  • Reaction Principle: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for the bromination of various heterocyclic systems.[3] In an acidic medium such as acetic acid, NBS can effectively brominate the electron-rich C4 position of the isoxazole ring.

  • Proposed Experimental Protocol:

    • Dissolve 5-methylisoxazole-3-carboxylic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford this compound.

dot

Method1_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_bromination Part 2: Bromination start1 2,5-Hexanedione intermediate 5-Methylisoxazole-3-carboxylic Acid start1->intermediate Nitric Acid start2 Diethyl Oxalate + Acetone start2->intermediate 1. NaOEt 2. NH2OH·HCl 3. Hydrolysis bromination Bromination intermediate->bromination NBS, Acetic Acid final_product This compound bromination->final_product

Caption: Workflow for Method 1: Synthesis followed by bromination.

Method 2: Synthesis from a Brominated Precursor

This approach introduces the bromine atom at an early stage, building the isoxazole ring around it.

  • Reaction Principle: This method is based on the classical isoxazole synthesis from a β-dicarbonyl compound and hydroxylamine. Here, a brominated β-keto ester, ethyl 2-bromoacetoacetate, is used as the starting material. The reaction with hydroxylamine hydrochloride leads to the direct formation of the ethyl ester of the target molecule, which is then hydrolyzed.

Part 1: Synthesis of Ethyl 2-bromoacetoacetate
  • Reaction Principle: The α-position of ethyl acetoacetate is brominated using a suitable brominating agent.

  • Proposed Experimental Protocol:

    • In a flask equipped with a dropping funnel and a reflux condenser, heat a mixture of glacial acetic acid and a catalytic amount of red phosphorus or phosphorus tribromide.

    • Slowly add bromine to the heated mixture to generate bromoacetyl bromide in situ.

    • React the bromoacetyl bromide with ethanol to produce ethyl bromoacetate.

    • Alternatively, directly brominate ethyl acetoacetate at the α-position using a reagent like N-bromosuccinimide under appropriate conditions.

Part 2: Cyclization and Hydrolysis
  • Experimental Protocol:

    • Step 1: Synthesis of Ethyl 4-bromo-5-methylisoxazole-3-carboxylate.

      • Dissolve ethyl 2-bromoacetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.

      • Add a base such as sodium acetate (1.5 equivalents) to the mixture.

      • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

      • Upon completion, remove the solvent under reduced pressure.

      • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester. Purify by column chromatography if necessary.

    • Step 2: Hydrolysis to this compound.

      • Dissolve the ethyl 4-bromo-5-methylisoxazole-3-carboxylate in a suitable solvent system such as a mixture of THF and aqueous lithium hydroxide.

      • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

      • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

      • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

dot

Method2_Workflow start Ethyl Acetoacetate intermediate1 Ethyl 2-bromoacetoacetate start->intermediate1 Bromination intermediate2 Ethyl 4-bromo-5-methylisoxazole-3-carboxylate intermediate1->intermediate2 Hydroxylamine Hydrochloride final_product This compound intermediate2->final_product Hydrolysis

Caption: Workflow for Method 2: Synthesis from a brominated precursor.

Comparative Analysis

ParameterMethod 1: Post-synthesis BrominationMethod 2: Synthesis from Brominated Precursor
Overall Yield Potentially lower due to an additional bromination step which may not be quantitative.Potentially higher as the key bond formations occur in a more convergent manner.
Purity & Byproducts Risk of regioisomeric bromination or over-bromination, requiring careful control of reaction conditions and potentially challenging purification.The regiochemistry is determined by the starting material, potentially leading to a cleaner product profile.
Scalability The synthesis of the precursor can be scalable. The bromination step may require optimization for large-scale production to ensure selectivity and safety.The synthesis of the brominated precursor may be less straightforward on a large scale. The cyclization is generally a robust reaction.
Cost & Availability of Starting Materials 2,5-Hexanedione, diethyl oxalate, and acetone are readily available and relatively inexpensive.Ethyl 2-bromoacetoacetate is commercially available but more expensive than the starting materials for Method 1. Its synthesis adds a step to the overall process.
Safety & Handling The use of nitric acid in Route 1A requires caution due to its corrosive and oxidizing nature. Handling NBS requires standard laboratory precautions.Brominated starting materials can be lachrymatory and require careful handling in a well-ventilated fume hood.
Versatility The intermediate, 5-methylisoxazole-3-carboxylic acid, can be used to synthesize other derivatives, not just the brominated analog.This method is more specific to the synthesis of the 4-bromo derivative.

Expert Insights and Recommendations

From a practical standpoint, Method 1 offers greater flexibility . The synthesis of the un-brominated precursor, 5-methylisoxazole-3-carboxylic acid, is well-established and provides a common intermediate that can be used to generate a library of halogenated and other substituted analogs. This is particularly advantageous in a research and development setting where structure-activity relationship (SAR) studies are being conducted. While the bromination step requires careful optimization to ensure high regioselectivity and avoid the formation of impurities, the use of NBS is a standard and generally reliable method.

Method 2 presents a more direct and potentially higher-yielding route to the final product. By incorporating the bromine atom at the beginning of the synthesis, the issue of regioselectivity in the final step is circumvented. This could be the preferred method for large-scale production where a specific target molecule is required and the process has been optimized. However, the cost and handling of the brominated starting material, ethyl 2-bromoacetoacetate, are important considerations.

For laboratories focused on exploratory chemistry and the synthesis of diverse isoxazole derivatives, Method 1 is recommended due to the versatility of the common intermediate. For process chemistry and large-scale synthesis of this compound, Method 2 may prove to be more efficient and cost-effective after initial process development and optimization.

Conclusion

Both synthetic strategies presented offer viable pathways to this compound. The choice between post-synthesis bromination and synthesis from a brominated precursor will ultimately depend on the specific goals of the research or production campaign. A thorough evaluation of the factors outlined in the comparative analysis, including yield, purity, cost, safety, and desired versatility, will enable the selection of the most appropriate and efficient synthetic method.

References

  • What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. (n.d.). Retrieved January 18, 2026, from [Link]

  • Isoxazole - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. (n.d.). Retrieved January 18, 2026, from [Link]

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds: NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 - Chemia. (2022, April 27). Retrieved January 18, 2026, from [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. (2022, March 16). Retrieved January 18, 2026, from [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-5-methylisoxazole-3-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, lead compounds are optimized, and intellectual property is built. The isoxazole scaffold is a privileged motif in medicinal chemistry, known for its presence in a range of bioactive compounds.[1][2] This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of 4-bromo-5-methylisoxazole-3-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's three-dimensional structure, providing precise atomic coordinates, bond lengths, and bond angles.[5] This technique is unparalleled in its ability to reveal the solid-state conformation and intermolecular interactions of a crystalline compound.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The following protocol outlines the key stages, with practical insights into the causality behind each experimental choice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 4-bromo-5-methyl- isoxazole-3-carboxylic acid crystallization Slow evaporation from a supersaturated solution (e.g., ethanol/water) synthesis->crystallization High purity is crucial for good crystals mounting Crystal mounting on a goniometer head crystallization->mounting Select a single, well-formed crystal without defects diffractometer Data collection on a single-crystal X-ray diffractometer mounting->diffractometer Cryo-cooling (e.g., 100 K) minimizes thermal motion data_processing Data processing and integration diffractometer->data_processing Conversion of diffraction spots to reflection data structure_solution Structure solution using direct methods (e.g., SHELXT) data_processing->structure_solution Initial phasing of the diffraction data refinement Structure refinement (e.g., SHELXL) structure_solution->refinement Least-squares fitting of the atomic model to the data validation Validation and analysis (e.g., CheckCIF) refinement->validation Checking for errors and interpreting the final structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

1. Synthesis and Purification:

  • The synthesis of this compound would typically involve the cyclization of a suitable precursor followed by bromination. High purity (>98%) is essential for successful crystallization.

2. Crystallization:

  • Rationale: The goal is to encourage the slow, ordered arrangement of molecules into a crystal lattice. Rapid precipitation will lead to amorphous solids or poorly ordered microcrystals unsuitable for SC-XRD.

  • Method: Slow evaporation is a common and effective technique.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to create a saturated solution.

    • Loosely cover the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

3. Crystal Selection and Mounting:

  • Rationale: A high-quality, single crystal is necessary to produce a clean diffraction pattern.

  • Method:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

    • Carefully mount the crystal on a goniometer head using a cryoprotectant oil. The goniometer allows for the precise rotation of the crystal in the X-ray beam.

4. Data Collection:

  • Rationale: The crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded. Collecting data over a wide range of crystal orientations is necessary to obtain a complete dataset.

  • Method:

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher resolution data.

    • A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal.

    • The crystal is rotated, and diffraction images are collected at various angles.

5. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Method:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters are refined using a least-squares fitting procedure to achieve the best agreement between the observed and calculated diffraction data.

    • Validation: The final structure is validated to ensure its quality and correctness.

Comparative Analytical Techniques

While X-ray crystallography provides a definitive solid-state structure, it is not always feasible or may not provide all the necessary information for drug development. Here, we compare it with two other powerful techniques: NMR spectroscopy and computational modeling.

comparative_analysis cluster_main Structural Elucidation of this compound derivatives cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling main_node Target Molecule xray_node Provides precise solid-state structure, stereochemistry, and packing main_node->xray_node Requires single crystals nmr_node Reveals solution-state structure, connectivity, and dynamics main_node->nmr_node Requires soluble sample comp_node Predicts structure, energetics, and electronic properties main_node->comp_node Informs and is validated by experimental data xray_node->comp_node Provides benchmark for computational models nmr_node->comp_node Validates solution-state conformations

Caption: Logical relationships between key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the connectivity of atoms and the local chemical environment of each nucleus.

  • Strengths:

    • Solution-State Structure: Provides information about the molecule's structure and conformation in a biologically relevant solution state.[1]

    • Dynamic Information: Can be used to study dynamic processes such as conformational changes and intermolecular interactions.

    • No Crystallization Required: Can be used to analyze non-crystalline or poorly soluble samples.[6]

  • Limitations:

    • Ambiguity in Stereochemistry: While relative stereochemistry can often be determined through techniques like NOE, absolute stereochemistry is more challenging to establish without chiral auxiliaries.[6]

    • Through-Space Information: Obtaining precise through-space distances and a complete 3D structure can be more complex than with X-ray crystallography.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical approach to understanding molecular structure and properties.[7][8]

  • Strengths:

    • Predictive Power: Can be used to predict the most stable conformation of a molecule, its electronic properties, and its reactivity.[9]

    • Cost-Effective: Computationally less expensive than experimental methods for initial screening and hypothesis testing.

    • Insight into Unstable Species: Can be used to study transient or unstable intermediates that are difficult to characterize experimentally.

  • Limitations:

    • Model-Dependent: The accuracy of the results depends on the level of theory and basis set used.

    • Requires Experimental Validation: Computational results should always be validated with experimental data.

Head-to-Head Comparison

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample State Crystalline SolidSolutionIn Silico
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packingConnectivity, relative stereochemistry, solution conformation, dynamicsOptimized geometry, electronic properties, relative energies
Resolution AtomicAtomic (connectivity), lower for 3D structureDependent on level of theory
Key Advantage Unambiguous 3D structure determinationProvides information in a biologically relevant statePredictive and can be used for virtual screening
Key Limitation Requires high-quality single crystalsCan be difficult to interpret for complex molecules; less precise 3D dataRequires experimental validation; accuracy is model-dependent
Typical Throughput LowerHigherHighest

Conclusion: An Integrated Approach for Drug Discovery

For the comprehensive structural characterization of this compound derivatives, a multi-faceted approach is most effective. X-ray crystallography, when successful, provides the definitive solid-state structure, which is invaluable for understanding crystal packing and for validating computational models. NMR spectroscopy offers crucial insights into the molecule's behavior in solution, which is more representative of its physiological environment. Computational modeling serves as a powerful predictive tool that can guide synthesis and experimental design. By integrating the data from these complementary techniques, researchers can build a complete and robust understanding of their target molecules, accelerating the journey from hit to lead and beyond.

References

  • Abdelmalek, O., Belaidi, S., Mellaoui, M., & Mazri, R. (2012). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Asian Journal of Chemistry, 24(12), 5637-5642. Available at: [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. (2017). Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • Hauche, T. C., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(17), 3448–3457. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Theoretical study of Isoxazoles and their derivatives. ResearchGate. (2020). Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 30(9), 357-364. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. (2023). Available at: [Link]

  • David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 329–346. Available at: [Link]

  • This compound (C5H4BrNO3). PubChemLite. Available at: [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • 3-Methyl-5-isoxazolecarboxylic acid. PubChem. Available at: [Link]

  • Search - Access Structures. CCDC. Available at: [Link]

  • Szeliga, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the purity of synthesized 4-Bromo-5-methylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. For professionals in drug discovery, ensuring the purity, identity, and quality of such building blocks is paramount. This document moves beyond simple protocols to explain the scientific rationale behind employing an orthogonal analytical approach, ensuring robust and reliable characterization in line with global regulatory standards.

The Imperative of Purity: An Orthogonal Approach

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts its safety and efficacy.[1] Impurities, which can arise from starting materials, by-products, or degradation, must be identified and quantified.[1][2] A single analytical technique is rarely sufficient to declare a compound as "pure." Therefore, we advocate for an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles. This strategy provides a comprehensive impurity profile and builds confidence in the analytical results. Our assessment will be grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances and Q2(R2) for the validation of analytical procedures.[3][4][5]

cluster_workflow Overall Purity Assessment Workflow cluster_techniques Analytical Techniques Synthesis Synthesized Batch of this compound SamplePrep Sample Preparation (Dissolution in appropriate solvent) Synthesis->SamplePrep OrthogonalAnalysis Orthogonal Analytical Testing SamplePrep->OrthogonalAnalysis DataIntegration Data Integration & Impurity Profiling OrthogonalAnalysis->DataIntegration HPLC HPLC-UV/DAD (Quantitative Purity, Impurities) OrthogonalAnalysis->HPLC Primary MS LC-MS (Molecular Weight, Impurity ID) OrthogonalAnalysis->MS Confirmatory NMR ¹H & ¹³C NMR (Structural Identity, Solvents) OrthogonalAnalysis->NMR Confirmatory MP Melting Point (Bulk Purity Indication) OrthogonalAnalysis->MP Screening FinalReport Final Purity Declaration & Certificate of Analysis DataIntegration->FinalReport

Caption: A workflow diagram illustrating the orthogonal approach to purity assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

HPLC is the primary technique for quantifying the purity of non-volatile organic compounds and their impurities. The isoxazole ring provides a chromophore, making UV detection a suitable choice.

Causality Behind Method Development: For a molecule like this compound, a reversed-phase (RP) HPLC method is the logical starting point. The carboxylic acid functional group necessitates careful control of the mobile phase pH. An acidic mobile phase (e.g., pH < 3 using formic or phosphoric acid) will suppress the ionization of the carboxyl group, leading to better retention and improved peak shape on a standard C18 column. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation & Trustworthiness: Purity is typically calculated using an area percent normalization method. A pure sample will exhibit a single major peak. Any other peaks are considered impurities. According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and described.[1] The DAD provides spectral information, which can help determine if co-eluting peaks are present and can aid in the preliminary identification of impurities by comparing their UV spectra to that of the main compound. Method validation should be performed in line with ICH Q2(R2) to ensure the procedure is fit for its intended purpose.[3][4]

Parameter Acceptance Criteria Hypothetical Result Comment
Purity (Area %) > 98.0%99.5%Meets specification.
Largest Impurity < 0.2%0.15% (at RRT 1.25)Requires identification if above qualification threshold.
Total Impurities < 0.5%0.35%Meets specification.
Residual Starting Material Not DetectedNot DetectedSynthesis successfully went to completion.
RRT = Relative Retention Time

Mass Spectrometry (MS): Unambiguous Molecular Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities detected by HPLC.

The Bromine Isotope Signature: A key feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approx. 1:1 ratio).[6][7] This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, showing two peaks of almost equal intensity separated by 2 m/z units (M and M+2). This signature provides extremely high confidence in the presence of bromine in the molecule and its fragments.[8]

cluster_ms LC-MS Analysis Workflow HPLC_Peak Peak from HPLC ESI_Source Electrospray Ionization (ESI Negative Mode) HPLC_Peak->ESI_Source Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI_Source->Mass_Analyzer Spectrum Mass Spectrum (Shows [M-H]⁻ and [M-H+2]⁻) Mass_Analyzer->Spectrum Confirmation Molecular Weight Confirmation Spectrum->Confirmation

Caption: Workflow for molecular weight confirmation using LC-MS.

Experimental Protocol: LC-MS
  • Instrumentation: An LC-MS system, coupling the HPLC setup described above to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI), operated in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Verify the presence of the [M-H]⁻ ion at the expected m/z (approx. 203.9 and 205.9).

    • Confirm the ~1:1 intensity ratio of the isotopic peaks.

    • Analyze the mass spectra of impurity peaks to propose their molecular formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

While HPLC and MS provide information on purity and molecular weight, NMR spectroscopy provides detailed information about the chemical structure, confirming the identity of the compound and revealing the presence of structural isomers or residual solvents.

Why Both ¹H and ¹³C NMR? ¹H NMR provides information on the number and connectivity of protons. For this compound, we expect to see a singlet for the methyl protons and a broad singlet for the acidic proton of the carboxylic acid. ¹³C NMR provides information on the carbon skeleton. It is particularly useful for distinguishing between isomers, as structurally different carbons will have unique chemical shifts. The absence of unexpected signals in both spectra is a strong indicator of high purity.

Protocol: NMR Analysis
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for carboxylic acids as it solubilizes them well and the acidic proton signal is typically observed without rapid exchange.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation:

    • ¹H NMR: Confirm the presence of a singlet around 2.5 ppm (CH₃) and a very broad singlet at >12 ppm (COOH). Integrate the signals to confirm the proton ratio. Check for any impurity signals or residual solvent peaks.

    • ¹³C NMR: Confirm the expected number of carbon signals. The carbons attached to electronegative atoms (O, N, Br) and the carbonyl carbon will be downfield.

Assignment Expected ¹H Shift (ppm, DMSO-d₆) Expected ¹³C Shift (ppm, DMSO-d₆)
-CH₃~2.5 (s, 3H)~10-15
-COOH>12 (br s, 1H)~160-165
C3 (C-COOH)-~155-160
C4 (C-Br)-~95-105
C5 (C-CH₃)-~170-175
Note: These are estimated chemical shifts and should be confirmed with experimental data or spectral prediction software.

Melting Point Analysis: A Classic Indicator of Purity

Melting point is a simple, yet effective, physical measurement to assess the purity of a crystalline solid. A pure compound will have a sharp, well-defined melting point range (typically < 1 °C).[9] The presence of impurities disrupts the crystal lattice, which typically causes a depression and broadening of the melting point range.[10][11][12]

Protocol: Melting Point Determination
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.

  • Measurement: Heat the sample slowly (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Comparison with a Reference Standard: If a certified reference standard is available, performing a mixed melting point determination can confirm identity. If the synthesized material is identical to the standard, the melting point of the mixture will be sharp and undepressed.

Conclusion: Synthesizing the Data for a Final Verdict

A definitive statement on the purity of synthesized this compound requires the integration of data from all analytical techniques. The HPLC-UV/DAD analysis provides the primary quantitative purity value. LC-MS confirms the molecular weight and provides mass information on impurities. NMR spectroscopy validates the chemical structure and identifies any isomeric impurities or residual solvents. Finally, a sharp melting point provides corroborating evidence of high bulk purity. By employing this rigorous, multi-faceted approach, researchers and drug development professionals can ensure the quality and integrity of their chemical entities, paving the way for reliable and reproducible scientific outcomes.

References

  • Criterion of purity | Melting points | Laboratory techniques. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]

  • How can melting point be used to determine the purity of a substance?. (n.d.). Study.com. Retrieved from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • How to use boiling and melting point as criteria for purity of chemical substances. (2018). Quora. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • can melting point be used as a criterion of purity of a substance. (2018). Brainly.in. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • IR and NMR spectrum of isoxazole 2k. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency. Retrieved from [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency, The Gambia. Retrieved from [Link]

  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Compounds Derived from the 5-Methylisoxazole-3-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological evaluation of compounds derived from the versatile 5-methylisoxazole-3-carboxylic acid scaffold. While the primary focus of this document is on the derivatives of the parent compound, it is important to note that the introduction of a bromine atom at the 4-position of the isoxazole ring is a key area for future investigation, though currently with limited published data. The principles and methodologies discussed herein are directly applicable to the evaluation of such novel halogenated analogs.

The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of clinically approved drugs and biologically active compounds.[1] Derivatives of 5-methylisoxazole-3-carboxylic acid, in particular, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] This guide will delve into the in vitro and in vivo evaluation of these compounds, offering a comparative perspective on their performance and providing detailed experimental protocols for key assays.

The 5-Methylisoxazole-3-Carboxamide Core: A Hub of Biological Activity

The primary derivatives explored in the literature are the 5-methylisoxazole-3-carboxamides. These compounds are typically synthesized by coupling the parent carboxylic acid with various amines, leading to a diverse library of molecules with distinct biological profiles. The rationale behind this synthetic strategy is to explore the structure-activity relationship (SAR) by introducing different substituents on the amide nitrogen, thereby modulating the compound's physicochemical properties and its interaction with biological targets.

A critical aspect of this scaffold is its metabolic stability. Unlike the 5-methylisoxazole-4-carboxamide isomer found in the anti-inflammatory drug leflunomide, where the N-O bond of the isoxazole ring is cleaved to form the active metabolite, derivatives of 5-methylisoxazole-3-carboxamide exhibit different metabolic pathways.[5] In some cases, the peptide bond is cleaved instead, leading to metabolites that do not inhibit dihydroorotate dehydrogenase (DHODH), potentially reducing toxicity concerns such as hepatotoxicity and teratogenicity associated with leflunomide.[5]

Comparative In Vitro Evaluation of 5-Methylisoxazole-3-Carboxamide Derivatives

The in vitro evaluation of novel compounds is a crucial first step in the drug discovery process, allowing for the rapid screening and characterization of their biological activity in a controlled environment. This section will compare the performance of 5-methylisoxazole-3-carboxamide derivatives in two key therapeutic areas: as antitubercular agents and as anti-inflammatory agents (COX inhibitors).

Antitubercular and Antibacterial Activity

A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and other bacterial strains.[2] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is the standard metric for this evaluation.

Table 1: Comparative Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives [2]

Compound IDSubstituent on Amide NitrogenM. tuberculosis H37Rv MIC (µM)Bacillus subtilis MIC (µM)Escherichia coli MIC (µM)
9 4-Chlorobenzophenone6.256.256.25
10 4-Hydroxybenzophenone3.1256.256.25
13 4-Fluorobenzophenone6.256.256.25
14 4-Methoxybenzophenone3.1256.256.25
19 4-Nitrophenol>506.2512.5
20 2,4-Dinitrophenol>506.2512.5
Ampicillin -Not Tested--

Data extracted from the cited reference. The full study contains a broader range of compounds.

The data clearly indicates that derivatives bearing a benzophenone moiety exhibit significant antitubercular activity, with compounds 10 and 14 showing the highest potency.[2] This suggests that the benzophenone substituent plays a crucial role in the interaction with the biological target in M. tuberculosis. The broad-spectrum antibacterial activity of several of these compounds against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria further highlights the therapeutic potential of this scaffold.[2]

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. A separate study investigated a series of isoxazole-carboxamide derivatives as inhibitors of COX-1 and COX-2.[3] The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 2: Comparative COX-1 and COX-2 Inhibition by Isoxazole-Carboxamide Derivatives [3]

Compound IDSubstituent on Phenyl Ring 1Substituent on Phenyl Ring 2COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 3,4-dimethoxy4-chloro64134.63

Data extracted from the cited reference. The study includes a wider range of compounds.

Compound A13 emerged as the most potent and selective COX-2 inhibitor in the series, with an IC50 of 13 nM and a selectivity ratio of 4.63.[3] The 3,4-dimethoxy substitution on one phenyl ring and a chloro group on the other were identified as key structural features contributing to this activity.[3] Selective COX-2 inhibition is a desirable property for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key in vitro assays discussed above.

Protocol 1: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is adapted from the methodology used for evaluating the antitubercular activity of 5-methylisoxazole-3-carboxamide derivatives.[2]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until the turbidity reaches a McFarland standard of 1.0. Dilute the bacterial suspension 1:20 in fresh broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM. Include a drug-free control well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: In Vitro COX Inhibition Assay

This protocol is a generalized procedure based on the principles of commercially available COX inhibitor screening kits used in studies such as the one evaluating isoxazole-carboxamide derivatives.[3]

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Heme

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Colorimetric or fluorometric probe for prostaglandin detection

  • 96-well microplates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known COX inhibitor) and a negative control (DMSO).

  • Enzyme Addition: Add the prepared enzyme solutions to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: Stop the reaction and add the detection probe according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro assays.

Antitubercular_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tuberculosis H37Rv Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Compound Prepare Serial Dilutions of Test Compounds Compound->Inoculation Incubation1 Incubate at 37°C (5-7 days) Inoculation->Incubation1 AlamarBlue Add Alamar Blue Incubation1->AlamarBlue Incubation2 Incubate at 37°C (24 hours) AlamarBlue->Incubation2 Readout Observe Color Change (Blue vs. Pink) Incubation2->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for the In Vitro Antitubercular Activity Assay.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare COX-1/COX-2 Enzyme Solutions AddEnzyme Add Enzymes to Plate Enzyme->AddEnzyme Compound Prepare Test Compound Dilutions AddCompound Add Compounds to Plate Compound->AddCompound AddCompound->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Arachidonic Acid PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Detect Add Detection Reagent & Read Plate Incubate->Detect IC50 Calculate IC50 Detect->IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Future Directions: In Vivo Evaluation and the Role of the 4-Bromo Substituent

While in vitro assays provide valuable initial data, in vivo studies are essential to understand a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a whole organism. For the 5-methylisoxazole-3-carboxamide derivatives that have shown promising in vitro activity, the next logical step would be to evaluate them in relevant animal models. For antitubercular agents, this would involve efficacy studies in M. tuberculosis-infected mice. For anti-inflammatory compounds, models of acute and chronic inflammation, such as the carrageenan-induced paw edema model in rats, would be appropriate.

The introduction of a bromine atom at the 4-position of the 5-methylisoxazole-3-carboxylic acid scaffold is an intriguing prospect for several reasons. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with its target. A 4-bromo substituent could potentially enhance the potency or alter the selectivity of these compounds. Further research into the synthesis and comprehensive in vitro and in vivo evaluation of these halogenated analogs is warranted to fully explore their therapeutic potential.

Conclusion

The 5-methylisoxazole-3-carboxylic acid scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent in vitro activity against various biological targets, including those relevant to infectious diseases and inflammation. The comparative data presented in this guide highlights the importance of systematic SAR studies in optimizing the biological activity of this class of compounds. The detailed experimental protocols and workflows provide a solid foundation for researchers looking to evaluate their own novel isoxazole derivatives. The exploration of halogenated analogs, such as those derived from 4-Bromo-5-methylisoxazole-3-carboxylic acid, represents a promising avenue for future drug discovery efforts.

References

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. [Link]

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. (2025). ResearchGate. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. [Link]

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (n.d.). PubMed. [Link]

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. (2025). Semantic Scholar. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]

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A Comparative Efficacy Analysis of 4-Bromo-5-methylisoxazole-3-carboxylic Acid Derivatives and Existing Therapeutics: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry and the Rationale for 4-Bromo-5-methylisoxazole-3-carboxylic Acid Derivatives

The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, present in a variety of FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] A notable example is the isoxazole-containing drug Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[1] Leflunomide is a prodrug that, upon oral administration, undergoes ring-opening to its active metabolite, Teriflunomide.[1]

This guide focuses on a specific, yet currently under-investigated, class of isoxazole derivatives: those derived from the This compound scaffold. While direct experimental data on the biological efficacy of these specific derivatives are not yet available in the public domain, this document serves as a comprehensive framework for their potential evaluation and comparison against existing drugs. We will draw upon established principles of medicinal chemistry, structure-activity relationships (SAR) of related isoxazole carboxamides, and detailed experimental protocols to provide a robust guide for researchers in the field.

A key point of discussion will be the comparison with existing drugs that share the isoxazole core but differ in their substitution pattern, such as Leflunomide, which is a 5-methylisoxazole-4 -carboxamide derivative.[4] This structural isomerism can have profound implications for the mechanism of action, metabolic stability, and overall efficacy and safety profile of the compounds.[4][5]

Comparative Mechanism of Action: DHODH Inhibition and Beyond

A primary mechanism of action for several biologically active isoxazole derivatives, including the active metabolite of Leflunomide, Teriflunomide, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[1] By inhibiting DHODH, these compounds effectively starve proliferating lymphocytes of the necessary building blocks for DNA and RNA synthesis, leading to a cytostatic effect and a dampening of the inflammatory response.[1]

It is plausible that derivatives of this compound could also exhibit inhibitory activity against DHODH. However, the isomeric difference in the carboxamide position compared to Leflunomide suggests that their binding mode and efficacy might differ. Furthermore, research on 5-methylisoxazole-3-carboxamide derivatives (structurally more akin to our target compounds) indicates that they may not share the same metabolic fate as Leflunomide and may not act as DHODH inhibitors, suggesting alternative mechanisms of action could be at play.[4][5]

Potential alternative or additional mechanisms for isoxazole derivatives include the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade, or modulation of other signaling pathways involved in inflammation and microbial growth.[6]

Visualizing the DHODH Inhibition Pathway

DHODH_Inhibition DHO Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH OA Orotate UMP Uridine Monophosphate (UMP) OA->UMP Further enzymatic steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation DHODH->OA Oxidation Inhibitor Isoxazole Derivative (e.g., Teriflunomide) Inhibitor->DHODH Inflammation Inflammation Proliferation->Inflammation DHODH_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DHODH enzyme - Dihydroorotate (substrate) - Coenzyme Q10 (cofactor) - DCIP (electron acceptor) - Test compounds start->prepare_reagents plate_setup Plate Setup (96-well): - Add test compounds at various concentrations - Add DHODH enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate for 30 min at 25°C plate_setup->pre_incubation initiate_reaction Initiate reaction by adding substrate mix (Dihydroorotate, CoQ10, DCIP) pre_incubation->initiate_reaction measure_absorbance Measure absorbance at 600 nm over time initiate_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for the in vitro DHODH inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0).

    • Prepare stock solutions of dihydroorotate, coenzyme Q10, and 2,6-dichloroindophenol (DCIP) in the same buffer.

    • Prepare serial dilutions of the this compound derivatives and control inhibitors (e.g., Teriflunomide) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound dilutions.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

    • Prepare a reaction mixture containing dihydroorotate, coenzyme Q10, and DCIP.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of dihydroorotate.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the DMSO control and plot against the compound concentration to calculate the IC50 value.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This cell-based assay evaluates the ability of the test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control and calculate the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth medium.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

While the this compound scaffold remains a frontier for empirical investigation, this guide provides a comprehensive roadmap for its evaluation. Based on the rich chemistry of isoxazoles, these derivatives hold the potential to exhibit significant anti-inflammatory and/or antimicrobial activities. The key differentiating factor will be their mechanism of action. Should they prove to be potent DHODH inhibitors, they will enter a well-established therapeutic space with clear benchmarks for efficacy and safety. However, the structural nuances may lead to novel mechanisms of action, opening up new avenues for drug discovery.

The immediate next step for researchers is the synthesis of a focused library of this compound derivatives and their systematic evaluation using the detailed protocols outlined in this guide. The resulting data will be crucial in elucidating their structure-activity relationships and determining their true potential as next-generation therapeutic agents.

References

  • A new series of 5-phenyl-3-isoxazole carboxamides (4a-j) have been synthesized by reacting 5-phenyl-3-isoxazole carboxylate with various amines. All the synthesized compounds were characterized by their analytical and spectral data. These compounds were-evaluated for antimicrobial activity against S. aureus and E. coli using disc diffusion method where few of them showed significant antibacterial activity. ([Link])

  • The titled compounds, 5-methylisoxazole-3-carboxamide derivatives (4-20) were synthesized from 5-methylisoxazole-3-carbonyl chloride with various amines in good yield. The synthesized compounds were characterised by, IR, 1HNMR, 13CNMR and EIMS studies. In vitro antitubercular activities of these compounds were determined against Mycobacterium tuberculosis H37Rv by MABA method and antibacterial activity against Bacillus subtilis and Escherichia coli by serial dilution method. ([Link])

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. ([Link])

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. ([Link])

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  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. ([Link])

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  • Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry. ([Link])

  • Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-t[1][7][8]riazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. PMC. ([Link])

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. ([Link])

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4-Bromo-5-methylisoxazole-3-carboxylic acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously determine the structures of molecules derived from 4-Bromo-5-methylisoxazole-3-carboxylic acid. As a foundational scaffold in medicinal chemistry, derivatives of this isoxazole are of significant interest[1]. The synthetic modification of this starting material can occur at two primary sites: the carboxylic acid group (position 3) or the bromine-substituted carbon (position 4). This guide moves beyond a simple recitation of methods to explain the causality behind spectroscopic interpretation, enabling robust and reliable structural confirmation.

The Analytical Challenge: Differentiating Potential Reaction Products

The versatility of this compound allows for a variety of chemical transformations. To illustrate the power of a multi-faceted spectroscopic approach, we will consider three plausible, yet structurally distinct, reaction products that could arise from common synthetic pathways:

  • Product A: Esterification Product (Methyl 4-bromo-5-methylisoxazole-3-carboxylate) : This product results from the reaction of the carboxylic acid with an alcohol, such as methanol.

  • Product B: Amidation Product (4-bromo-5-methylisoxazole-3-carboxamide) : Formed by converting the carboxylic acid into an amide.

  • Product C: Nucleophilic Substitution Product (4-Amino-5-methylisoxazole-3-carboxylic acid) : Arises from the displacement of the bromine atom with a nucleophile, such as ammonia, leaving the carboxylic acid intact.

The core analytical task is to differentiate these potential products from the starting material and from each other. A single spectroscopic technique is often insufficient for this purpose; however, when used in concert, they provide a self-validating system for structural elucidation.

Mass Spectrometry (MS): The First Step in Molecular Verification

Mass spectrometry is the cornerstone of structural analysis, providing the molecular weight of a compound and, through fragmentation patterns and isotopic distribution, critical clues about its elemental composition. For halogenated compounds, MS is particularly revealing.

Expertise & Experience: The Significance of the Bromine Isotopic Pattern

The most telling feature in the mass spectrum of any compound containing a single bromine atom is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio[2][3][4]. The presence of this "M+2" peak is a definitive indicator that the bromine atom is still part of the molecule. Conversely, its absence is strong evidence of a substitution reaction at position 4.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation : Dissolve a small quantity (approx. 1 mg) of the purified reaction product in a volatile solvent like methanol or dichloromethane.

  • Injection : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization : Utilize Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint useful for structural analysis[5].

  • Analysis : Acquire the mass spectrum, ensuring sufficient resolution to clearly distinguish the isotopic peaks.

Comparative Data Analysis

The expected molecular ion peaks for our target compounds are summarized below.

CompoundMolecular FormulaExpected M+ Peak (m/z) for ⁷⁹BrExpected M+2 Peak (m/z) for ⁸¹BrKey Differentiator
Starting Material C₅H₄BrNO₃204.9206.9Baseline
Product A (Ester) C₆H₆BrNO₃219.0221.0Mass increase of 14 Da from starting material
Product B (Amide) C₅H₅BrN₂O₂205.0207.0Mass increase of 1 Da (net) from starting material
Product C (Substitution) C₅H₆N₂O₃158.0N/AAbsence of Br isotopic pattern ; mass decrease of 22 Da

Note: Masses are calculated using the most abundant isotopes and rounded for clarity. High-resolution mass spectrometry (HRMS) would provide exact masses to confirm elemental composition.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule. The analysis hinges on the principle that chemical bonds vibrate at specific, quantifiable frequencies. For this series of compounds, the most informative regions of the IR spectrum are those corresponding to the O-H stretch of the carboxylic acid and the C=O (carbonyl) stretch.

Expertise & Experience: Causality of Carbonyl Frequency Shifts

The position of the carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment. A carboxylic acid C=O, which participates in hydrogen bonding, typically appears around 1710 cm⁻¹[6][7]. Converting the acid to an ester removes this hydrogen bonding and introduces an electron-withdrawing oxygen, shifting the C=O stretch to a higher frequency (1735-1750 cm⁻¹). In contrast, forming an amide introduces a nitrogen atom whose lone pair can be donated into the carbonyl system through resonance. This effect weakens the C=O double bond character, shifting the absorption to a lower frequency (1650-1690 cm⁻¹)[8]. These predictable shifts provide a robust method for confirming reactions at the carboxyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation : Place a small amount of the solid, purified product directly onto the ATR crystal. No further preparation is needed.

  • Background Scan : Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan : Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a baseline correction and label the key peaks.

Comparative Data Analysis
CompoundKey IR Absorption Bands (cm⁻¹)Interpretation
Starting Material ~2500-3300 (very broad) , ~1710 (strong) Presence of a carboxylic acid (O-H and C=O stretch)[6][7]
Product A (Ester) Absence of broad ~2500-3300 band , ~1740 (strong) Disappearance of O-H confirms reaction. C=O shift to higher frequency indicates ester formation[8].
Product B (Amide) ~3100-3300 (two bands, medium) , ~1670 (strong) Appearance of N-H stretches and shift of C=O to lower frequency confirms amide formation[8].
Product C (Substitution) ~2500-3300 (very broad) , ~1710 (strong) , ~3200-3400 (medium)Carboxylic acid bands remain. New N-H stretches indicate substitution at the bromine position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of a molecule's carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR maps the carbon skeleton of the molecule.

Expertise & Experience: The Self-Validating System
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acid proton.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range from 0 to at least 13 ppm to observe the carboxylic acid proton.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Comparative Data Analysis

¹H NMR - Expected Chemical Shifts (δ, ppm)

Compound-CH₃ (at C5)-COOH / -CONH₂Other Key Signals
Starting Material ~2.5 (s, 3H)~12.0 (s, broad, 1H)None
Product A (Ester) ~2.5 (s, 3H)Absent~3.9 (s, 3H, -OCH₃)
Product B (Amide) ~2.5 (s, 3H)~7.5-8.5 (s, broad, 2H)None
Product C (Substitution) ~2.4 (s, 3H)~12.0 (s, broad, 1H)~5.0-6.0 (s, broad, 2H, -NH₂)

¹³C NMR - Expected Chemical Shifts (δ, ppm)

CompoundC=OC3C4-Br / C4-NC5-CH₃ (at C5)Other
Starting Material ~165-185~155-160~110-115~170-175~10-15N/A
Product A (Ester) ~160-170~155-160~110-115~170-175~10-15~52 (-OCH₃)
Product B (Amide) ~160-170~155-160~110-115~170-175~10-15N/A
Product C (Substitution) ~165-185~155-160~140-150 (shift downfield)~165-170~10-15N/A

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The key is the relative shift and the appearance/disappearance of signals.

Integrated Workflow and Data Visualization

A robust structural confirmation follows a logical progression, using each piece of data to build a conclusive argument. The workflow diagram below illustrates this process.

G cluster_reaction Synthesis cluster_analysis Spectroscopic Analysis cluster_decision Structure Confirmation cluster_products Identified Product start Reaction of this compound ms Mass Spectrometry (MS) start->ms q1 Br Isotopic Pattern (M+2) Present? ms->q1 ir FT-IR Spectroscopy q2 Broad O-H band (~3000 cm⁻¹) Present? ir->q2 nmr NMR Spectroscopy (¹H & ¹³C) q3 New ¹H NMR signals appear? nmr->q3 q1->ir Yes p_c Product C (Substitution) q1->p_c No q2->nmr No p_sm Starting Material q2->p_sm Yes (No other changes) p_ester Product A (Ester) q3->p_ester Yes (-OCH₃) p_amide Product B (Amide) q3->p_amide Yes (-NH₂) G Start Purified Reaction Product MS Run Mass Spectrometry Start->MS Step 1: Get Molecular Weight IR Run FT-IR Spectroscopy MS->IR Step 2: Identify Functional Groups NMR Run ¹H & ¹³C NMR IR->NMR Step 3: Map C-H Framework Confirm Confirm Structure NMR->Confirm Step 4: Correlate All Data

Caption: Sequential Analysis Workflow.

Conclusion

The structural elucidation of reaction products requires a methodical and multi-pronged analytical approach. By integrating the distinct yet complementary information provided by Mass Spectrometry, FT-IR, and NMR spectroscopy, researchers can move beyond simple data collection to a state of confident, self-validated structural confirmation. This guide provides the logical framework and expert insights necessary to interpret spectroscopic data effectively, ensuring the integrity and accuracy of research in the vital field of drug discovery and development.

References

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  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

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  • MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

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  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

4-Bromo-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount in a drug development and manufacturing setting. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodological choices and validation parameters. The methods described herein are developed based on established principles for the analysis of carboxylic acids and heterocyclic compounds and are validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Methodological Strategy: Why HPLC and LC-MS/MS?

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended application of the method. For this compound, a polar molecule with a carboxylic acid functional group, direct analysis by Gas Chromatography (GC) is challenging due to its low volatility. While GC can be employed, it typically necessitates a derivatization step to convert the carboxylic acid into a more volatile ester, which adds complexity and potential for variability to the sample preparation process.

In contrast, High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile and thermally labile compounds like our target analyte, often without the need for derivatization.[4][5][6] This simplifies the workflow and reduces potential sources of error. For routine quality control and assay, HPLC coupled with a UV detector offers a robust, cost-effective, and widely available solution.

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The specificity of mass detection allows for accurate quantification even at very low concentrations and in the presence of co-eluting impurities.

This guide will therefore focus on the development and comparative validation of a stability-indicating HPLC-UV method and a highly sensitive LC-MS/MS method.

Method 1: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[7][8][9] The development of such a method is a regulatory expectation and is crucial for assessing the stability of drug substances and products.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a UV/Vis diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.

  • Mobile Phase: A gradient elution is often necessary to ensure good separation of the main peak from any potential impurities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% to 90% Solvent B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength of 260 nm is proposed. A DAD allows for the assessment of peak purity.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent to a target concentration within the linear range of the method.

3. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the analyte.[7][8][9] This involves subjecting the analyte to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main analyte peak.

Method Validation (as per ICH Q2(R2) Guidelines)

The developed HPLC-UV method must be validated to demonstrate its suitability for its intended purpose.[1][2][3] The following validation parameters are assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by showing no interference from blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Hypothetical Validation Data Summary: HPLC-UV Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.9990.9995 (over 50-150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for all variationsPass

Method 2: High-Sensitivity LC-MS/MS Method

For applications requiring lower detection limits and higher specificity, such as the analysis of the analyte in biological matrices or for trace-level impurity quantification, LC-MS/MS is the preferred technique.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis and better resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A rapid gradient from 5% to 95% Solvent B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is proposed, as the carboxylic acid group is readily deprotonated.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition. For this compound (Molecular Weight: 206.0 g/mol ), the following transitions would be optimized:

    • Precursor Ion (Q1): m/z 204.9 [M-H]⁻

    • Product Ions (Q3): To be determined by infusion of the standard and fragmentation analysis. A likely fragmentation would be the loss of CO₂ (m/z 160.9).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create a calibration curve, typically from sub-ng/mL to 100 ng/mL.

  • Sample Solution: Sample preparation will depend on the matrix. For a drug substance, simple dilution may suffice. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.

Method Validation (as per ICH Q2(R2) and Bioanalytical Method Validation Guidelines)

The validation of an LC-MS/MS method follows the same principles as the HPLC-UV method but with a greater emphasis on matrix effects and sensitivity.

Hypothetical Validation Data Summary: LC-MS/MS Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks in the MRM chromatogram.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.9950.998 (over 0.1-100 ng/mL)
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ) 90.0% - 110.0% (other levels)Within acceptable limits
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Repeatability: 4.5% Intermediate: 6.8%
LOD Signal-to-Noise ratio of 3:10.03 ng/mL
LOQ Signal-to-Noise ratio of 10:10.1 ng/mL
Robustness % RSD ≤ 15% for all variationsPass

Comparative Analysis: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Lower (µg/mL range).Higher (sub-ng/mL range).
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to MRM transitions.
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Complexity Simpler to operate and maintain.More complex, requires specialized expertise.
Application Routine QC, assay, content uniformity, stability testing.Trace analysis, impurity profiling, bioanalysis, cleaning validation.
Throughput Moderate.High, with UHPLC systems.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standard integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Weigh Sample/Standard extract Extraction (e.g., SPE) start->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into UHPLC evaporate->inject separate Separation on UHPLC Column inject->separate ionize ESI Source separate->ionize msms MRM Detection (QqQ) ionize->msms integrate Integrate Peak Area msms->integrate quantify Quantify against Cal Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis.

Conclusion and Recommendations

Both the proposed HPLC-UV and LC-MS/MS methods offer viable pathways for the accurate and reliable quantification of this compound. The choice between them is dictated by the specific analytical requirements.

  • For routine quality control, release testing, and stability studies where the analyte concentration is relatively high, the HPLC-UV method is the more practical choice. It is robust, cost-effective, and provides the necessary performance characteristics when properly validated as a stability-indicating method.

  • For applications demanding higher sensitivity and selectivity, such as the quantification of the analyte in biological fluids, trace-level impurity analysis, or cleaning validation, the LC-MS/MS method is indispensable. Its superior sensitivity and specificity justify the higher cost and complexity in these contexts.

Ultimately, a well-characterized and validated analytical method is a cornerstone of pharmaceutical development. The comparative data and protocols presented in this guide provide a solid foundation for establishing a scientifically sound analytical control strategy for this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Jham, G. N., et al. Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99-104. 2002.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Bromo-5-methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-5-methylisoxazole-3-carboxylic acid, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our ecosystem.

Hazard Assessment and Profile

Based on data for related isoxazole derivatives, the anticipated hazards are summarized below:

Hazard ClassificationDescriptionPrecautionary Statement CodesSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.H302[1][2][3][4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.H315[1][2][3][4][5]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.H319[1][2][3][4][5][6]
Specific Target Organ Toxicity — Single Exposure (Category 3) May cause respiratory irritation.H335[1][2][4][5]

Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound . This is the single most critical factor determining its waste stream segregation.[7][8]

Core Principles for Chemical Waste Management

Effective laboratory safety is built on a foundation of proactive waste management. These principles should be integrated into all laboratory workflows.

  • Waste Minimization : The most effective way to manage waste is to reduce its generation at the source. This can be achieved by ordering the smallest necessary quantities of chemicals, optimizing experiment scales, and maintaining a clear chemical inventory to avoid redundant purchases.[9][10]

  • Segregation : Never mix incompatible waste streams. For this compound, the primary directive is to segregate it into the halogenated organic waste stream.[7][11] Mixing it with non-halogenated solvents significantly increases disposal costs and complexity.[11]

  • Containment : All chemical waste must be stored in appropriate, compatible, and leak-proof containers.[12][13] Containers must be kept tightly sealed at all times, except when waste is actively being added.[8][10]

  • Labeling : Clear and accurate labeling is a regulatory requirement and essential for safety. Every waste container must be labeled with the words "Hazardous Waste" and a complete list of its contents.[8][10][11]

Step-by-Step Disposal Protocol

This protocol outlines the specific actions required to dispose of this compound safely.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the following:

  • Eye Protection : Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][14]

  • Hand Protection : Nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility.

  • Body Protection : A fully buttoned laboratory coat.[13]

Step 2: Segregate the Waste As a brominated organic compound, this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, or paper towels from a small spill cleanup) must be disposed of as Halogenated Organic Waste .[7][8]

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[11]

  • DO NOT mix with acids, bases, or aqueous waste.[7][11]

  • DO NOT dispose of this chemical down the drain or in regular trash.[11][13]

Step 3: Select and Label the Waste Container

  • Container Choice : Use a designated, chemically compatible waste container, typically provided by your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) containers are common.[13][15] The container must have a secure, threaded cap.[8]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[8] Clearly write the full chemical name, "this compound," and estimate the quantity being added.[7] Do not use abbreviations or chemical formulas.[8]

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be clearly marked and provide secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.[12]

  • Keep the container closed at all times except when adding waste.[8][10]

Step 5: Arrange for Final Disposal

  • Once the container is full (typically <90% capacity to prevent splashing) or when the research project is complete, contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup.[10][16] Follow their specific procedures for requesting waste removal.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_segregation Segregation & Containment cluster_disposal Storage & Disposal A Waste Generated: This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify Waste Type: Is it a Halogenated Organic? D YES: Halogenated Waste Stream C->D Contains Br, Cl, F, or I E NO: Consult SDS for other waste streams C->E Does not contain halogens F Select Compatible Container (e.g., HDPE) D->F G Affix 'Hazardous Waste' Label & List Chemical Contents F->G H Add waste to container & Securely close lid G->H I Store in designated Satellite Accumulation Area H->I J Container Full? I->J J->H No K Contact EHS for Pickup J->K Yes

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key to mitigating risks.

Small Spills (Can be cleaned up in <10 minutes):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a chemical spill pillow).[1][9][13]

  • Carefully sweep or scoop the absorbed material into a designated waste bag or container.

  • Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.[16]

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the laboratory immediately and alert others.

  • Contact your institution's emergency response line or EHS for assistance.[8]

Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[1]

By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Vanderbilt University Environmental Health, Safety & Sustainability. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Triumvirate Environmental. (2022, March 24). Hazardous Waste Management in the Laboratory.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • ETH Zürich Safety, Security, Health and Environment. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 5-Bromo-3-methylisoxazole-4-carboxylic acid.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Ethyl-5-methylisoxazole-4-carboxylic acid.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 5-Methylisoxazole-4-carboxylic acid.
  • Cayman Chemical. (2025, June 27). Safety Data Sheet: 5-bromo-3-phenyl Salicylic Acid.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Echemi. (n.d.). 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem Compound Summary for CID 1425240.
  • U.S. Environmental Protection Agency. (2025, May 15). List of Regulated Substances under the Risk Management Program.
  • Echemi. (n.d.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS, 3356-96-5 Safety Data Sheets.

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-5-methylisoxazole-3-carboxylic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Bromo-5-methylisoxazole-3-carboxylic acid, a compound of interest in contemporary drug discovery and development. As researchers, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation. The protocols outlined herein are designed to be self-validating, grounded in established chemical safety principles to protect you and your colleagues.

Hazard Assessment: Understanding the Compound

Based on the SDS for the closely related isomer, 5-Bromo-3-methylisoxazole-4-carboxylic acid , the anticipated hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][4][5]

  • Serious Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.[1][2][5][6]

The carboxylic acid functional group contributes to its corrosive potential, while the brominated isoxazole structure classifies it as a halogenated organic compound, which has specific implications for disposal.[7][8][9]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving this compound, even for small-scale operations.

Eye and Face Protection
  • Rationale: The compound is a severe eye irritant. Preventing any contact with the eyes is critical.

  • Minimum Requirement: Splash-proof chemical goggles are required.[10] Standard safety glasses with side shields do not provide adequate protection against splashes or fine powders and are insufficient.[10]

  • High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical goggles.[11] This provides a secondary barrier protecting the entire face.

Hand Protection
  • Rationale: As a designated skin irritant, direct contact must be avoided. The choice of glove material is crucial for preventing chemical permeation.

  • Recommended Material: Nitrile gloves are the standard for incidental contact and provide good resistance to a range of chemicals.[11][12]

  • Protocol:

    • Always inspect gloves for tears or holes before use.

    • For prolonged handling or when working with solutions, consider double-gloving with two pairs of nitrile gloves. This significantly reduces the risk of exposure from an undetected pinhole leak.

    • If direct contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair of gloves.[1]

    • Never reuse disposable gloves.[10]

Body Protection
  • Rationale: Protects skin and personal clothing from contamination.

  • Requirement: A flame-resistant laboratory coat is mandatory. Ensure the coat is fully buttoned and the sleeves are not rolled up.

Foot Protection
  • Rationale: Protects against spills that may reach the floor.

  • Requirement: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[7]

Enhanced Precautions for Specific Operations

Certain procedures increase the risk of exposure and necessitate additional protective measures.

Handling the Solid Compound (Weighing and Transfer)
  • Primary Hazard: Inhalation of fine powder, which can cause respiratory irritation.[1][2][5]

  • Engineering Control: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates.[7]

  • Respiratory Protection:

    • Rationale: While the fume hood is the primary control, respiratory protection may be required if the hood is not functioning optimally or during spill cleanup.

    • Specification: For situations requiring respiratory protection, an N95-rated respirator is the minimum.[11] However, for significant aerosol-generating potential or in the event of a large spill, a half-mask or full-face respirator with acid gas/organic vapor cartridges should be used.[11][13] All respirator use must comply with your institution's respiratory protection program, including fit-testing.

Procedural Workflow for Safe Handling

The logical sequence of operations is as critical as the equipment itself. The following workflow minimizes the risk of cross-contamination and exposure.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Core PPE: Lab Coat, Goggles, Closed-Toe Shoes prep1->prep2 prep3 Don Nitrile Gloves (Double-Glove if Necessary) prep2->prep3 handle1 Place All Equipment (Balance, Spatulas, Glassware) Inside Hood prep3->handle1 handle2 Weigh and Transfer Compound handle3 Securely Cap All Containers clean1 Decontaminate Spatulas and Work Surface handle3->clean1 clean2 Dispose of Contaminated Waste in Halogenated Waste Container clean1->clean2 clean3 Remove Outer Gloves (if double-gloved) clean2->clean3 clean4 Remove Lab Coat & Goggles clean3->clean4 clean5 Remove Inner Gloves clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6

Caption: Procedural workflow for handling the compound.

Spill and Disposal Protocols

Emergency Spill Response
  • Small Spill (<1g in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, decontaminate the area with an appropriate absorbent material.

    • Place all contaminated materials into a sealed bag and dispose of it as halogenated organic waste.[14]

  • Large Spill (>1g or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup should address the spill.

Waste Disposal Plan
  • Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[8] They must not be mixed with non-halogenated waste streams.[9]

  • Procedure:

    • Solid Waste: All contaminated solid waste (gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[7][8]

    • Liquid Waste: Solutions containing this compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[9][14] Do not mix with acidic or basic waste streams.[14][15]

    • Follow all institutional and local regulations for hazardous waste disposal.[7]

Summary of PPE Requirements

Task / ConditionEye/Face ProtectionHand ProtectionRespiratory ProtectionBody/Foot Protection
General Handling (mg scale) Chemical GogglesSingle Nitrile GlovesNot Required (in Fume Hood)Lab Coat, Closed-Toe Shoes
Weighing Powder / Transfer Chemical GogglesDouble Nitrile GlovesNot Required (in Fume Hood)Lab Coat, Closed-Toe Shoes
Handling >1g / Splash Risk Goggles & Face ShieldDouble Nitrile GlovesNot Required (in Fume Hood)Lab Coat, Closed-Toe Shoes
Spill Cleanup (Small) Goggles & Face ShieldHeavy Nitrile GlovesN95 Respirator (Minimum)Lab Coat, Closed-Toe Shoes

PPE Selection Decision Framework

start Start: Handling 4-Bromo-5-methylisoxazole- 3-carboxylic acid ppe_base Core PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles start->ppe_base q1 Is the material a powder or volatile? q2 Is there a splash hazard or >1g scale? q1->q2 No eng_control Work in a Chemical Fume Hood q1->eng_control Yes q3 Is there a spill outside of a fume hood? q2->q3 No ppe_face_shield Add Face Shield q2->ppe_face_shield Yes ppe_respirator Add Respirator (N95 or higher) q3->ppe_respirator Yes end_node Proceed with Caution q3->end_node No eng_control->q2 ppe_base->q1 ppe_face_shield->q3 ppe_respirator->end_node

Caption: Decision tree for selecting appropriate PPE.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • What PPE Should You Wear When Handling Acid? LeelineWork.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • Safety Data Sheet for 5-Bromo-3-methylisoxazole-4-carboxylic acid. CymitQuimica.
  • Safety Data Sheet for 5-Methylisoxazole-4-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 5-bromo-3-phenyl Salicylic Acid. Cayman Chemical.
  • Safety Data Sheet for 3-Methylisoxazole-5-carboxylic acid. Fisher Scientific.
  • 5-Methylisoxazole-4-carboxylic acid Safety & Hazards. PubChem, National Institutes of Health.
  • 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety Data Sheets. Echemi.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.